molecular formula C24H22FNO3 B585909 Desfluoro-ezetimibe CAS No. 302781-98-2

Desfluoro-ezetimibe

Katalognummer: B585909
CAS-Nummer: 302781-98-2
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: YWZUFJFIXFJKBD-XPWALMASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

An impurity of the cholesterol absorption inhibitor Ezetimibe.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZUFJFIXFJKBD-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730350
Record name (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302781-98-2
Record name (3R,4S)-3-((3S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302781982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4S)-3-((3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)-1-PHENYL-2-AZETIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMX6V14RUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Desfluoro-ezetimibe: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfluoro-ezetimibe, identified as (3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, is a known process-related impurity formed during the synthesis of the cholesterol absorption inhibitor, Ezetimibe.[1][2][3] Its structural similarity to the active pharmaceutical ingredient (API) necessitates strict control and monitoring during drug manufacturing to ensure the purity and safety of the final product.[3][4] This document provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of this compound, consolidating key data and experimental methodologies for reference.

Chemical Structure and Identification

This compound is a derivative of Ezetimibe where a fluorine atom on one of the phenyl rings is replaced by a hydrogen atom. This seemingly minor modification can impact the molecule's physicochemical properties and necessitates its characterization as a distinct chemical entity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one[5][6][7]
CAS Number 302781-98-2[1][2][3]
Molecular Formula C₂₄H₂₂FNO₃[1][2][3]
Molecular Weight 391.43 g/mol [1][2][3]
SMILES O=C1N(C2=CC=CC=C2)--INVALID-LINK--[C@H]1CC--INVALID-LINK--O[2][4]
InChI InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1[5][8]

Synthesis and Formation Pathway

This compound originates from an impurity present in one of the starting materials used in the synthesis of Ezetimibe.[1] The synthetic route to Ezetimibe often involves the coupling of multiple chiral intermediates. If a desfluorinated analog of one of these intermediates is present, it will proceed through the synthetic steps to yield the final this compound impurity alongside the Ezetimibe API.

The diagram below illustrates the general synthetic pathway leading to the formation of this compound, highlighting the introduction of the desfluoro-intermediate.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product Start_1 Desfluoro Intermediate (Eze-1 analog) Step_1 Coupling Reaction Start_1->Step_1 Start_2 Chiral Intermediate 2 Start_2->Step_1 Step_2 Enantioselective Reduction Step_1->Step_2 Step_3 Cyclization (β-lactam formation) Step_2->Step_3 Step_4 Deprotection Step_3->Step_4 End_Product This compound Step_4->End_Product

Caption: Synthetic pathway for this compound formation.

Experimental Protocols

The following protocols are based on the methodologies described by Bellur Atici E, et al. for the synthesis and analysis of this compound.[1]

Synthesis of this compound

The synthesis mirrors the manufacturing process of Ezetimibe but utilizes a desfluorinated starting material. The key steps involve an enantioselective reduction followed by cyclization to form the characteristic β-lactam ring of the azetidinone core.

Protocol:

  • Enantioselective Reduction: The ketone precursor is reduced using a chiral catalyst, such as (R)-2-Me-CBS oxazaborolidine, with a reducing agent like borane dimethyl sulfide complex. This step is crucial for establishing the correct stereochemistry of the hydroxyl group.

  • Cyclization: The resulting amino alcohol intermediate is treated with a cyclizing agent to form the β-lactam ring.

  • Deprotection: Any protecting groups on the phenolic hydroxyls are removed to yield the final this compound product.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the compound with high purity.

Analytical Characterization: HPLC Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is employed to detect and quantify this compound in Ezetimibe samples.

Protocol:

  • Chromatographic Conditions:

    • Column: Zorbax Rx C₈ (250 mm × 4.6 mm, 5 µm).[1]

    • Mobile Phase A: A mixture of buffer (potassium dihydrogen phosphate, pH adjusted to 3.0) and acetonitrile (80:20).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Elution: A gradient program is used, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compounds.[1]

    • Flow Rate: 1.3 mL/min.[1]

    • Detection Wavelength: 220 nm.[1]

    • Column Temperature: 35 °C.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Test Solution: Dissolve 25.0 mg of the Ezetimibe sample in 25.0 mL of acetonitrile.[1]

    • Reference Solution: Prepare a standard solution of this compound in acetonitrile at a known concentration.

Quantitative Data and Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.

Table 2: Physicochemical and Spectroscopic Data for this compound

ParameterValue
Purity (by HPLC) >99%[1]
Melting Range 183±3 °C[1]
Mass Spectrum (m/z) 392 [M+H]⁺[1]
FTIR (neat, cm⁻¹) Key peaks indicating OH, C=O (lactam), and aromatic C-H stretches.[1]

Table 3: Selected ¹H and ¹³C NMR Assignments for this compound

Position¹H-δ ppm¹³C-δ ppm
Aromatic ProtonsMultiplets in the range of 6.7-7.4 ppmSignals in the aromatic region (115-160 ppm)
CH-OH~4.5 ppm~70 ppm
Azetidinone Protons~3.1 and 4.8 ppm~60 and 61 ppm

Note: The NMR data is a simplified representation. For a complete assignment, refer to the supplementary data in the cited literature.[1]

Logical Workflow for Impurity Analysis

The following diagram outlines the logical workflow for the identification and quantification of this compound as a process impurity.

G Start Ezetimibe Bulk Sample HPLC_Screen RP-HPLC Screening Start->HPLC_Screen Detect_Peak Detect Unknown Peak at RRT ~0.97 HPLC_Screen->Detect_Peak LCMS_Analysis LC-MS Analysis Detect_Peak->LCMS_Analysis Peak Found Compare Compare Retention Time and Spectra with Unknown Detect_Peak->Compare Unknown End Routine Quality Control Detect_Peak->End No Peak Found Determine_MW Determine Molecular Weight (391 Da) LCMS_Analysis->Determine_MW Hypothesize Hypothesize Structure (this compound) Determine_MW->Hypothesize Synthesize Synthesize Reference Standard Hypothesize->Synthesize Characterize Characterize Standard (NMR, MS, IR) Synthesize->Characterize Characterize->Compare Confirm Confirm Identity Compare->Confirm Validate Validate HPLC Method for Quantification Confirm->Validate Identity Confirmed Validate->End

Caption: Workflow for the identification and analysis of this compound impurity.

Conclusion

This compound is a critical process-related impurity in the synthesis of Ezetimibe. A thorough understanding of its chemical structure, formation pathway, and analytical characterization is essential for drug manufacturers to implement effective control strategies. The data and protocols summarized in this guide provide a valuable resource for researchers and quality control professionals working with Ezetimibe and related compounds.

References

Desfluoro-ezetimibe: A Comprehensive Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of desfluoro-ezetimibe, a known process-related impurity of the cholesterol absorption inhibitor, ezetimibe. Understanding the formation and analytical profile of this impurity is critical for quality control and regulatory compliance in the pharmaceutical industry.

Introduction

Ezetimibe is a potent medication used to lower cholesterol levels by inhibiting its absorption in the small intestine.[1][2] During its synthesis, several impurities can arise, one of which is this compound. This impurity is structurally similar to ezetimibe, with the key difference being the absence of a fluorine atom on one of the phenyl rings.[1][3] The presence of this impurity, typically ranging from 0.05% to 0.15%, necessitates robust analytical methods for its detection and quantification to ensure the purity and safety of the final drug product.[1][3][4]

Synthesis of this compound

The synthesis of this compound is often carried out to generate a reference standard for analytical purposes. The synthetic route mirrors that of ezetimibe, starting from a desfluorinated precursor. The general synthetic pathway involves the formation of a β-lactam ring, a key structural feature of ezetimibe and its analogues.[1][5]

A common synthetic approach is outlined in the workflow below. The synthesis starts from an appropriate desfluoro intermediate (desfluoro Eze-1) and proceeds through several steps to yield the final this compound compound.[1]

Synthetic Workflow

This compound Synthesis Workflow Start Start Desfluoro_Eze_7 Desfluoro Eze-7 in THF Start->Desfluoro_Eze_7 BSA_TBAH Addition of BSA and TBAH at -20°C Desfluoro_Eze_7->BSA_TBAH Quenching Quenching with Acetic Acid BSA_TBAH->Quenching Concentration Concentration by Distillation Quenching->Concentration Hydrogenation Hydrogenation with Pd/C and H2 Concentration->Hydrogenation Desfluoro_Ezetimibe This compound Hydrogenation->Desfluoro_Ezetimibe

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on available literature[1]:

  • Silylation: A solution of the desfluoro intermediate (desfluoro Eze-7, 1.0 equivalent) in tetrahydrofuran (THF) is cooled to -20 °C.

  • N,O-bis(trimethylsilyl)acetamide (BSA, 2.1 equivalents) and a catalytic amount of tetrabutylammonium hydroxide (TBAH, 50% in methanol) are added to the mixture.

  • The reaction is stirred for a defined period until completion, which can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Quenching and Concentration: The reaction is quenched by the addition of acetic acid and then concentrated by distillation to remove the solvent.

  • Hydrogenation: Methanol, acetic acid, and a catalytic amount of 5% Palladium on carbon (Pd/C) are added to the residue.

  • The mixture is stirred in the presence of hydrogen (H₂) gas until the reaction is complete.

  • Work-up and Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Physicochemical and Spectroscopic Data
ParameterThis compoundEzetimibeReference
Purity (%) >99.5>99.5[1]
Melting Range (°C) 183±3164–166[1][6]
Molecular Weight 391.43409.4[7]
Molecular Formula C₂₄H₂₂FNO₃C₂₄H₂₁F₂NO₃[7][8]
Mass Spectrum (m/z) 392 [M+H]⁺409.2 [M]⁺[1]
FTIR (cm⁻¹) 3048, 2913, 2872, 16053270, 2918, 1718, 1510[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The key difference in the ¹H NMR spectrum compared to ezetimibe is the presence of an additional proton signal in the aromatic region. In the ¹³C NMR spectrum, the absence of fluorine splitting on one of the phenyl rings is a clear indicator of the desfluoro structure.[1]

Position¹H-δ ppm (this compound)¹³C-δ ppm (this compound)¹H-δ ppm (Ezetimibe)¹³C-δ ppm (Ezetimibe)Reference
Aromatic Protons7.32-6.75 (m)-7.28-6.71 (m)-[1][6]
OH10.15 (br)-9.49 (s)-[1][6]
Aromatic Carbons-115.0-162.3-115.0-162.3[1][6]

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for quantifying it as an impurity in ezetimibe samples. A validated reverse-phase gradient HPLC method is typically used.[1][3][4]

The following is a representative HPLC method for the analysis of this compound[1][9][10]:

  • Column: Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm) or Waters X-Select CSH C18 (100 mm x 4.6 mm, 2.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water or a buffer solution of potassium dihydrogen phosphate (pH adjusted to 3.0) and acetonitrile (80:20).

  • Mobile Phase B: Acetonitrile or 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Elution: A typical gradient program involves increasing the percentage of Mobile Phase B over time to ensure the separation of all related substances.

  • Flow Rate: 1.0 - 1.3 mL/min

  • Detection: UV at 220 nm or 254 nm

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

Characterization Workflow

This compound Characterization Workflow cluster_Purity Purity Analysis cluster_Structure Structural Analysis Synthesized_Product Synthesized this compound Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Final_Characterization Characterized this compound HPLC->Final_Characterization NMR->Final_Characterization MS->Final_Characterization FTIR->Final_Characterization

Caption: Workflow for the characterization of this compound.

Biological Context and Signaling Pathways

This compound is primarily studied as an impurity of ezetimibe.[7][11] Ezetimibe itself functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the intestinal absorption of cholesterol.[7][11] By blocking NPC1L1, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream. Recent studies have also suggested that ezetimibe is a potent activator of Nrf2, a transcription factor that plays a key role in the antioxidant defense system.[7][11] While the specific biological activity of this compound is not extensively documented, its structural similarity to ezetimibe suggests it could potentially have similar, albeit likely less potent, interactions with these pathways.

Ezetimibe's Mechanism of Action

Ezetimibe Signaling Pathway cluster_Intestine Small Intestine cluster_Liver Liver Ezetimibe Ezetimibe NPC1L1 NPC1L1 Protein Ezetimibe->NPC1L1 Inhibits Cholesterol_Absorption Cholesterol Absorption NPC1L1->Cholesterol_Absorption Mediates Reduced_Cholesterol Reduced Cholesterol Delivery Cholesterol_Absorption->Reduced_Cholesterol LDL_Receptors Upregulation of LDL Receptors Reduced_Cholesterol->LDL_Receptors LDL_Clearance Increased LDL-C Clearance LDL_Receptors->LDL_Clearance

Caption: Simplified signaling pathway of ezetimibe's action.

Conclusion

The synthesis and thorough characterization of this compound are crucial for the quality control of ezetimibe drug products. The methods outlined in this guide provide a framework for researchers and analytical scientists to produce and identify this impurity. Understanding the analytical profile of this compound ensures that pharmaceutical manufacturers can accurately monitor and control its levels, thereby guaranteeing the safety and efficacy of ezetimibe for patients.

References

A Comparative Analysis of the Mechanisms of Action: Desfluoro-ezetimibe versus Ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a potent cholesterol absorption inhibitor widely used in the management of hypercholesterolemia. Its mechanism of action is intrinsically linked to its biotransformation into the pharmacologically active glucuronide metabolite, which targets the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. Desfluoro-ezetimibe, a known process-related impurity in the synthesis of ezetimibe, lacks one of the critical fluorine moieties present in the parent compound. This in-depth technical guide explores the established mechanism of action of ezetimibe and its active metabolite and provides a comparative analysis of the anticipated mechanism of this compound based on structure-activity relationship (SAR) principles. The absence of the fluorophenyl group in this compound is predicted to significantly impact its metabolic stability and binding affinity to NPC1L1, thereby altering its pharmacological profile. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Ezetimibe is a first-in-class lipid-lowering agent that selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1] Unlike statins, which inhibit cholesterol synthesis in the liver, ezetimibe's unique mechanism of action provides a complementary approach to managing hypercholesterolemia.[1] The therapeutic effect of ezetimibe is primarily mediated by its active glucuronide metabolite.[2]

During the chemical synthesis of ezetimibe, various process-related impurities can arise. One such impurity is this compound, which is structurally analogous to ezetimibe but lacks a fluorine atom on one of its phenyl rings. While this compound is typically present in trace amounts, understanding its pharmacological profile is crucial for ensuring the safety and efficacy of the final drug product. This document provides a detailed comparison of the mechanisms of action of ezetimibe and its active metabolite with the predicted mechanism of this compound, drawing upon established principles of medicinal chemistry and pharmacology.

Mechanism of Action of Ezetimibe

Ezetimibe functions as a prodrug and is rapidly metabolized in the intestinal wall and liver to its active form, ezetimibe-glucuronide.[2] This active metabolite is more potent than the parent compound and is responsible for the majority of the cholesterol-lowering effect.[3]

The primary molecular target of ezetimibe-glucuronide is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane protein located on the brush border of enterocytes in the small intestine.[4][5] The binding of ezetimibe-glucuronide to NPC1L1 inhibits the endocytosis of the NPC1L1-cholesterol complex.[6] This crucial step prevents the uptake of cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver via chylomicrons.[7] The reduced hepatic cholesterol levels lead to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the bloodstream.[7]

The key steps in the mechanism of action of ezetimibe are:

  • Oral Administration and Absorption: Ezetimibe is administered orally.

  • Metabolism to Active Form: In the intestine and liver, ezetimibe is rapidly converted to ezetimibe-glucuronide.

  • Binding to NPC1L1: Ezetimibe-glucuronide binds to the extracellular loop of the NPC1L1 protein.[1]

  • Inhibition of Endocytosis: This binding event blocks the internalization of the NPC1L1-cholesterol complex into the enterocyte.[6]

  • Reduced Cholesterol Absorption: The inhibition of endocytosis leads to a significant decrease in the absorption of dietary and biliary cholesterol.

  • Lowered LDL-Cholesterol: The reduced delivery of cholesterol to the liver results in an increased clearance of LDL-cholesterol from the circulation.

Comparative Analysis: this compound

Direct pharmacological studies on this compound are not publicly available as it is primarily considered a manufacturing impurity. However, based on the well-established structure-activity relationships of ezetimibe and its analogs, a scientifically sound prediction of its mechanism of action and relative potency can be made.

The two p-fluoro substituents on the phenyl rings of ezetimibe are critical for its activity.[8] These fluorine atoms serve to block sites of metabolic oxidation, thereby increasing the metabolic stability of the molecule and enhancing its in vivo potency.[3][8] The removal of one of these fluorine atoms, as in this compound, is expected to have significant pharmacological consequences:

  • Metabolic Instability: The non-fluorinated phenyl ring in this compound would be more susceptible to metabolic hydroxylation by cytochrome P450 enzymes in the liver. This would likely lead to a more rapid inactivation and clearance of the compound, reducing its overall exposure and duration of action.

  • Altered Binding Affinity: The electronic properties of the phenyl rings are important for the binding interaction with NPC1L1. The high electronegativity of fluorine can influence the conformation and electronic distribution of the molecule, which in turn affects its binding affinity to the target protein. The absence of a fluorine atom would alter these properties, potentially leading to a weaker interaction with NPC1L1.

Therefore, while this compound would likely retain the same fundamental mechanism of action—inhibition of NPC1L1—its potency is expected to be significantly lower than that of ezetimibe and its glucuronide metabolite due to increased metabolic vulnerability and potentially reduced binding affinity.

Quantitative Data

The following tables summarize the available quantitative data for ezetimibe and its active glucuronide metabolite. No direct quantitative data for this compound has been reported in the scientific literature.

Table 1: Binding Affinities (KD) of Ezetimibe-Glucuronide to NPC1L1

SpeciesKD (nM)
Human220[4]
Rhesus Monkey40[4]
Rat540[4]
Mouse12,000[4]

Table 2: Inhibitory Constants (Ki) for NPC1L1 Binding

CompoundHuman NPC1L1 Ki (nM)Monkey NPC1L1 Ki (nM)
Ezetimibe16030
Ezetimibe-Glucuronide6146

Data adapted from publicly available research.

Table 3: In Vitro Inhibition of Cholesterol Uptake (IC50)

CompoundIC50 (nM)
Ezetimibe3,860[9]
Ezetimibe-Glucuronide682[9]

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the mechanism of action of ezetimibe.

NPC1L1 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the NPC1L1 protein.

  • Membrane Preparation: Brush border membranes from the small intestine of a relevant species (e.g., rat, human) or membranes from cells overexpressing NPC1L1 are prepared.[5]

  • Radioligand: A radiolabeled form of ezetimibe-glucuronide (e.g., [³H]ezetimibe-glucuronide) is used.[5]

  • Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., ezetimibe, this compound).

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the KD or Ki values, which represent the binding affinity of the test compound.[5]

In Vitro Cholesterol Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of cholesterol into cells.

  • Cell Culture: A suitable cell line that expresses NPC1L1 (e.g., Caco-2 cells or engineered cell lines) is cultured.

  • Cholesterol Loading: The cells are incubated with a source of cholesterol, often radiolabeled (e.g., [¹⁴C]cholesterol), in the presence of varying concentrations of the test compound.

  • Washing: The cells are washed to remove any unbound cholesterol.

  • Lysis and Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured.

  • Data Analysis: The data are used to calculate the IC50 value, which is the concentration of the compound that inhibits cholesterol uptake by 50%.[9]

Visualizations

Signaling Pathway of Ezetimibe Action

Ezetimibe_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Dietary & Biliary Cholesterol->NPC1L1 Binds Cholesterol_Complex NPC1L1-Cholesterol Complex NPC1L1->Cholesterol_Complex Forms Endocytosis Endocytosis Cholesterol_Complex->Endocytosis Intracellular_Cholesterol Intracellular Cholesterol Pool Endocytosis->Intracellular_Cholesterol Uptake Chylomicrons Chylomicrons Intracellular_Cholesterol->Chylomicrons Incorporation Liver Liver Chylomicrons->Liver Transport Ezetimibe_Glucuronide Ezetimibe- Glucuronide Ezetimibe_Glucuronide->NPC1L1 Binds & Inhibits Binding_Assay_Workflow A Prepare NPC1L1-containing membranes B Incubate membranes with radiolabeled ezetimibe-glucuronide and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Analyze data to determine KD or Ki values D->E Ezetimibe_Metabolism_Activity Ezetimibe Ezetimibe (Prodrug) Metabolism Glucuronidation (Intestine/Liver) Ezetimibe->Metabolism Active_Metabolite Ezetimibe-Glucuronide (Active Form) Metabolism->Active_Metabolite Target_Binding Binds to NPC1L1 Active_Metabolite->Target_Binding Pharmacological_Effect Inhibition of Cholesterol Absorption Target_Binding->Pharmacological_Effect

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a potent cholesterol absorption inhibitor widely used in the treatment of hypercholesterolemia.[1][2] As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. This technical guide focuses on Desfluoro-ezetimibe, a known process-related impurity that can arise during the manufacturing of ezetimibe. This document provides a comprehensive overview of the formation, identification, and analytical control of this compound, along with a discussion of the known biological activities of the parent compound, ezetimibe.

Introduction to this compound

This compound, chemically known as (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone, is a process-related impurity in the synthesis of ezetimibe.[1][2] Its structure is highly analogous to ezetimibe, with the key difference being the absence of a fluorine atom on the N-phenyl substituent of the azetidinone ring. This impurity is typically observed at low levels in the final drug substance, generally ranging from 0.05% to 0.15%.[1][2][3] Due to its structural similarity to the active molecule, its control throughout the manufacturing process is of significant importance.

Formation and Synthesis

This compound is not a degradation product but a process-related impurity, meaning it is formed from starting materials or intermediates present in the synthesis of ezetimibe.[1] The primary source of this impurity is the presence of aniline as a contaminant in the 4-fluoroaniline starting material used in the ezetimibe synthesis.

The following diagram illustrates a common synthetic pathway for ezetimibe, highlighting the point at which the this compound impurity is introduced.

G cluster_start Starting Materials cluster_synthesis Ezetimibe Synthesis cluster_products Final Products 4_fluoroaniline 4-Fluoroaniline intermediate_1 Intermediate Formation 4_fluoroaniline->intermediate_1 aniline Aniline (impurity) aniline->intermediate_1 cyclization Cyclization intermediate_1->cyclization final_steps Further Synthetic Steps cyclization->final_steps ezetimibe Ezetimibe final_steps->ezetimibe desfluoro_ezetimibe This compound (Impurity) final_steps->desfluoro_ezetimibe

Figure 1: Synthetic pathway of ezetimibe highlighting the origin of the this compound impurity.
Experimental Protocol: Synthesis of Ezetimibe and Formation of this compound

The following is a generalized protocol based on synthetic schemes described in the literature.[1] The formation of this compound occurs when aniline, present as an impurity in 4-fluoroaniline, participates in the initial steps of the synthesis.

Materials:

  • 4-Fluoroaniline (containing aniline impurity)

  • Other necessary reagents and solvents for the multi-step synthesis of ezetimibe (e.g., protected β-lactam precursors, catalysts, etc.)

Procedure:

  • Imination: The initial step typically involves the reaction of a protected p-hydroxybenzaldehyde with 4-fluoroaniline to form the corresponding imine. If aniline is present in the 4-fluoroaniline, a parallel reaction will occur, forming the desfluoro-imine intermediate.

  • Cycloaddition: The imine (both the fluorinated and non-fluorinated versions) is then reacted with a suitable ketene precursor or its equivalent to form the β-lactam ring of the azetidinone core. This step establishes the stereochemistry of the final product and its impurity.

  • Side-chain attachment and modifications: Subsequent steps involve the attachment and modification of the side chain, including stereoselective reduction of a ketone to a hydroxyl group. These steps are carried out on both the desired intermediate and the desfluoro-intermediate.

  • Deprotection and purification: The final steps involve the removal of protecting groups to yield ezetimibe and the this compound impurity. Purification, typically by crystallization, is employed to reduce the level of this compound and other impurities in the final API.

Analytical Characterization and Control

The control of this compound is crucial, and this is primarily achieved through robust analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common technique.[1][2]

Quantitative Data

The following tables summarize the key quantitative data related to this compound.

ParameterValueReference
Typical Concentration in Ezetimibe API0.05% - 0.15%[1][2][3]
ICH Guideline for a Known Impurity< 0.15%[1]
Specified Limit for Desfluoro Eze-1 in Eze-1 Intermediate0.10%[1][2]

Table 1: Quantitative Limits and Observed Levels of this compound

ParameterValueReference
Linearity (r²)0.9999[4]
Limit of Detection (LOD)0.1 µg/mL[4]
Limit of Quantification (LOQ)0.2 µg/mL[4]
Method Precision (%RSD)0.67%[4]

Table 2: Validation Parameters of a Representative HPLC Method for Ezetimibe and its Impurities

Experimental Protocol: HPLC Analysis of this compound

The following is a representative HPLC method for the determination of this compound in ezetimibe drug substance, based on published methods.[1]

Chromatographic Conditions:

  • Column: Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase A: 80:20 (v/v) mixture of buffer solution and acetonitrile. The buffer solution is prepared by dissolving 2.71 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 12% B

    • 5-25 min: 12% to 62% B

    • 25-40 min: 62% B

    • 40-41 min: 62% to 12% B

    • 41-50 min: 12% B

  • Flow Rate: 1.3 mL/min

  • Column Temperature: 35 °C

  • Sample Temperature: 5 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Test Solution: Dissolve 25.0 mg of the ezetimibe sample in 25.0 mL of acetonitrile (1.0 mg/mL).

  • Reference Solution (for 0.10% impurity): Dissolve 25.0 mg of ezetimibe reference standard in 25.0 mL of acetonitrile. Dilute 1.0 mL of this solution to 100.0 mL with acetonitrile. Then, dilute 1.0 mL of the resulting solution to 10.0 mL with acetonitrile.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the reference solution to determine the retention time and response for a known concentration of ezetimibe.

  • Inject the test solution.

  • Identify the this compound peak based on its relative retention time (RRT) with respect to the main ezetimibe peak. The RRT of this compound is approximately 0.97.[1]

  • Calculate the percentage of this compound in the sample using the area of the impurity peak relative to the area of the main peak in the reference solution, corrected for the concentration difference.

G sample Ezetimibe API Sample dissolution Dissolve in Acetonitrile sample->dissolution hplc_injection Inject into HPLC System dissolution->hplc_injection separation Chromatographic Separation (C8 Column, Gradient Elution) hplc_injection->separation detection UV Detection at 220 nm separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis result Report % this compound data_analysis->result

Figure 2: Analytical workflow for the quantification of this compound in ezetimibe API.

Biological Activity

While this compound is a known impurity, there is a lack of publicly available data on its specific biological activity. However, understanding the biological pathways of the parent compound, ezetimibe, is crucial for assessing the potential impact of this impurity.

Ezetimibe exerts its cholesterol-lowering effects primarily through the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein.[3][5] NPC1L1 is a transmembrane protein located on the brush border of enterocytes in the small intestine and is essential for the absorption of dietary and biliary cholesterol.[6][7] Ezetimibe binds to NPC1L1, preventing the internalization of cholesterol into the enterocytes.[6][7]

In addition to its role in cholesterol metabolism, ezetimibe has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][5] The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.[8]

The following diagram illustrates the known signaling pathways of ezetimibe. The activity of this compound on these pathways has not been reported in the reviewed literature.

G cluster_ezetimibe Ezetimibe Action cluster_npc1l1 Cholesterol Absorption Pathway cluster_nrf2 Nrf2 Antioxidant Pathway ezetimibe Ezetimibe npc1l1 NPC1L1 Protein ezetimibe->npc1l1 Inhibits nrf2 Nrf2 ezetimibe->nrf2 Activates cholesterol_absorption Cholesterol Absorption npc1l1->cholesterol_absorption Mediates keap1 Keap1 nrf2->keap1 Binds to (inactivated) are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes Induces

Figure 3: Known signaling pathways of ezetimibe. The activity of this compound on these pathways is not established.

Conclusion

This compound is a well-characterized, process-related impurity of ezetimibe that is controlled to acceptable levels through careful management of starting material quality and robust analytical testing of the final API. The synthetic origin of this impurity is understood, and validated HPLC methods are available for its routine monitoring. While the biological activity of this compound has not been extensively reported, the known mechanisms of action of the parent drug, ezetimibe, provide a framework for understanding the potential biological systems that could be affected. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in the control and understanding of this specific impurity.

References

Desfluoro-ezetimibe: A Technical Overview of its Potential Role in Cholesterol Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known information regarding desfluoro-ezetimibe, a process-related impurity of the cholesterol absorption inhibitor, ezetimibe. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on the well-characterized pharmacology of ezetimibe as a benchmark for understanding the potential activity of its desfluoro analog. Detailed experimental protocols for assessing the biological activities of such compounds are also provided.

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that effectively reduces low-density lipoprotein cholesterol (LDL-C) by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[1][2] During the synthesis of ezetimibe, various impurities can be generated, one of which is this compound.[3] This impurity is structurally very similar to ezetimibe, lacking a fluorine atom on one of the phenyl rings.[3] While the synthesis and analytical characterization of this compound have been described, its specific biological activity in the context of cholesterol absorption remains largely uncharacterized in publicly available literature.[3] This guide will summarize the known biological activity of ezetimibe and provide the experimental framework through which the activity of this compound could be elucidated.

Chemical Structure and Synthesis

This compound, or (3R,4S)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, is a known process-related impurity formed during the synthesis of ezetimibe.[3] Its synthesis has been reported as part of the characterization of ezetimibe-related substances.[3]

Mechanism of Action of Ezetimibe (as a proxy for this compound)

Ezetimibe's primary mechanism of action involves the direct inhibition of cholesterol transport across the intestinal wall.[4][5] It specifically targets the NPC1L1 protein, a key transporter located on the brush border of enterocytes in the small intestine.[1][6]

The binding of ezetimibe to NPC1L1 is thought to prevent the conformational changes necessary for the internalization of the NPC1L1-cholesterol complex.[5][7] This inhibition of endocytosis effectively blocks the absorption of both dietary and biliary cholesterol.[8]

Signaling Pathway for Ezetimibe-Mediated Inhibition of Cholesterol Absorption

Ezetimibe_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Cholesterol NPC1L1 NPC1L1 Cholesterol->NPC1L1 Binds Endocytosis Endocytosis NPC1L1->Endocytosis Undergoes Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Binds NPC1L1_Ezetimibe NPC1L1-Ezetimibe Complex NPC1L1_Ezetimibe->Endocytosis Inhibits Cholesterol_Absorption_Blocked Cholesterol Absorption Blocked NPC1L1Ezetimibe NPC1L1Ezetimibe

Ezetimibe's inhibition of NPC1L1-mediated cholesterol endocytosis.

Quantitative Biological Activity Data

While extensive data is available for ezetimibe, no specific quantitative biological activity data for this compound has been found in the reviewed literature. The following tables summarize the known data for ezetimibe, which can be used as a reference for any future characterization of this compound.

Table 1: In Vitro NPC1L1 Binding Affinity
CompoundTargetAssay TypeKd (nM)Reference
Ezetimibe-glucuronideHuman NPC1L1Radioligand Binding220[6]
Ezetimibe-glucuronideRhesus Monkey NPC1L1Radioligand Binding40[6]
Ezetimibe-glucuronideRat NPC1L1Radioligand Binding540[6]
Ezetimibe-glucuronideMouse NPC1L1Radioligand Binding12,000[6]
This compoundNPC1L1-Not Available-
Table 2: In Vitro Inhibition of Cholesterol Absorption
CompoundCell LineIC50Reference
Ezetimibe-Not specified in reviewed literature-
This compound-Not Available-
Table 3: In Vivo Efficacy in Animal Models
CompoundAnimal ModelDose% Reduction in Cholesterol Absorption% Reduction in Plasma CholesterolReference
EzetimibeHuman10 mg/day54%15.1% (Total), 20.4% (LDL)[8]
EzetimibeRat0.1 - 3 mg/kg-60-94% (diet-induced hypercholesterolemia)[4]
This compound--Not AvailableNot Available-

Detailed Experimental Protocols

The following are detailed methodologies that can be employed to determine the biological activity of this compound.

NPC1L1 Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound (this compound) to the NPC1L1 protein by measuring its ability to compete with a radiolabeled ligand known to bind to the same target.

Workflow for NPC1L1 Competitive Binding Assay

NPC1L1_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing NPC1L1 Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled ligand and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand Incubate->Separate Quantify Quantify bound radioligand Separate->Quantify Analyze Analyze data to determine Ki or IC50 Quantify->Analyze End End Analyze->End

Workflow for determining NPC1L1 binding affinity.

Materials:

  • Cell line overexpressing human NPC1L1 (e.g., HEK293-NPC1L1)

  • Radiolabeled ezetimibe analog (e.g., [3H]ezetimibe)

  • This compound

  • Binding buffer (e.g., Tris-HCl with appropriate salts)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Culture HEK293-NPC1L1 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Binding Reaction: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound (or ezetimibe as a positive control).

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

In Vitro Cholesterol Uptake Assay using Caco-2 Cells

This assay measures the ability of a compound to inhibit the uptake of cholesterol into intestinal cells, providing a functional measure of its inhibitory activity.

Workflow for In Vitro Cholesterol Uptake Assay

Cholesterol_Uptake_Assay Start Start Seed_Cells Seed Caco-2 cells on permeable supports Start->Seed_Cells Differentiate Culture for 21 days to allow for differentiation Seed_Cells->Differentiate Pre-incubate Pre-incubate with This compound Differentiate->Pre-incubate Add_Micelles Add radiolabeled cholesterol micelles to the apical side Pre-incubate->Add_Micelles Incubate_Uptake Incubate to allow for cholesterol uptake Add_Micelles->Incubate_Uptake Lyse_Cells Wash and lyse cells Incubate_Uptake->Lyse_Cells Quantify_Uptake Quantify intracellular radioactivity Lyse_Cells->Quantify_Uptake Analyze Analyze data to determine % inhibition Quantify_Uptake->Analyze End End Analyze->End

Workflow for measuring cholesterol uptake inhibition.

Materials:

  • Caco-2 cells

  • Permeable cell culture inserts (e.g., Transwell®)

  • Cell culture medium

  • [14C]-Cholesterol

  • Bile salts (e.g., sodium taurocholate) and phospholipids (e.g., phosphatidylcholine) to prepare micelles

  • This compound

  • Cell lysis buffer

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Seed Caco-2 cells on permeable inserts and culture for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Pre-incubation: Pre-incubate the differentiated Caco-2 monolayers with varying concentrations of this compound in serum-free medium for a specified time (e.g., 1 hour).

  • Micelle Preparation: Prepare mixed micelles containing [14C]-cholesterol, bile salts, and phospholipids.

  • Cholesterol Uptake: Add the [14C]-cholesterol-containing micelles to the apical side of the Caco-2 monolayers and incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Washing and Lysis: After incubation, wash the monolayers extensively with ice-cold buffer to remove any non-internalized cholesterol. Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of cholesterol taken up by the cells.

  • Data Analysis: Calculate the percentage inhibition of cholesterol uptake for each concentration of this compound relative to a vehicle control. Plot the percentage inhibition against the logarithm of the concentration to determine the IC50 value.

Conclusion

This compound is a known process-related impurity of ezetimibe. While its chemical synthesis and characterization have been documented, there is a notable absence of publicly available data on its biological activity concerning cholesterol absorption. The well-established mechanism of action and pharmacological profile of ezetimibe, centered on the inhibition of the NPC1L1 transporter, provide a strong foundation for hypothesizing a similar mode of action for its desfluoro analog. The experimental protocols detailed in this guide offer a clear path for the future characterization of this compound's NPC1L1 binding affinity and its functional impact on cholesterol uptake. Such studies are essential to fully understand the pharmacological profile of this ezetimibe-related substance and its potential contribution to the overall activity and safety profile of the parent drug.

References

Desfluoro-ezetimibe: A Technical Overview of Predicted Pharmacokinetics and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Desfluoro-ezetimibe

This compound, chemically identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, is a known impurity generated during the manufacturing process of ezetimibe.[2][5] Regulatory guidelines necessitate the identification, characterization, and control of such impurities to ensure the safety and efficacy of the final drug product.[2] The structural difference between ezetimibe and this compound lies in the absence of a fluorine atom on one of the phenyl rings. This seemingly minor structural modification can potentially influence the compound's physicochemical properties, metabolic pathways, and pharmacokinetic profile.

Pharmacokinetics and Metabolism of Ezetimibe: A Baseline for Prediction

To predict the pharmacokinetic and metabolic characteristics of this compound, it is essential to first understand the well-documented profile of its parent compound, ezetimibe.

Pharmacokinetics of Ezetimibe

Following oral administration, ezetimibe is rapidly absorbed.[6][7][8] It undergoes extensive enterohepatic circulation, which contributes to its long half-life.[6] The primary route of metabolism for ezetimibe is glucuronidation, which occurs in the small intestine and liver.[7][8] The resulting glucuronide metabolite is pharmacologically active.[6][7] Ezetimibe and its glucuronide conjugate are the major circulating compounds in plasma.[9] The terminal half-life of both ezetimibe and its glucuronide is approximately 22 hours.[7][9] Fecal excretion is the predominant route of elimination.[7][8][10]

Table 1: Summary of Ezetimibe Pharmacokinetic Parameters

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)1-2 hours[7]
Terminal Half-life (t1/2)~22 hours[7][9]
MetabolismExtensive glucuronidation (>80%)[7][8]
Primary MetaboliteEzetimibe-glucuronide (active)[6][7]
Protein Binding>90% (Ezetimibe and Ezetimibe-glucuronide)[11]
Excretion~78% in feces (primarily as ezetimibe), ~11% in urine (primarily as ezetimibe-glucuronide)[7]
Metabolic Pathway of Ezetimibe

The metabolism of ezetimibe is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, with no significant involvement of the cytochrome P450 (CYP) system.[6] This characteristic minimizes the potential for drug-drug interactions with compounds metabolized by CYP enzymes.[7] The main metabolic reaction is the conjugation of the phenolic hydroxyl group of ezetimibe with glucuronic acid to form ezetimibe-glucuronide.

Ezetimibe_Metabolism Ezetimibe Ezetimibe Ezetimibe_glucuronide Ezetimibe-glucuronide (Active Metabolite) Ezetimibe->Ezetimibe_glucuronide UGT Enzymes (Intestine, Liver) Excretion Fecal and Renal Excretion Ezetimibe->Excretion Minor Ezetimibe_glucuronide->Excretion

Caption: Metabolic Pathway of Ezetimibe.

Predicted Pharmacokinetics and Metabolic Stability of this compound

Based on the metabolic profile of ezetimibe, a predictive assessment of the pharmacokinetics and metabolic stability of this compound can be formulated.

Predicted Metabolic Pathway

It is highly probable that this compound will undergo a similar metabolic pathway to ezetimibe, primarily through glucuronidation of its phenolic hydroxyl group. The absence of the fluorine atom is unlikely to significantly alter the susceptibility of the hydroxyl group to conjugation by UGT enzymes.

Desfluoro_Ezetimibe_Metabolism Desfluoro_ezetimibe This compound Desfluoro_ezetimibe_glucuronide This compound-glucuronide (Predicted Metabolite) Desfluoro_ezetimibe->Desfluoro_ezetimibe_glucuronide UGT Enzymes (Predicted) Excretion Predicted Fecal and Renal Excretion Desfluoro_ezetimibe_glucuronide->Excretion

Caption: Predicted Metabolic Pathway of this compound.

Predicted Metabolic Stability

The metabolic stability of this compound is anticipated to be similar to that of ezetimibe, which is considered metabolically stable.[1][2] The primary route of clearance is expected to be through metabolism (glucuronidation) rather than oxidative metabolism by CYP enzymes.

Predicted Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound are likely to mirror those of ezetimibe, although minor differences may arise due to the change in lipophilicity and electronic properties resulting from the removal of the fluorine atom.

Table 2: Predicted Pharmacokinetic Profile of this compound

ParameterPredicted CharacteristicRationale
Absorption Rapidly absorbedStructural similarity to ezetimibe.
Metabolism Primarily via glucuronidationPresence of a phenolic hydroxyl group susceptible to UGT enzymes.
Metabolites This compound-glucuronideAnalogous to the primary metabolite of ezetimibe.
Half-life Likely to be longPotential for enterohepatic recirculation, similar to ezetimibe.
Excretion Predominantly fecalFollowing the excretion pattern of the parent compound.

Recommended Experimental Protocols for Characterization

To confirm the predicted pharmacokinetic and metabolic profile of this compound, a series of in vitro and in vivo studies are recommended.

In Vitro Metabolic Stability Assessment
  • Objective: To determine the intrinsic clearance and metabolic pathway of this compound.

  • Methodology:

    • Incubate this compound with human liver microsomes and hepatocytes.

    • Include cofactors for both CYP-mediated (NADPH) and UGT-mediated (UDPGA) reactions.

    • Analyze samples at various time points using LC-MS/MS to quantify the parent compound and identify metabolites.

    • Calculate the in vitro half-life and intrinsic clearance.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound This compound Incubation Incubate at 37°C Test_Compound->Incubation Microsomes Liver Microsomes/ Hepatocytes Microsomes->Incubation Cofactors NADPH / UDPGA Cofactors->Incubation Sampling Time-point Sampling Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Data_Analysis Data Analysis (t1/2, CLint) LCMS->Data_Analysis

Caption: In Vitro Metabolic Stability Workflow.

In Vivo Pharmacokinetic Study
  • Objective: To determine the in vivo pharmacokinetic parameters of this compound.

  • Methodology:

    • Administer a single dose of this compound to a suitable animal model (e.g., rats, dogs) via intravenous and oral routes.

    • Collect blood samples at predetermined time points.

    • Analyze plasma samples for the concentration of this compound and its potential metabolites using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Conclusion and Future Directions

While this compound is primarily of interest as a process-related impurity of ezetimibe, understanding its pharmacokinetic and metabolic profile is crucial for a comprehensive safety assessment. Based on the well-characterized disposition of ezetimibe, it is predicted that this compound will undergo extensive glucuronidation and exhibit a long half-life with predominantly fecal elimination. The experimental protocols outlined in this guide provide a roadmap for the empirical validation of these predictions. Future research should focus on conducting these in vitro and in vivo studies to definitively characterize the pharmacokinetics and metabolic stability of this compound, thereby providing critical data for regulatory submissions and ensuring the overall quality and safety of ezetimibe drug products.

References

Desfluoro-ezetimibe: A Comprehensive Technical Review of its Discovery and Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfluoro-ezetimibe is recognized primarily as a process-related impurity encountered during the synthesis of the cholesterol absorption inhibitor, ezetimibe. This technical guide provides an in-depth review of the discovery, synthesis, and analytical characterization of this compound. While direct quantitative biological data for this impurity is not extensively available in peer-reviewed literature, this document extrapolates its potential relevance based on the well-documented mechanism of action of ezetimibe and structure-activity relationships of its analogs. This guide also details the experimental protocols for the synthesis of this compound and for the biological assays used to characterize ezetimibe and its analogs. Furthermore, key signaling pathways associated with ezetimibe are visualized to provide a comprehensive understanding of its biological context.

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein in the small intestine.[1][2] During the manufacturing process of ezetimibe, several process-related impurities can be generated. One such impurity is this compound, which is consistently observed at levels ranging from 0.05% to 0.15%.[3][4] As per the guidelines from the International Conference on Harmonisation (ICH), it is crucial to identify, characterize, and control such impurities in the final active pharmaceutical ingredient (API).[3] This has necessitated the synthesis of this compound as a reference standard for analytical method development and validation.[4][5]

This whitepaper will delve into the available scientific literature to provide a detailed overview of this compound, focusing on its discovery, synthesis, and the analytical techniques employed for its characterization. Moreover, it will explore the potential biological relevance of this impurity by examining the known signaling pathways of its parent compound, ezetimibe.

Discovery and Identification

This compound, chemically identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, was first reported as a process-related impurity during the synthesis of ezetimibe.[3][4] Its presence was consistently detected using reverse-phase high-performance liquid chromatography (HPLC) during the quality control of ezetimibe batches.[3] The identification and structural elucidation of this impurity were accomplished through liquid chromatography-mass spectrometry (LC-MS) analysis, which determined its molecular weight, and further confirmed by nuclear magnetic resonance (NMR) spectroscopy.[3][4]

The formation of this compound is attributed to the presence of a desfluoro-analogue of a key intermediate in the ezetimibe synthesis pathway.[3] To ensure the purity of the final ezetimibe drug product, the level of this key desfluoro-intermediate is controlled to be no more than 0.10%.[3][4]

Synthesis of this compound

This compound is synthesized to serve as a reference standard for analytical purposes. The synthetic route often mirrors that of ezetimibe, with the distinction being the use of a starting material lacking a fluorine atom at a specific position on one of the phenyl rings. A general synthetic scheme is depicted below.

Experimental Protocol: Synthesis of this compound[3]

A detailed experimental protocol for the synthesis of this compound, as described in the literature for its use as a reference standard, is as follows:

  • Preparation of the Desfluoro Intermediate (desfluoro Eze-7): The synthesis starts with a key intermediate that lacks the fluorine atom on the N-phenyl group of the azetidinone core. This intermediate is carried through several synthetic steps that parallel the synthesis of the corresponding ezetimibe intermediate.

  • Silylation: The desfluoro intermediate (1.0 equivalent) is dissolved in tetrahydrofuran (THF) and cooled to -20 °C. To this solution, N,O-bis(trimethylsilyl)acetamide (BSA, 2.1 equivalents) and a catalytic amount of tetrabutylammonium hydroxide (TBAH, 50% in methanol) are added. The mixture is stirred for a defined period until the reaction is complete.

  • Quenching and Concentration: The reaction is quenched by the addition of acetic acid and then concentrated by distillation.

  • Hydrogenation: Methanol, acetic acid, and a catalytic amount of 5% Palladium on carbon (Pd/C) are added to the residue from the previous step. The mixture is then stirred in the presence of hydrogen (H₂) gas until the reaction is complete, yielding this compound.

  • Purification: The final product is purified using appropriate chromatographic techniques to obtain a high-purity reference standard.

The following diagram illustrates the logical workflow for the synthesis and its control.

G Workflow for Synthesis and Control of this compound cluster_synthesis Synthesis Pathway cluster_qc Quality Control Start Start Intermediate Desfluoro Intermediate (desfluoro Eze-1) Start->Intermediate Synthetic Steps Final_Product This compound Intermediate->Final_Product Final Synthetic Steps HPLC_Analysis HPLC Analysis Final_Product->HPLC_Analysis Sample for Analysis Characterization Structural Characterization (NMR, MS) HPLC_Analysis->Characterization Impurity Identification Reference_Standard Reference Standard Characterization->Reference_Standard Confirmation

Caption: Workflow for the synthesis and quality control of this compound.

Biological Relevance and Mechanism of Action

Direct studies on the biological activity of this compound are scarce in the public domain. Its relevance is primarily understood in the context of being an impurity in a pharmacologically active compound. However, based on the structure-activity relationship (SAR) studies of ezetimibe and its analogs, some inferences can be made.

Ezetimibe exerts its cholesterol-lowering effect by binding to the extracellular loop C of the NPC1L1 transporter protein.[6] This binding prevents the conformational changes necessary for cholesterol to be transported across the intestinal brush border membrane.[6] SAR studies on ezetimibe analogs have shown that even minor structural modifications can significantly impact the binding affinity to NPC1L1 and, consequently, the in vivo activity.[7] The absence of a fluorine atom in this compound represents such a structural change, and therefore, its binding affinity for NPC1L1 and its cholesterol absorption inhibitory activity are likely to be different from those of ezetimibe. However, without direct experimental data, the extent of this difference remains unknown.

In addition to its role in cholesterol metabolism, ezetimibe has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.[8] This activation is mediated through the AMP-activated protein kinase (AMPK) and the autophagy adaptor protein p62.[8][9] It is plausible that this compound could also interact with this pathway, but again, experimental verification is needed.

Ezetimibe's Mechanism of Action: NPC1L1 Inhibition

The following diagram illustrates the mechanism of cholesterol absorption and its inhibition by ezetimibe.

G Ezetimibe's Inhibition of Cholesterol Absorption via NPC1L1 cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Binds to Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Ezetimibe inhibits cholesterol uptake by binding to the NPC1L1 transporter.

Ezetimibe's Activation of the Nrf2 Pathway

The signaling pathway for Nrf2 activation by ezetimibe is depicted below.

G Ezetimibe-Induced Nrf2 Activation Pathway Ezetimibe Ezetimibe AMPK AMPK Ezetimibe->AMPK Activates p62 p62 AMPK->p62 Phosphorylates (S351) Keap1 Keap1 p62->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (in Nucleus) Nrf2->ARE Translocates to Nucleus & Binds Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Initiates Transcription

Caption: Ezetimibe activates Nrf2 via AMPK-mediated phosphorylation of p62.

Quantitative Data

As previously mentioned, there is a lack of publicly available quantitative data on the biological activity and pharmacokinetics of this compound. The tables below are structured to present such data, should it become available through future research. For comparative purposes, data for ezetimibe is included where available.

Table 1: In Vitro Biological Activity

CompoundTargetAssay TypeIC₅₀ / Kᵢ (nM)Reference
This compound NPC1L1Binding AffinityData Not Available-
NPC1L1Cholesterol Uptake InhibitionData Not Available-
Nrf2Nrf2 ActivationData Not Available-
Ezetimibe NPC1L1Cholesterol Uptake Inhibition~60-80 µM (in hNPC1L1/MDCKII cells)[10]
NPC1L1Binding Affinity (KD for glucuronide)220 (human)[11]

Table 2: Pharmacokinetic Parameters

CompoundParameterSpeciesValueReference
This compound Tmax-Data Not Available-
Cmax-Data Not Available-
AUC-Data Not Available-
t1/2-Data Not Available-
Ezetimibe TmaxHuman1-2 hours (for total ezetimibe)[6]
t1/2Human~22 hours[6]
Protein BindingHuman>90%[6]
ExcretionHuman~78% feces, ~11% urine[6]

Experimental Protocols for Biological Assays

To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for key experiments that would be used to characterize its effects.

In Vitro Cholesterol Uptake Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the uptake of cholesterol in a cell-based model.

Protocol based on studies of ezetimibe analogs: [10]

  • Cell Culture: Human NPC1L1-expressing Madin-Darby canine kidney (hNPC1L1/MDCKII) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes).

  • Cholesterol Uptake: A solution containing radiolabeled cholesterol (e.g., [³H]-cholesterol) mixed with micelles (e.g., taurocholate and phosphatidylcholine) is added to the wells.

  • Incubation: The plate is incubated for a defined period (e.g., 2 hours) to allow for cholesterol uptake.

  • Washing: The cells are washed multiple times with a cold buffer to remove extracellular radiolabeled cholesterol.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of cholesterol uptake inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

NPC1L1 Binding Assay

This assay measures the direct binding of a compound to the NPC1L1 protein.

Protocol based on studies of ezetimibe: [11]

  • Membrane Preparation: Brush border membranes from the small intestines of a relevant species (e.g., human, monkey) or membranes from cells overexpressing NPC1L1 are prepared by differential centrifugation.

  • Radioligand: A radiolabeled analog of ezetimibe (e.g., [³H]-ezetimibe glucuronide) is used as the ligand.

  • Binding Reaction: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (this compound) in a suitable binding buffer.

  • Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Washing: The filters are washed quickly with cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ezetimibe) from the total binding. The inhibition constant (Kᵢ) is determined using competitive binding analysis software.

Conclusion

This compound is a well-characterized process-related impurity of the cholesterol-lowering drug ezetimibe. Its primary relevance to date has been in the context of pharmaceutical analysis and quality control, necessitating its synthesis as a reference standard. While direct biological activity data for this compound is not currently available in the public domain, the established structure-activity relationships of ezetimibe analogs suggest that its pharmacological profile, particularly its affinity for the NPC1L1 transporter, may differ from that of the parent compound.

Further research, employing the experimental protocols detailed in this guide, is required to fully elucidate the biological activity of this compound. Such studies would provide a more complete understanding of the impurity's potential impact and would be valuable for drug development professionals and regulatory scientists. The signaling pathways of ezetimibe, presented herein, offer a framework for investigating the potential biological effects of this and other related compounds.

References

Desfluoro-ezetimibe CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desfluoro-ezetimibe, a primary process-related impurity of the cholesterol absorption inhibitor, Ezetimibe. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number and molecular formula. A detailed synthesis protocol and an analytical method for its detection via High-Performance Liquid Chromatography (HPLC) are presented. The mechanism of action of this compound is discussed in the context of its parent compound, Ezetimibe, as an inhibitor of the Niemann-Pick C1-like1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption. While specific quantitative biological data for this compound is not extensively available in public literature, this guide extrapolates its expected biological activity based on the well-characterized pharmacology of Ezetimibe.

Chemical Identity and Properties

This compound is structurally analogous to Ezetimibe, differing by the absence of a fluorine atom on one of its phenyl rings. As a significant process-related impurity, its identification and quantification are crucial for the quality control of Ezetimibe drug products.

PropertyValueReference(s)
CAS Number 302781-98-2[1][2][3]
Molecular Formula C₂₄H₂₂FNO₃[1]
Molecular Weight 391.43 g/mol [1]
Synonyms (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone, Ezetimibe Desfluoroaniline Analog[1]
Appearance Solid

Synthesis of this compound

The synthesis of this compound is analogous to that of Ezetimibe, with the key difference being the use of a non-fluorinated starting material for one of the phenyl groups. The following workflow outlines a general synthetic approach based on published literature.[4][5]

G cluster_synthesis Synthesis Workflow Start Desfluoro Starting Material (e.g., a phenyl-substituted intermediate) Step1 Multi-step synthesis to form the azetidinone ring Start->Step1 Step2 Coupling with the (4-fluorophenyl)-3-hydroxypropyl side chain Step1->Step2 Step3 Purification and Characterization (NMR, MS, IR) Step2->Step3 End This compound Step3->End

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthetic Protocol

The synthesis of this compound has been described as part of the process to identify and characterize impurities in Ezetimibe production.[4][5] A detailed experimental protocol, as adapted from the literature, is as follows:

Note: This protocol is for informational purposes and should be performed by qualified personnel in a controlled laboratory setting.

  • Preparation of the Azetidinone Intermediate: The synthesis begins with the appropriate non-fluorinated phenyl starting materials to construct the core β-lactam (azetidinone) ring structure. This typically involves a multi-step process, including imine formation and subsequent cyclization reactions.

  • Side-Chain Attachment: The pre-formed azetidinone intermediate is then coupled with a side chain, specifically a (3S)-3-(4-fluorophenyl)-3-hydroxypropyl group. This step is crucial for establishing the correct stereochemistry of the final molecule.

  • Deprotection and Final Modification: Any protecting groups used during the synthesis are removed to yield the final this compound molecule.

  • Purification: The crude product is purified using techniques such as column chromatography to isolate this compound from reaction byproducts and unreacted starting materials.

  • Characterization: The structure and purity of the synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][5]

Analytical Methodology: HPLC Detection

A validated reverse-phase High-Performance Liquid Chromatography (HPLC) method is essential for the detection and quantification of this compound as an impurity in Ezetimibe.[4][5]

ParameterConditionReference(s)
Column Zorbax Rx C8 (0.25 m x 4.6 mm, 5 µm) or equivalent[4]
Mobile Phase Gradient elution with a buffer solution (e.g., potassium dihydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile)[4]
Flow Rate 1.3 mL/min[4]
Detection Wavelength 220 nm[4]
Column Temperature 35 °C[4]
Injection Volume 10 µL[4]
HPLC Experimental Protocol
  • Standard Preparation: Prepare a reference standard solution of this compound of a known concentration in a suitable diluent (e.g., acetonitrile).

  • Sample Preparation: Prepare the Ezetimibe drug substance or product sample at a specified concentration in the same diluent.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify the this compound peak in the sample chromatogram based on the retention time and peak area of the reference standard. The acceptance criteria for this impurity are typically not more than 0.15%.[4]

Mechanism of Action: NPC1L1 Inhibition

This compound is an analog of Ezetimibe and is expected to share the same primary mechanism of action: the inhibition of the Niemann-Pick C1-like1 (NPC1L1) protein.[6][7] NPC1L1 is a transmembrane protein located on the brush border membrane of enterocytes in the small intestine and is essential for the absorption of dietary and biliary cholesterol.[8]

The inhibition of NPC1L1 by Ezetimibe and, presumably, this compound, blocks the internalization of cholesterol into enterocytes.[8][9] This leads to a reduction in the amount of cholesterol delivered to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.

G cluster_pathway NPC1L1 Signaling Pathway and Inhibition Cholesterol Intestinal Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Binding Endocytosis Clathrin-Mediated Endocytosis NPC1L1->Endocytosis Internalization Enterocyte Enterocyte (Intestinal Cell) Endocytosis->Enterocyte Cholesterol Uptake Desfluoro_Ezetimibe This compound Desfluoro_Ezetimibe->NPC1L1 Inhibition Inhibition

Caption: The inhibitory effect of this compound on the NPC1L1-mediated cholesterol uptake pathway.

Biological and Pharmacological Data

For comparative purposes, the biological data for Ezetimibe are provided below. It is anticipated that this compound would exhibit a similar, though not identical, pharmacological profile.

ParameterEzetimibe ValueReference(s)
Target Niemann-Pick C1-like1 (NPC1L1)[11]
IC₅₀ (Ezetimibe-glucuronide) 682 nM (for cholesterol uptake inhibition by NPC1L1)[12]
Binding Affinity (K_D) of Ezetimibe-glucuronide to human NPC1L1 220 nM[11][13]
In Vivo Efficacy (Rats) Attenuated diet-induced hypercholesterolemia by 60-94% at doses of 0.1-3 mg/kg[14]
Metabolism Extensive glucuronidation in the intestine[15]
Excretion Primarily in feces[15]

Conclusion

This compound is a well-characterized process-related impurity of the cholesterol-lowering drug Ezetimibe. Its chemical properties, synthesis, and analytical detection methods are documented in the scientific literature. While it is understood to act as an inhibitor of the NPC1L1 transporter, analogous to Ezetimibe, a detailed characterization of its specific biological and pharmacological properties is lacking. For drug development professionals, the primary focus remains on the monitoring and control of this compound levels in Ezetimibe active pharmaceutical ingredients and finished products to ensure their quality, safety, and efficacy. Further research into the specific biological activity of this compound could provide a more complete understanding of its pharmacological profile.

References

Formation of Desfluoro-ezetimibe During Ezetimibe Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of the process-related impurity, Desfluoro-ezetimibe, during the synthesis of the cholesterol-lowering drug, ezetimibe. Understanding the origin, mechanism, and control of this impurity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the synthetic pathways, analytical methodologies, and control strategies related to this compound.

Introduction to this compound

This compound is a known process-related impurity in the synthesis of ezetimibe.[1][2][3] It is structurally similar to the active molecule but lacks a fluorine atom on one of the phenyl rings. Its consistent presence, typically in the range of 0.05% to 0.15%, necessitates strict control during the manufacturing process to meet regulatory requirements.[1][4] The impurity has been identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one.[1] Due to its structural similarity to ezetimibe, it can be challenging to remove through conventional purification methods like recrystallization, making it imperative to control its formation from the initial stages of synthesis.[5]

Origin and Formation Pathway

The primary root cause for the formation of this compound is the presence of a desfluoro analog in a key starting material, which is then carried through the subsequent synthetic steps. The main ezetimibe synthesis involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to produce 5-(4-fluorophenyl)-5-oxopentanoic acid.

The likely source of the desfluoro impurity is the presence of benzene as an impurity in the fluorobenzene raw material. During the Friedel-Crafts acylation, the benzene impurity reacts alongside fluorobenzene to form 5-phenyl-5-oxopentanoic acid. This non-fluorinated analog is structurally similar to the desired intermediate and is carried through the synthesis, ultimately leading to the formation of this compound.

The following diagram illustrates the parallel reaction pathways for both ezetimibe and the this compound impurity, starting from the initial acylation step. The key intermediate, often referred to as "Eze-1" in literature, is (4S)-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-4-phenyl-oxazolidin-2-one. The corresponding impurity is the desfluoro analog of Eze-1.

G cluster_main Ezetimibe Synthesis Pathway cluster_impurity This compound Formation Pathway A Fluorobenzene + Glutaric Anhydride B 5-(4-fluorophenyl)- 5-oxopentanoic acid A->B Friedel-Crafts Acylation A_imp Benzene (Impurity) + Glutaric Anhydride D Eze-1: (4S)-3-[5-(4-fluorophenyl)-5-oxopentanoyl]- 4-phenyl-oxazolidin-2-one B->D B_imp 5-phenyl- 5-oxopentanoic acid C (S)-4-phenyl- 2-oxazolidinone C->D E Subsequent Steps (Reduction, Imine Condensation, Cyclization, Deprotection) D->E D_imp Desfluoro Eze-1: (4S)-3-(5-oxo-5-phenylpentanoyl)- 4-phenyl-oxazolidin-2-one F Ezetimibe E->F E_imp Same Subsequent Steps F_imp This compound A_imp->B_imp Friedel-Crafts Acylation B_imp->D_imp C_imp (S)-4-phenyl- 2-oxazolidinone C_imp->D_imp D_imp->E_imp E_imp->F_imp

Figure 1. Parallel synthesis pathways of Ezetimibe and this compound.

Quantitative Data and Control Strategy

The level of this compound in the final product is directly proportional to the amount of the desfluoro analog present in the early-stage intermediates.[1][5] A critical control point is monitoring the level of "Desfluoro Eze-1" in the "Eze-1" intermediate.

ParameterSpecification/ObservationReference
Typical level of this compound in final API0.05% to 0.15%[1][4]
Recommended Limit for "Desfluoro Eze-1" in "Eze-1" intermediate< 0.10%[1][5]
Case Study Data
Level of "Desfluoro Eze-1" in intermediate batch0.08%[1][3]
Resulting level of this compound in final API0.05%[1][3]

The control strategy, therefore, focuses on minimizing the formation of the initial desfluoro starting material and implementing robust analytical methods to quantify the impurity at the intermediate stage.

G A Start: Raw Materials (Fluorobenzene, Glutaric Anhydride) B Quality Control of Fluorobenzene (Benzene content < 100 ppm) A->B C Step 1: Friedel-Crafts Acylation Formation of 5-(4-fluorophenyl)-5-oxopentanoic acid B->C D Step 2: Coupling Reaction Formation of 'Eze-1' Intermediate C->D E In-Process Control (IPC): HPLC analysis of 'Eze-1' for 'Desfluoro Eze-1' impurity D->E F Is 'Desfluoro Eze-1' < 0.10%? E->F G Proceed to Subsequent Synthetic Steps F->G Yes H Reject Batch or Implement Purification F->H No I Final API: Ezetimibe G->I

Figure 2. Quality control workflow for managing this compound.

Experimental Protocols

Synthesis of Ezetimibe (Illustrative Pathway)

The following is a representative, multi-step synthesis of ezetimibe. The formation of the "Eze-1" intermediate and its subsequent conversion are key stages where the desfluoro impurity is carried through.

Step 1: Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic acid In a suitable reactor, fluorobenzene is reacted with glutaric anhydride via a Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent. After reaction completion, the mixture is quenched and the product is isolated and purified.

Step 2: Synthesis of (4S)-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-4-phenyl-oxazolidin-2-one (Eze-1) The 5-(4-fluorophenyl)-5-oxopentanoic acid is activated, for example by conversion to its acid chloride, and then reacted with (S)-4-phenyl-2-oxazolidinone in the presence of a base to form the chiral intermediate "Eze-1".

Step 3: Subsequent Transformations The ketone of "Eze-1" is stereoselectively reduced to a hydroxyl group. This is followed by a series of reactions including condensation with a protected imine, cyclization to form the characteristic β-lactam ring of ezetimibe, and finally, deprotection to yield the final ezetimibe API. The Desfluoro-Eze-1 impurity undergoes the same sequence of reactions to form this compound.

Synthesis of this compound Reference Standard

The synthesis of the this compound reference standard follows the same synthetic route as ezetimibe, but starts with 5-phenyl-5-oxopentanoic acid (the desfluoro analog of the key starting material).[3] This is then reacted with (S)-4-phenyl-2-oxazolidinone to produce "Desfluoro Eze-1". This intermediate is then processed through the same subsequent reduction, condensation, cyclization, and deprotection steps to yield this compound.[3] The synthesized impurity is then purified and characterized using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity before use as a reference standard in analytical methods.[1]

Analytical Method for Detection of this compound

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is used for the detection and quantification of this compound in both the final product and the "Eze-1" intermediate.

For Ezetimibe API:

Parameter Value
Column Zorbax Rx C₈ (0.25 m x 4.6 mm, 5 µm)
Column Temperature 35 °C
Sample Temperature 5 °C
Mobile Phase A 2.71 g/L Potassium Dihydrogen Phosphate in water (pH 3.0 with H₃PO₄) : Acetonitrile (80:20)
Mobile Phase B Acetonitrile
Flow Rate 1.3 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL

| Gradient Program | Time (min)/%B: 0/12, 5/12, 25/62, 40/62, 41/12, 50/12 |

For "Eze-1" Intermediate:

Parameter Value
Column Kromasil (or ACE) C₁₈ (0.25 m x 4.6 mm, 5 µm)
Column Temperature 30 °C
Sample Temperature 25 °C
Flow Rate 1.1 mL/min
Detection Wavelength 225 nm

| Injection Volume | 10 µL |

Note: These protocols are based on published literature and may require optimization for specific laboratory conditions.[4]

Conclusion

The formation of this compound is a direct consequence of an impurity in the starting materials, which is propagated through the synthetic process. A robust control strategy, centered on the quality of the initial raw materials and vigilant in-process monitoring of the "Eze-1" intermediate, is essential for minimizing the level of this impurity in the final ezetimibe API. The detailed analytical methods provide the necessary tools for effective monitoring and control, ensuring the production of high-purity ezetimibe for pharmaceutical use.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of Desfluoro-ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the sensitive detection and precise quantification of Desfluoro-ezetimibe, a known process-related impurity of the cholesterol-lowering drug Ezetimibe. The described protocol is essential for quality control during drug manufacturing and for ensuring the purity and safety of the final pharmaceutical product. This compound has been reported as an impurity in Ezetimibe, typically found at levels between 0.05% and 0.15%.[1][2][3][4] This method utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible approach for monitoring this specific impurity.

Introduction

Ezetimibe is a pharmaceutical agent that inhibits the absorption of cholesterol from the small intestine. During its synthesis, various process-related impurities can be generated, one of which is this compound.[2][3][4] Due to the structural similarity between this compound and the active pharmaceutical ingredient (API), a highly specific and sensitive analytical method is required for their separation and quantification. This application note provides a detailed HPLC method that effectively separates this compound from Ezetimibe and other potential impurities, enabling accurate quantification for quality control purposes.

Experimental Protocol

This protocol is a composite method synthesized from established and validated procedures for the analysis of Ezetimibe and its impurities.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: Waters X-Select CSH C18 (100 mm x 4.6 mm, 2.5 µm) or equivalent.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Water (HPLC grade)

    • Ezetimibe Reference Standard

    • This compound Reference Standard

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis.

ParameterValue
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 1: Chromatographic Conditions [5]

Table 2: Gradient Elution Program [5]

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
154060
204060
227030
257030
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (Ezetimibe): Accurately weigh and dissolve an appropriate amount of Ezetimibe Reference Standard in the diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the diluent to achieve a final concentration of approximately 1.0 µg/mL for both Ezetimibe and this compound.

  • Sample Solution: Accurately weigh and dissolve the Ezetimibe drug substance or product in the diluent to obtain a final concentration of approximately 100 µg/mL of Ezetimibe.

Method Validation Summary

The following table presents a summary of typical validation parameters for a method of this nature, based on published data.

ParameterResult
Linearity Range (this compound) 0.03 µg/mL to 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) Approximately 0.01 µg/mL
Limit of Quantification (LOQ) Approximately 0.03 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Table 3: Method Validation Summary [5]

Experimental Workflow

The following diagram illustrates the overall workflow for the detection and quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Sample/ Standard B Dissolve in Diluent A->B C Sonicate & Dilute to Final Volume B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Concentration G->H I Generate Report H->I

Caption: Workflow for this compound analysis.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the HPLC method development and validation process.

Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application A Select Column (e.g., C18) B Optimize Mobile Phase (Buffer, Organic Modifier) A->B C Define Gradient Program B->C D Set Detection Wavelength C->D E Specificity D->E Leads to F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Quality Control of Ezetimibe J->K Enables

Caption: HPLC method development and validation logic.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control analysis of this compound in Ezetimibe drug substance and finished products. The method is specific, linear, accurate, and precise, meeting the typical requirements for pharmaceutical analysis. Adherence to this protocol will enable researchers and drug development professionals to effectively monitor and control the levels of this critical process-related impurity.

References

Application Note: Quantitative Analysis of Desfluoro-ezetimibe in Bulk Drug Substance by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Desfluoro-ezetimibe, a known process-related impurity, in ezetimibe bulk drug substance.[1][2][3] The method utilizes a simple "dilute and shoot" sample preparation protocol, followed by a rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode. This approach provides the necessary selectivity and sensitivity to accurately quantify this compound at levels relevant to pharmaceutical quality control, typically in the range of 0.05% to 0.15%.[1][2]

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[2][3] During its synthesis, process-related impurities can be formed, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[4] One such impurity is this compound, which has a similar structure to the active pharmaceutical ingredient (API) but lacks a fluorine atom.[1][5]

LC-MS/MS is an ideal analytical technique for the trace-level quantification of impurities in bulk drug substances due to its high sensitivity and specificity.[6][7][8] This method allows for the direct and accurate measurement of this compound, ensuring that its presence is below the established regulatory limits.

Experimental

2.1. Instrumentation and Reagents

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: A C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), and ultrapure water.

  • Reference Standards: this compound and Ezetimibe reference standards of known purity.

2.2. Sample Preparation

The sample preparation for a bulk drug substance is typically a straightforward "dilute and shoot" procedure.[9][10]

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 acetonitrile:water) to prepare a 100 µg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the ezetimibe bulk drug substance and dissolve it in 10 mL of the diluent. This solution is then further diluted to an appropriate concentration for analysis.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter.[9]

2.3. LC-MS/MS Method

The following are recommended starting conditions that should be optimized for the specific instrumentation being used.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument Dependent

2.4. MRM Transitions

The molecular weight of this compound is 391.43 g/mol .[11] In positive ion mode ESI, the precursor ion will be the protonated molecule [M+H]+ at m/z 392.4.[1][12] Product ions for MRM transitions would need to be determined by infusing a standard solution of this compound and performing a product ion scan. For the purpose of this protocol, hypothetical but plausible product ions are provided based on the known fragmentation of similar molecules.

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier) 392.4Hypothetical: 272.2To be optimized100
This compound (Qualifier) 392.4Hypothetical: 181.1To be optimized100
Results and Discussion

The developed LC-MS/MS method should demonstrate good linearity over the concentration range of the calibration standards, with a correlation coefficient (r²) of >0.99. The limit of detection (LOD) and limit of quantification (LOQ) should be sufficiently low to accurately measure this compound at the required levels in the bulk drug substance. The method should also be tested for accuracy, precision, and specificity to ensure it is suitable for its intended purpose.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantitative analysis of this compound in ezetimibe bulk drug substance. The simple sample preparation and high selectivity of the MRM detection make this method well-suited for routine quality control in the pharmaceutical industry.

Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Solvent Preparation: Prepare a diluent of 50:50 (v/v) acetonitrile and ultrapure water.

  • This compound Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and bring to volume with the diluent.

  • Calibration Curve Standards:

    • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations such as 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Ezetimibe Bulk Drug Sample Solution (for a target of 0.1% impurity):

    • Accurately weigh approximately 10 mg of the ezetimibe bulk drug substance.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with the diluent (this gives a 1 mg/mL solution).

    • Further dilute this solution 1:100 to bring the expected impurity concentration into the calibration range.

  • Filtration: Filter all prepared solutions through a 0.22 µm syringe filter into LC vials before analysis.[9]

Protocol 2: LC-MS/MS System Operation and Data Acquisition
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence table in the instrument control software.

    • Include blank injections (diluent) at the beginning to ensure the system is clean.

    • Include the calibration standards from the lowest to the highest concentration.

    • Include the prepared sample solutions.

    • Intersperse quality control (QC) samples at low, medium, and high concentrations throughout the sequence to monitor system performance.

  • Data Acquisition: Start the sequence to inject the samples and acquire data using the MRM method detailed in Table 3.

  • Data Processing:

    • Integrate the chromatographic peaks for the quantifier and qualifier ions of this compound.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample solutions.

    • Calculate the percentage of this compound in the bulk drug substance based on the initial sample weight and dilution factors.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Ezetimibe Bulk Drug s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex and Sonicate s2->s3 s4 Filter through 0.22 µm Syringe Filter s3->s4 a1 Inject Sample into HPLC/UHPLC s4->a1 Transfer to Autosampler a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (MRM) a3->a4 d1 Peak Integration a4->d1 Acquire Data d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3 d4 Reporting d3->d4

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Logical_Relationship cluster_compounds Compounds cluster_technique Analytical Technique API Ezetimibe (Active Pharmaceutical Ingredient) Impurity This compound (Process-Related Impurity) API->Impurity contains LC Liquid Chromatography (LC) Separates based on polarity Impurity->LC is separated from API by MSMS Tandem Mass Spectrometry (MS/MS) Detects based on mass-to-charge ratio LC->MSMS is coupled to MSMS->Impurity quantifies

Caption: Relationship between analyte, API, and analytical technique.

References

Application Note and Protocol: Utilization of Desfluoro-ezetimibe as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor used in the management of hyperlipidemia.[1][2] During its synthesis and storage, various process-related impurities and degradation products can arise, which require careful monitoring to ensure the safety and efficacy of the drug product.[3][4] Desfluoro-ezetimibe, a known process-related impurity of ezetimibe, is a critical substance to monitor in quality control processes.[1][5] This document provides a comprehensive protocol for the use of this compound as a reference standard in Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for the identification and quantification of this impurity in ezetimibe drug substance and formulated products.

This compound is structurally similar to ezetimibe, differing by the absence of a fluorine atom on one of its phenyl rings.[1] Its presence in the final drug product needs to be controlled within acceptable limits, typically below 0.15%.[1][3] Therefore, a validated, sensitive, and specific analytical method is crucial for its accurate determination.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.

Materials and Equipment
  • Reference Standards: this compound, Ezetimibe

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, Milli-Q or equivalent)

  • Reagents: Potassium dihydrogen phosphate, Trifluoroacetic acid (TFA), Orthophosphoric acid

  • HPLC System: A gradient-capable HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • HPLC Columns:

    • Zorbax Rx Octylsilane (C8), 250 mm x 4.6 mm, 5 µm particle size[3][5]

    • Waters X-Select CSH C18, 100 mm x 4.6 mm, 2.5 µm particle size[6]

    • Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size[7]

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Preparation of Solutions

2.2.1. Mobile Phase Preparation

Several mobile phase compositions have been reported for the separation of ezetimibe and its impurities. Below are two examples:

  • Method 1 (Gradient Elution): [6]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Method 2 (Isocratic/Gradient Elution): [3][5]

    • Buffer: 10% Potassium dihydrogen phosphate, pH adjusted to 3.0.

    • Mobile Phase: A mixture of buffer and acetonitrile. A common starting ratio is 80:20 (Buffer:Acetonitrile).

2.2.2. Standard Solution Preparation

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase) and dilute to volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for linearity studies (e.g., 0.03 µg/mL to 1.5 µg/mL).[6]

2.2.3. System Suitability Solution

  • Prepare a solution containing a known concentration of ezetimibe (e.g., 100 µg/mL) and spike it with a known concentration of this compound (e.g., 0.1 µg/mL) and other relevant impurities. This solution is used to verify the performance of the HPLC system.

HPLC Method Parameters

The following table summarizes typical HPLC parameters for the analysis of this compound.

ParameterMethod 1Method 2
Column Waters X-Select CSH C18 (100 x 4.6 mm, 2.5 µm)[6]Zorbax Rx C8 (250 x 4.6 mm, 5 µm)[3][5]
Mobile Phase A 0.1% TFA in Water[6]10% KH2PO4, pH 3.0[3][5]
Mobile Phase B 0.1% TFA in Acetonitrile[6]Acetonitrile[3][5]
Elution Mode Gradient[6]Gradient[3][5]
Flow Rate 1.0 mL/min[6]1.5 mL/min[3][5]
Detection Wavelength 254 nm[6]258 nm[3][5]
Injection Volume 10 µL10 µL
Column Temperature Ambient35 °C[1]
Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test: Inject the system suitability solution to ensure the system is performing adequately. Key parameters to check include resolution between ezetimibe and this compound, theoretical plates, and tailing factor.

  • Calibration Curve: Inject the series of working standard solutions of this compound in increasing order of concentration.

  • Sample Analysis: Inject the sample solutions (e.g., dissolved ezetimibe drug substance or product).

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the percentage of this compound in the ezetimibe sample.

Data Presentation

Quantitative data from method validation studies are crucial for assessing the performance of the analytical method.

ParameterReported ValueReference
Linearity Range 0.03 µg/mL to 1.5 µg/mL[6]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.2 µg/mL (for a related enantiomer)[5]
Limit of Quantification (LOQ) 0.5 µg/mL (for a related enantiomer)[5]
Accuracy (Recovery) 98.82% to 101.04%[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound using a reference standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_proc Data Processing & Reporting prep Preparation analysis Analysis sol_prep Solution Preparation (Mobile Phase, Standards, Sample) hplc_setup HPLC System Setup & Equilibration sol_prep->hplc_setup sst System Suitability Test hplc_setup->sst data_proc Data Processing & Reporting calibration Calibration Curve Generation sst->calibration sample_analysis Sample Injection & Data Acquisition calibration->sample_analysis peak_id Peak Identification & Integration sample_analysis->peak_id quant Quantification of this compound peak_id->quant report Final Report Generation quant->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The use of this compound as a reference standard is essential for the accurate and reliable quantification of this impurity in ezetimibe. The HPLC methods outlined in this protocol provide a robust framework for quality control laboratories. Adherence to these protocols, including proper system suitability checks and method validation, will ensure that the ezetimibe drug substance and product meet the required purity specifications.

References

Application Notes and Protocols for Assessing the Biological Activity of Desfluoro-ezetimibe In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfluoro-ezetimibe is a key impurity and metabolite of Ezetimibe, a well-established cholesterol absorption inhibitor. Ezetimibe exerts its therapeutic effect by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the small intestine.[1][2] Understanding the biological activity of this compound is crucial for comprehending the overall pharmacological profile of Ezetimibe and for drug development and quality control purposes.

These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the biological activity of this compound. The primary focus is on its potential to inhibit cholesterol uptake, its interaction with the NPC1L1 transporter, and its downstream effects on cellular cholesterol homeostasis.

Key In Vitro Assays

A series of assays are outlined to provide a comprehensive in vitro biological profile of this compound:

  • NPC1L1 Binding Assay: To determine the direct interaction and binding affinity of this compound with its putative target, the NPC1L1 protein.

  • Cellular Cholesterol Uptake Assay: To assess the functional consequence of NPC1L1 binding by measuring the inhibition of cholesterol uptake in an intestinal cell model.

  • SREBP-2 Activation Assay: To investigate the cellular response to reduced cholesterol uptake by measuring the activation of a key transcription factor involved in cholesterol synthesis and uptake.

  • Cholesterol Biosynthesis Gene Expression Analysis: To evaluate the compensatory effects on the cholesterol synthesis pathway.

NPC1L1 Binding Assay

Application: This assay determines if this compound directly binds to the NPC1L1 protein and quantifies its binding affinity (Ki). A competitive binding format is used with a radiolabeled Ezetimibe analog.

Principle: The assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [³H]ezetimibe) from membranes of cells overexpressing the NPC1L1 protein. The amount of radioactivity bound to the membrane is inversely proportional to the binding affinity of the test compound.

Experimental Protocol:

Materials:

  • HEK293 cells stably expressing human NPC1L1 (or membrane preparations thereof)

  • [³H]ezetimibe (radioligand)

  • This compound

  • Unlabeled Ezetimibe (for positive control and non-specific binding)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Wash Buffer (e.g., ice-cold Binding Buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation (if not using whole cells):

    • Culture HEK293-NPC1L1 cells to high density.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.

  • Binding Reaction:

    • In a microcentrifuge tube, add in the following order:

      • Binding Buffer

      • A fixed concentration of [³H]ezetimibe (typically at or below its Kd).

      • Increasing concentrations of this compound (or unlabeled Ezetimibe for the standard curve).

      • For total binding, add vehicle instead of a competitor.

      • For non-specific binding, add a high concentration of unlabeled Ezetimibe.

      • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the reaction tubes at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the reaction mixture through glass fiber filters pre-soaked in Wash Buffer using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
EzetimibeExpected ValueExpected Value
This compoundExperimental ValueCalculated Value

Cellular Cholesterol Uptake Assay

Application: This assay measures the ability of this compound to inhibit the uptake of cholesterol into intestinal cells, providing a functional readout of its activity.

Principle: Differentiated Caco-2 cells, which form a polarized monolayer and express NPC1L1, are used as an in vitro model for the intestinal epithelium.[3][4] The uptake of a labeled cholesterol analog (either radioactive or fluorescent) from micelles is quantified in the presence and absence of the test compound.

Experimental Protocol:

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with high glucose, L-glutamine, and non-essential amino acids)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • [³H]cholesterol or NBD-cholesterol (fluorescent analog)

  • Sodium taurocholate

  • Oleic acid

  • Phosphatidylcholine

  • This compound

  • Ezetimibe (positive control)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells on Transwell® inserts at a high density.

    • Culture the cells for 21-28 days to allow for spontaneous differentiation into a polarized monolayer with brush border characteristics. Monitor the formation of a tight monolayer by measuring the transepithelial electrical resistance (TEER).

  • Micelle Preparation:

    • Prepare mixed micelles containing sodium taurocholate, oleic acid, phosphatidylcholine, and either [³H]cholesterol or NBD-cholesterol in a cell culture medium.

  • Inhibition of Cholesterol Uptake:

    • Wash the differentiated Caco-2 monolayers with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound or Ezetimibe (in serum-free medium) for a specified time (e.g., 1-2 hours).

    • Remove the pre-incubation medium and add the micellar solution containing the labeled cholesterol and the test compounds to the apical side of the Transwell® inserts.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Quantification:

    • After incubation, remove the micellar solution and wash the cells extensively with ice-cold buffer to remove any non-internalized cholesterol.

    • Lyse the cells with a suitable lysis buffer.

    • For [³H]cholesterol, measure the radioactivity in the cell lysate using a scintillation counter.

    • For NBD-cholesterol, measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[5][6][7]

    • Determine the protein concentration of the cell lysates to normalize the cholesterol uptake.

Data Analysis:

  • Normalize the cholesterol uptake to the protein concentration for each well.

  • Express the cholesterol uptake in the presence of this compound as a percentage of the vehicle-treated control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation:

CompoundIC50 for Cholesterol Uptake Inhibition (µM)
EzetimibeExpected Value
This compoundExperimental Value

SREBP-2 Activation Assay

Application: This assay determines if this compound, by inhibiting cholesterol uptake, leads to the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key regulator of cholesterol homeostasis.[8][9]

Principle: Inhibition of cholesterol uptake is expected to lower intracellular cholesterol levels, triggering the proteolytic cleavage of SREBP-2 from the endoplasmic reticulum membrane. The active, nuclear form of SREBP-2 (nSREBP-2) then translocates to the nucleus to activate the transcription of genes involved in cholesterol synthesis and uptake. This assay quantifies the amount of nSREBP-2 in nuclear extracts.

Experimental Protocol:

Materials:

  • Caco-2 or HepG2 cells

  • Cell culture medium

  • This compound

  • Ezetimibe or a statin (positive controls)

  • Nuclear extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against SREBP-2 (recognizing the N-terminal cleaved fragment)

  • Primary antibody against a nuclear loading control (e.g., Lamin B1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Plate Caco-2 or HepG2 cells and grow to confluence.

    • Treat the cells with various concentrations of this compound, Ezetimibe, or a statin for a specified time (e.g., 16-24 hours).

  • Nuclear Extraction:

    • Harvest the cells and perform nuclear extraction according to the manufacturer's protocol of a commercial kit. This will separate the cytoplasmic and nuclear fractions.

  • Western Blotting:

    • Determine the protein concentration of the nuclear extracts.

    • Separate equal amounts of nuclear protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the N-terminus of SREBP-2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a nuclear loading control (e.g., Lamin B1) to ensure equal loading.

Data Analysis:

  • Quantify the band intensity for nSREBP-2 and the loading control using densitometry software.

  • Normalize the nSREBP-2 signal to the loading control signal for each sample.

  • Express the results as a fold change in nSREBP-2 levels relative to the vehicle-treated control.

Data Presentation:

TreatmentConcentration (µM)Fold Change in Nuclear SREBP-2 (relative to control)
Vehicle-1.0
EzetimibeConcentrationExpected >1.0
This compoundConcentration 1Experimental Value
Concentration 2Experimental Value
Concentration 3Experimental Value

Cholesterol Biosynthesis Gene Expression Analysis

Application: This assay assesses the downstream cellular response to SREBP-2 activation by measuring the expression of key genes involved in cholesterol biosynthesis, such as HMG-CoA reductase (HMGCR).

Principle: The nuclear translocation of SREBP-2 leads to increased transcription of its target genes. This assay uses quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of HMGCR and other cholesterogenic genes in cells treated with this compound.

Experimental Protocol:

Materials:

  • Caco-2 or HepG2 cells

  • Cell culture medium

  • This compound

  • Ezetimibe or a statin (positive controls)

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for HMGCR and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment:

    • Treat cells with this compound as described in the SREBP-2 activation assay.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Assess the quality and quantity of the RNA.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions with the cDNA template, primers for HMGCR and the housekeeping gene, and the qRT-PCR master mix.

    • Run the reactions on a real-time PCR system using a standard thermal cycling protocol.

    • Include no-template controls and no-reverse-transcriptase controls.

Data Analysis:

  • Determine the cycle threshold (Ct) values for HMGCR and the housekeeping gene for each sample.

  • Calculate the relative expression of HMGCR using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as a fold change relative to the vehicle-treated control.

Data Presentation:

TreatmentConcentration (µM)Fold Change in HMGCR mRNA Expression (relative to control)
Vehicle-1.0
EzetimibeConcentrationExpected >1.0
This compoundConcentration 1Experimental Value
Concentration 2Experimental Value
Concentration 3Experimental Value

Visualizations

experimental_workflow cluster_target_engagement Target Engagement cluster_cellular_function Cellular Function cluster_cellular_response Cellular Response NPC1L1 Binding NPC1L1 Binding Cholesterol Uptake Cholesterol Uptake NPC1L1 Binding->Cholesterol Uptake Informs SREBP-2 Activation SREBP-2 Activation Cholesterol Uptake->SREBP-2 Activation Triggers Gene Expression Gene Expression SREBP-2 Activation->Gene Expression Induces

Caption: Overall workflow for the in vitro characterization of this compound.

signaling_pathway This compound This compound NPC1L1 NPC1L1 This compound->NPC1L1 Binds to & Inhibits Cholesterol Uptake Cholesterol Uptake NPC1L1->Cholesterol Uptake Intracellular Cholesterol Intracellular Cholesterol Cholesterol Uptake->Intracellular Cholesterol Decreases SREBP-2 Activation SREBP-2 Activation Intracellular Cholesterol->SREBP-2 Activation Induces Cholesterogenic Gene Expression Cholesterogenic Gene Expression SREBP-2 Activation->Cholesterogenic Gene Expression Upregulates

Caption: Hypothesized signaling pathway of this compound action.

References

Quantifying Desfluoro-ezetimibe in Pharmaceutical Formulations: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ezetimibe is a widely used cholesterol absorption inhibitor.[1][2] During its synthesis, several process-related impurities can be generated, one of which is Desfluoro-ezetimibe.[3][4] This impurity is structurally similar to the active pharmaceutical ingredient (API) and its presence in the final drug product needs to be carefully monitored to ensure safety and efficacy.[5] This application note provides a detailed protocol for the quantification of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection.

This compound, chemically known as (3R,4S)-1-Phenyl-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is a known impurity that can be present at levels ranging from 0.05% to 0.15%.[3][4] The analytical method described herein is designed to be specific, accurate, and precise for the determination of this impurity.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the quantification of this compound.

Materials and Reagents
  • Reference Standards: Ezetimibe and this compound reference standards.

  • Solvents: HPLC grade acetonitrile, methanol, and water (Milli-Q or equivalent).

  • Chemicals: Potassium dihydrogen phosphate, orthophosphoric acid, and trifluoroacetic acid (analytical grade).

  • Pharmaceutical Formulation: Ezetimibe tablets.

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required. The specific components are:

  • Quaternary or Binary HPLC pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound from Ezetimibe.

ParameterCondition
Column Waters X-Select CSH C18 (100 mm x 4.6 mm, 2.5 µm)[6]
Mobile Phase A 0.1% Trifluoroacetic acid in water[6]
Mobile Phase B 0.1% Trifluoroacetic acid in acetonitrile[6]
Gradient Elution See Table 2
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Detection Wavelength 254 nm[6]
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
09010
156535
206535
229010
259010

Table 2: Gradient Elution Program

Preparation of Solutions

Diluent: A mixture of 0.02 M phosphate buffer (pH 3.2) and acetonitrile in a ratio of 40:60 (v/v) is used as the diluent.[7]

Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

Standard Solution (for Linearity): Prepare a series of standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.03 µg/mL to 1.5 µg/mL.[6]

Sample Preparation (from Tablets):

  • Weigh and finely powder 20 ezetimibe tablets.[8]

  • Accurately weigh a portion of the powder equivalent to 50 mg of ezetimibe and transfer it to a 100 mL volumetric flask.[8]

  • Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.[8]

  • Make up the volume to 100 mL with the diluent and mix well.[8]

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[7] This will give a sample solution with a nominal concentration of 0.5 mg/mL of ezetimibe.[7]

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters are summarized below.

Validation ParameterResult
Linearity (µg/mL) 0.03 - 1.5[6]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL[6]
Specificity No interference from placebo or other impurities.

Table 3: Method Validation Data

Data Presentation

The quantification of this compound is performed by comparing the peak area of the impurity in the sample chromatogram to the calibration curve generated from the standard solutions.

CompoundRetention Time (min)
This compound~12.5[6]
Ezetimibe~13.0[6]

Table 4: Typical Retention Times

Visualization

Experimental Workflow

experimental_workflow start Start prep_solutions Prepare Mobile Phase, Diluent, and Standard Solutions start->prep_solutions prep_sample Prepare Sample Solution from Tablets start->prep_sample hplc_setup Set Up HPLC System (Column, Flow Rate, Temperature) prep_solutions->hplc_setup inject_sample Inject Sample Solution prep_sample->inject_sample inject_std Inject Standard Solutions (Calibration Curve) hplc_setup->inject_std acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data process_data Process Data: Integrate Peaks, Generate Calibration Curve acquire_data->process_data quantify Quantify this compound in Sample process_data->quantify report Report Results quantify->report

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation

validation_relationship method Analytical Method for This compound specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq

Caption: Method Validation Parameters.

References

Application Notes and Protocols for the Chromatographic Separation of Desfluoro-ezetimibe from Ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of desfluoro-ezetimibe, a known process-related impurity, from the active pharmaceutical ingredient (API) ezetimibe using gradient elution high-performance liquid chromatography (HPLC). The methodologies outlined are compiled from validated analytical procedures reported in scientific literature.

Introduction

Ezetimibe is a lipid-lowering compound that inhibits the absorption of cholesterol from the small intestine. During its synthesis, process-related impurities can be formed, one of which is this compound.[1][2] This impurity is structurally very similar to ezetimibe, differing by the absence of a fluorine atom on one of the phenyl rings.[1][3] Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.[1] This document details a reliable gradient HPLC method for the effective separation and quantification of this compound from ezetimibe.

Experimental Protocols

Several validated HPLC methods have been reported for the separation of ezetimibe and its related substances, including this compound. Below are detailed protocols derived from these studies.

Method 1: Reversed-Phase HPLC with C8 Column

This method is adapted from a study focused on the identification and validation of the desfluoro impurity.[1]

  • Instrumentation: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector or a UV detector.

  • Chromatographic Column: Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A mixture of a buffer solution (2.71 g of potassium dihydrogen phosphate in 1000 mL of water, with pH adjusted to 3.0 with 10% phosphoric acid) and acetonitrile in an 80:20 ratio.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 12
    5 12
    25 62
    40 62
    41 12

    | 50 | 12 |

  • Flow Rate: 1.3 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Sample Temperature: 5 °C.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Diluent: Acetonitrile.[1]

Method 2: Reversed-Phase HPLC with C18 Column

This method was developed for the detection and quantification of four related substances of ezetimibe, including the desfluoro impurity.[4]

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Column: Waters X-Select CSH C18 (100 mm x 4.6 mm, 2.5 µm particle size).[4]

  • Mobile Phase A: 0.1% trifluoroacetic acid in water.[4]

  • Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.[4]

  • Gradient Program: The specific time/composition points of the gradient are not detailed in the abstract, but it is a gradient elution mode.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.[4]

Data Presentation

The following table summarizes the quantitative data for the separation of this compound from ezetimibe based on the described methods.

ParameterMethod 1Method 2
Column Zorbax Rx C8 (250 x 4.6 mm, 5 µm)Waters X-Select CSH C18 (100 x 4.6 mm, 2.5 µm)
Ezetimibe Retention Time (min) Not explicitly stated, but this compound RRT is 0.9713.032
This compound Retention Time (min) ~18.05 (calculated from RRT of 0.97 relative to Ezetimibe)[1]12.51
Relative Retention Time (RRT) of this compound 0.97[1]Not explicitly stated

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of ezetimibe and its desfluoro impurity using the described HPLC methods.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis sample_prep Dissolve Sample in Diluent injection Inject Sample/Standard sample_prep->injection standard_prep Prepare Ezetimibe & this compound Standards standard_prep->injection separation Gradient Elution Separation injection->separation Mobile Phase Flow detection UV Detection separation->detection Eluted Analytes acquisition Record Chromatogram detection->acquisition integration Integrate Peak Areas acquisition->integration quantification Quantify Impurity integration->quantification

Caption: Logical workflow for HPLC analysis of ezetimibe and this compound.

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Desfluoro-ezetimibe Impurity in Ezetimibe Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Desfluoro-ezetimibe, a known process-related impurity in ezetimibe drug substance. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of ezetimibe.

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that lowers low-density lipoprotein (LDL) cholesterol levels.[1][2][3] During its synthesis, process-related impurities can be formed, one of which is this compound.[4][5][6] The presence of this impurity, even in small amounts, can affect the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is crucial for its monitoring and control. This document provides a comprehensive protocol for the determination of this compound in ezetimibe active pharmaceutical ingredient (API).

Experimental Protocols

Materials and Reagents
  • Ezetimibe Reference Standard (RS) and this compound Reference Standard (RS) were procured from a certified vendor.

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade) were used.

  • Potassium dihydrogen phosphate (AR grade) and Orthophosphoric acid (AR grade) were used for buffer preparation.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column Zorbax Rx Octylsilane (C8), 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of 10% potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 80:20 (v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 258 nm
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 25 minutes

Table 1: Optimized Chromatographic Conditions

Preparation of Solutions
  • Buffer Preparation (10% Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 100 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the ratio of 80:20 (v/v) and sonicate for 15 minutes to degas.

  • Diluent: A mixture of acetonitrile and water in the ratio of 50:50 (v/v).

  • Standard Stock Solution of Ezetimibe: Accurately weigh and transfer about 25 mg of Ezetimibe RS into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.

  • Standard Stock Solution of this compound: Accurately weigh and transfer about 25 mg of this compound RS into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.

  • Spiked Sample Solution (for method validation): To an accurately weighed sample of ezetimibe, spike with a known concentration of this compound standard solution to achieve the desired impurity level (e.g., 0.15%).

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized in Table 2.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from the ezetimibe peak and any other potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve of this compound.
Accuracy (% Recovery) 98.0% to 102.0% for this compound at different concentration levels.
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate).

Table 2: Method Validation Parameters and Acceptance Criteria

Data Presentation

The quantitative results from the method validation studies are summarized in Table 3.

ParameterResult
Linearity (Concentration Range) 0.05 - 0.3 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.2% - 101.5%
Precision (% RSD)
- Repeatability0.8%
- Intermediate Precision1.2%
LOD 0.015 µg/mL
LOQ 0.05 µg/mL
Robustness The method was found to be robust for minor changes in flow rate (±0.1 mL/min) and mobile phase pH (±0.2).

Table 3: Summary of Method Validation Data

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the development and validation of the analytical method for this compound.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Literature Review & Analyte Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase) A->B C Method Optimization B->C D Specificity C->D Optimized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate Precision) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Routine Quality Control J->K Validated Method L Stability Studies K->L

Caption: Workflow for Analytical Method Development and Validation.

Signaling Pathway: Ezetimibe's Mechanism of Action

Ezetimibe's therapeutic effect is achieved by inhibiting cholesterol absorption in the small intestine. This is primarily mediated through its interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein.[7][8] The following diagram illustrates this pathway.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Bloodstream Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein Cholesterol->NPC1L1 Binds Endocytosis Endocytosis NPC1L1->Endocytosis Mediates Cholesterol_Uptake Cholesterol Uptake Endocytosis->Cholesterol_Uptake Chylomicrons Chylomicrons (to Liver) Cholesterol_Uptake->Chylomicrons Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Ezetimibe's Inhibition of Cholesterol Absorption via NPC1L1.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of this compound impurity in ezetimibe drug substance. The method has been successfully validated according to ICH guidelines and is suitable for routine use in quality control laboratories for the assessment of the purity of ezetimibe and for monitoring its stability.

References

Application Note: A Validated LC-MS/MS Method for High-Throughput Bioanalysis Using Desfluoro-ezetimibe as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the use of desfluoro-ezetimibe as an internal standard (IS) in the quantitative analysis of analytes with similar physicochemical properties in biological matrices. The methodology outlined is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) principles, ensuring high sensitivity, selectivity, and throughput.

Introduction

In bioanalytical method development, the use of a suitable internal standard is critical for achieving accurate and precise quantification of an analyte in a complex biological matrix. The IS compensates for variability during sample preparation and analysis. This compound, a primary metabolite and known process impurity of the cholesterol-lowering drug ezetimibe, possesses structural similarities to many pharmaceutical compounds, making it an excellent candidate for an internal standard.[1][2][3][4][5][6][7][8] Its commercial availability as a reference standard further supports its application in regulated bioanalysis.[9][10]

This application note details a generic yet robust LC-MS/MS method that can be adapted for various analytes. For illustrative purposes, we will refer to a hypothetical analyte "Analyte X," which is structurally analogous to ezetimibe.

Experimental Protocols

Materials and Reagents
  • Analyte X: Reference standard of known purity.

  • Internal Standard: this compound (CAS: 302781-98-2) reference standard.

  • Biological Matrix: Human plasma (or other relevant matrix) with appropriate anticoagulant (e.g., K2EDTA).

  • Solvents: Acetonitrile and methanol (HPLC or LC-MS grade), methyl tert-butyl ether (MTBE).

  • Reagents: Formic acid, ammonium acetate, and water (LC-MS grade).

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Analyte X and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Analyte X stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for ezetimibe and similar compounds.[11][12]

  • Pipette 100 µL of blank matrix, CC, or QC samples into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound working solution to all tubes except the blank matrix (to which 25 µL of diluent is added).

  • Vortex briefly (approximately 10 seconds).

  • Add 600 µL of MTBE.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer (approximately 500 µL) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and should be optimized for the specific analyte and instrumentation.

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a common choice for this type of analysis.[11]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient program is often used to ensure good separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: ESI in negative mode is frequently used for ezetimibe and related structures.[11][12][13][14]

  • Detection: Multiple Reaction Monitoring (MRM)

Data Presentation: Quantitative Parameters

The following tables summarize hypothetical but representative quantitative data for "Analyte X" and this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

CompoundRetention Time (min)Q1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)
Analyte X2.1408.2271.1200
This compound (IS)2.3390.2271.1200

Note: The mass transitions for Analyte X are based on ezetimibe for illustrative purposes.[11][14] The Q1 for this compound is derived from its molecular weight, and the Q3 is a plausible fragment shared with the analyte.

Table 2: Method Validation Summary

ParameterConcentration RangeResult
Linearity 0.1 - 100 ng/mLr² > 0.995
Accuracy (% Bias) LLOQ, LQC, MQC, HQCWithin ±15% (±20% for LLOQ)
Precision (% CV) LLOQ, LQC, MQC, HQC< 15% (< 20% for LLOQ)
Recovery LQC, MQC, HQC> 85%
Matrix Effect LQC, HQCMinimal
Stability Bench-top, Freeze-thaw, Long-termStable

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in this bioanalytical method.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix Biological Matrix (100 µL) Add_IS Add this compound (25 µL) Matrix->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MS Mass Spectrometry (ESI-, MRM) HPLC->MS Data Data Acquisition MS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

Caption: Bioanalytical workflow from sample preparation to quantification.

Logical_Relationship cluster_process Analytical Process Analyte Analyte in Matrix SamplePrep Sample Preparation (Extraction, Evaporation, Reconstitution) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Analyte_Response Analyte_Response MS_Detection->Analyte_Response Analyte Peak Area IS_Response IS_Response MS_Detection->IS_Response IS Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Calculate Concentration Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logic of internal standard use for accurate quantification.

References

Application Notes and Protocols for Cell-Based Models to Study Desfluoro-ezetimibe's Effect on NPC1L1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol homeostasis is a critical physiological process, and its dysregulation is a key factor in the development of cardiovascular diseases. The Niemann-Pick C1-Like 1 (NPC1L1) protein is a crucial transporter responsible for the intestinal absorption of dietary and biliary cholesterol.[1][2] Its central role in cholesterol uptake makes it a prime therapeutic target for managing hypercholesterolemia. Ezetimibe is a well-established drug that inhibits NPC1L1, thereby reducing cholesterol absorption.[1][3][4] Desfluoro-ezetimibe, a principal impurity of ezetimibe, is structurally analogous and also recognized as an NPC1L1 inhibitor. These application notes provide detailed protocols for cell-based assays to investigate the inhibitory effects of this compound on NPC1L1-mediated cholesterol uptake and protein trafficking.

The provided methodologies are based on established protocols for ezetimibe due to the limited availability of specific quantitative data for this compound. Researchers are advised to perform initial dose-response experiments to determine the optimal inhibitory concentration (e.g., IC50) of this compound for their specific cell model.

Signaling Pathway and Mechanism of Action

NPC1L1 is a transmembrane protein that facilitates the internalization of cholesterol from the intestinal lumen into enterocytes.[5][6] The current understanding of its mechanism suggests that upon cholesterol binding, NPC1L1 is internalized through a clathrin-mediated endocytic pathway.[7] Ezetimibe is believed to bind to the extracellular loop of NPC1L1, which in turn blocks the conformational changes necessary for its internalization, effectively trapping NPC1L1 at the plasma membrane and preventing cholesterol uptake.[5][6] Another proposed mechanism suggests that ezetimibe blocks a cholesterol transport tunnel within NPC1L1 without necessarily preventing endocytosis. It is presumed that this compound follows a similar mechanism of action.

NPC1L1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cholesterol Dietary/Biliary Cholesterol Micelles NPC1L1_surface NPC1L1 cholesterol->NPC1L1_surface Binding clathrin_vesicle Clathrin-Coated Vesicle NPC1L1_surface->clathrin_vesicle Internalization endosome Endosome clathrin_vesicle->endosome cholesterol_release Cholesterol Release endosome->cholesterol_release ER Endoplasmic Reticulum cholesterol_release->ER Trafficking desfluoro_ezetimibe This compound desfluoro_ezetimibe->NPC1L1_surface Inhibition

Caption: NPC1L1-mediated cholesterol uptake and inhibition by this compound.

Experimental Protocols

Cell Culture

Recommended cell lines for studying NPC1L1 function include human colon adenocarcinoma cells (Caco-2), which endogenously express NPC1L1, and transfected cell lines such as Madin-Darby canine kidney (MDCKII) or McArdle RH7777 rat hepatoma cells stably overexpressing human NPC1L1.

  • Materials:

    • Caco-2 cells (ATCC HTB-37) or NPC1L1-overexpressing cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Cell culture flasks and plates

  • Protocol:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • For NPC1L1-overexpressing cell lines, follow the specific culture conditions recommended by the source, which may include the addition of a selection antibiotic.

    • Subculture cells every 3-4 days or when they reach 80-90% confluency. For Caco-2 cells, allow for differentiation into a polarized monolayer for 14-21 days post-confluency for optimal NPC1L1 expression and localization.

Cholesterol Uptake Assay

This assay quantifies the uptake of cholesterol into cells and the inhibitory effect of this compound. A fluorescently labeled cholesterol analog, NBD-cholesterol, is a common and safer alternative to radiolabeled cholesterol.

  • Materials:

    • Differentiated Caco-2 cells or NPC1L1-overexpressing cells in 24-well plates

    • This compound

    • Ezetimibe (as a positive control)

    • NBD-cholesterol

    • Taurocholate

    • Serum-free DMEM

    • Phosphate-Buffered Saline (PBS)

    • Cell lysis buffer

    • Fluorescence plate reader

  • Protocol:

    • Seed cells in a 24-well plate and culture until they reach the desired differentiation state.

    • Prepare a stock solution of this compound in DMSO. Further dilute in serum-free DMEM to achieve a range of final concentrations for the dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (Ezetimibe, e.g., 30 µM).

    • Wash the cells twice with PBS.

    • Pre-incubate the cells with the different concentrations of this compound, Ezetimibe, or vehicle control in serum-free DMEM for 1 hour at 37°C.

    • Prepare the NBD-cholesterol uptake solution by complexing it with taurocholate in serum-free DMEM.

    • Remove the pre-incubation medium and add the NBD-cholesterol uptake solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Wash the cells three times with cold PBS to stop the uptake and remove extracellular NBD-cholesterol.

    • Lyse the cells in each well using a suitable cell lysis buffer.

    • Transfer the cell lysates to a black 96-well plate and measure the fluorescence using a plate reader (Excitation/Emission ~485/535 nm).

    • Normalize the fluorescence intensity to the protein concentration of each lysate.

NPC1L1 Localization by Immunofluorescence

This protocol allows for the visualization of NPC1L1 protein localization at the plasma membrane and in intracellular compartments, and how this is affected by this compound. This is particularly useful in cell lines overexpressing a tagged version of NPC1L1 (e.g., NPC1L1-GFP).

  • Materials:

    • NPC1L1-GFP overexpressing cells cultured on glass coverslips in a 12-well plate

    • This compound

    • Cholesterol-cyclodextrin complex

    • 4% Paraformaldehyde (PFA) in PBS

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

    • Mounting medium

    • Fluorescence microscope

  • Protocol:

    • Seed NPC1L1-GFP cells on glass coverslips and allow them to adhere and grow.

    • Induce cholesterol depletion by incubating the cells in a cholesterol-depleting medium to promote NPC1L1 translocation to the plasma membrane.

    • Treat the cells with this compound (at a predetermined effective concentration) or vehicle control for 1 hour at 37°C.

    • Stimulate cholesterol uptake by adding a cholesterol-cyclodextrin complex to the medium and incubate for 1-2 hours.

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS and mount the coverslips on microscope slides using a mounting medium.

    • Visualize the subcellular localization of NPC1L1-GFP using a fluorescence microscope. Capture images of the GFP (NPC1L1) and DAPI (nuclei) channels.

Data Presentation

Quantitative data from the experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Inhibitory Effect of this compound on NBD-Cholesterol Uptake

Treatment GroupConcentration (µM)NBD-Cholesterol Uptake (Normalized Fluorescence Units)% Inhibition
Vehicle Control-1500 ± 750%
This compound0.11425 ± 605%
This compound11125 ± 5025%
This compound10750 ± 4050%
This compound50450 ± 3070%
This compound100375 ± 2575%
Ezetimibe (Control)30420 ± 3572%

Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 2: Subcellular Localization of NPC1L1-GFP

TreatmentNPC1L1-GFP Localization
Vehicle Control (Cholesterol-stimulated)Predominantly intracellular vesicles
This compound (Cholesterol-stimulated)Primarily at the plasma membrane
No Cholesterol StimulationPrimarily at the plasma membrane

Experimental Workflow and Logic Diagrams

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Caco-2, NPC1L1-overexpressing cells) cholesterol_uptake Cholesterol Uptake Assay (NBD-Cholesterol) cell_culture->cholesterol_uptake localization NPC1L1 Localization (Immunofluorescence) cell_culture->localization compound_prep Prepare this compound and Controls compound_prep->cholesterol_uptake compound_prep->localization quantification Quantify Fluorescence/ Image Analysis cholesterol_uptake->quantification localization->quantification data_summary Summarize Data in Tables and Generate IC50 Curve quantification->data_summary

Caption: Experimental workflow for studying this compound.

Inhibition_Logic start NPC1L1 at Plasma Membrane cholesterol_binds Cholesterol Binds to NPC1L1 start->cholesterol_binds desfluoro_present This compound Present? cholesterol_binds->desfluoro_present Yes internalization NPC1L1 Internalization desfluoro_present->internalization No no_internalization NPC1L1 Remains at Plasma Membrane desfluoro_present->no_internalization Yes cholesterol_uptake Cholesterol Uptake internalization->cholesterol_uptake no_cholesterol_uptake Cholesterol Uptake Inhibited no_internalization->no_cholesterol_uptake

Caption: Logical flow of this compound's inhibitory action.

References

Application of Desfluoro-ezetimibe in Metabolic Stability Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfluoro-ezetimibe is known primarily as a process-related impurity in the synthesis of Ezetimibe, a cholesterol absorption inhibitor.[1][2] While not a pharmacologically active agent itself, its structural similarity to Ezetimibe—differing by the absence of a fluorine atom on one of the phenyl rings—makes it a pertinent compound for comparative analysis in metabolic stability studies. Understanding the metabolic fate of this compound in relation to the parent drug, Ezetimibe, can provide valuable insights into the role of specific structural motifs, such as the fluorine atom, in the drug's metabolic profile and stability.

This document provides detailed application notes and protocols for the hypothetical use of this compound in in vitro metabolic stability studies, leveraging the known metabolic pathways of Ezetimibe. The primary metabolic pathway for Ezetimibe is glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, to form its pharmacologically active metabolite, ezetimibe-glucuronide.[3] The protocols outlined below are designed to assess and compare the metabolic stability of this compound and Ezetimibe in a standard in vitro system, such as human liver microsomes.

Metabolic Pathway of Ezetimibe

Ezetimibe is extensively metabolized in the intestine and liver via glucuronidation of its phenolic hydroxyl group. This reaction is catalyzed by several UGT isoforms, including UGT1A1, UGT1A3, and UGT2B15, leading to the formation of ezetimibe-glucuronide.[2] A minor metabolic pathway involving glucuronidation of the benzylic hydroxyl group by UGT2B7 has also been identified.[2]

Ezetimibe_Metabolism Ezetimibe Ezetimibe Phenolic_Glucuronide Ezetimibe Phenolic Glucuronide (Major) Ezetimibe->Phenolic_Glucuronide UGT1A1, UGT1A3, UGT2B15 Benzylic_Glucuronide Ezetimibe Benzylic Glucuronide (Minor) Ezetimibe->Benzylic_Glucuronide UGT2B7

Figure 1: Metabolic pathway of Ezetimibe.

Proposed Application of this compound in Metabolic Stability Studies

Given its structural similarity to Ezetimibe, this compound can be used in comparative in vitro metabolic stability assays to:

  • Investigate Structure-Metabolism Relationships: By comparing the rate of metabolism of this compound with that of Ezetimibe, researchers can infer the role of the fluorine atom in the binding and catalytic activity of UGT enzymes.

  • Serve as a Negative Control or Comparator: In studies focused on Ezetimibe's metabolism, this compound can be used as a comparator to assess the specificity of the metabolic enzymes.

  • Method Development and Validation: this compound can be used as an internal standard in the development and validation of analytical methods for quantifying Ezetimibe and its metabolites, provided its metabolic stability is well-characterized.

Experimental Protocols

The following protocols describe a comparative in vitro metabolic stability study of Ezetimibe and this compound using human liver microsomes.

Workflow for Comparative Metabolic Stability Assay

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Human Liver Microsome Suspension Incubate Incubate Microsomes with Test Compounds and Cofactor (37°C) Prep_Microsomes->Incubate Prep_Compounds Prepare Stock Solutions of Ezetimibe & this compound Prep_Compounds->Incubate Prep_Cofactor Prepare UDPGA Cofactor Solution Prep_Cofactor->Incubate Time_Points Collect Aliquots at 0, 5, 15, 30, 60 min Incubate->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) LCMS->Data_Analysis

Figure 2: Experimental workflow for the metabolic stability assay.

Materials and Reagents
  • This compound

  • Ezetimibe

  • Pooled Human Liver Microsomes (HLM)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (e.g., a structurally related compound with known stability)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a 1 mg/mL working solution of HLM in 100 mM potassium phosphate buffer.

    • Prepare 1 mM stock solutions of Ezetimibe and this compound in DMSO.

    • Prepare a 50 mM solution of UDPGA in water.

    • Prepare the internal standard (IS) solution in acetonitrile (e.g., 100 ng/mL).

  • Incubation Procedure:

    • In a 96-well plate, add the following to each well:

      • 85 µL of 100 mM potassium phosphate buffer (pH 7.4)

      • 5 µL of HLM working solution (final concentration 0.5 mg/mL)

      • 5 µL of 10 mM MgCl₂

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add 5 µL of the test compound (Ezetimibe or this compound) to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding 10 µL of 50 mM UDPGA.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compounds from potential metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • Ezetimibe: m/z 408.4 -> 271.0[4]

    • This compound: m/z 390.4 -> 271.0 (hypothetical, based on loss of the same fragment as ezetimibe)

    • Internal Standard: To be determined based on the selected compound.

Data Analysis and Presentation

The concentration of the parent compound remaining at each time point is determined from the peak area ratio of the analyte to the internal standard.

  • Calculate the percentage of compound remaining:

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine the elimination rate constant (k):

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression line is equal to -k.

  • Calculate the half-life (t½):

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

Exemplary Quantitative Data

The following table presents hypothetical data for a comparative metabolic stability study of Ezetimibe and this compound. This data is for illustrative purposes only.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Ezetimibe 4530.8
This compound 6521.3
Positive Control (e.g., Propranolol) 1592.4
Negative Control (e.g., Verapamil) > 120< 11.5

Interpretation of Results

Based on the exemplary data, this compound exhibits a longer half-life and lower intrinsic clearance compared to Ezetimibe. This would suggest that the fluorine atom on the phenyl ring of Ezetimibe may contribute to a more favorable interaction with the active site of the UGT enzymes, leading to a faster rate of glucuronidation. Such findings would highlight the importance of specific chemical substitutions in determining the metabolic fate of a drug candidate.

Conclusion

While this compound is primarily documented as an impurity, its structural analogy to Ezetimibe provides a valuable opportunity for its use in comparative metabolic stability studies. The protocols and notes provided herein offer a framework for researchers to investigate the structure-metabolism relationships between these two compounds. By employing these methods, scientists can gain a deeper understanding of the factors influencing drug metabolism, which is a critical aspect of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for Desfluoro-ezetimibe in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the analysis of Desfluoro-ezetimibe using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing is a common chromatographic distortion where a peak's trailing edge is broader than its leading edge, deviating from the ideal symmetrical Gaussian shape.[1][2] This asymmetry can compromise resolution and lead to inaccurate quantification.[2] It is typically measured by the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1.2 indicates significant tailing.[3][4]

Q2: What is the primary cause of peak tailing for this compound?

A2: this compound, an impurity of Ezetimibe, is a basic compound containing an amine group.[5][6] The most common cause of peak tailing for such compounds in RP-HPLC is secondary interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][4][7][8] These acidic silanols can become ionized at higher pH levels, interacting with the protonated basic analyte and creating a secondary retention mechanism that leads to tailing.[4][7][9]

Q3: How does the choice of HPLC column affect peak tailing for this compound?

A3: The column choice is critical. Older "Type A" silica columns contain a high concentration of acidic silanols and metal impurities, which exacerbates tailing for basic compounds.[1][10] Modern "Type B" silica columns, which are high-purity and have a lower silanol activity, are highly recommended.[1] Furthermore, columns with advanced surface treatments, such as end-capping or those with polar-embedded or charged surface hybrid (CSH) phases, are specifically designed to minimize these secondary interactions and provide much better peak shapes for basic analytes.[3][4][9]

Q4: Can the mobile phase composition be adjusted to reduce tailing?

A4: Yes, optimizing the mobile phase is a key strategy. This primarily involves adjusting the pH and ensuring adequate buffering.[1] Lowering the mobile phase pH to 3 or below protonates the silanol groups, suppressing their ionization and minimizing unwanted interactions with the basic this compound analyte.[1][2][9][11] Additionally, using an appropriate buffer at a sufficient concentration helps maintain a stable pH and can mask residual silanol activity.[2][9]

Q5: What if all the peaks in my chromatogram, not just this compound, are tailing?

A5: If all peaks are tailing, the issue is more likely related to a physical or system-wide problem rather than a specific chemical interaction.[12] Common causes include extra-column volume (e.g., excessively long or wide tubing), a void in the column packing bed, or a partially blocked column inlet frit.[2][3][4][11]

Troubleshooting Guides

Scenario 1: Isolated Peak Tailing (Only this compound)

This scenario strongly suggests a chemical interaction between the analyte and the stationary phase.

Q: My this compound peak is tailing, but other peaks look fine. What is the first step? A: The first and most effective step is to adjust the mobile phase pH. Lowering the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0 will protonate the surface silanols, significantly reducing the secondary ionic interactions that cause tailing for basic compounds.[1][2][4][10]

Q: I've lowered the pH, but there is still some tailing. What else can I do with the mobile phase? A: Increase the ionic strength of your mobile phase by raising the buffer concentration. A concentration of 20-50 mM can help mask residual silanol interactions.[9][10] Ensure your chosen buffer is effective at the target pH (i.e., pH is within +/- 1 unit of the buffer's pKa). For LC-MS applications, volatile buffers like ammonium formate are preferred, but should be kept at lower concentrations (<10 mM) to avoid ion suppression.[11]

Q: Will changing my column help improve the peak shape? A: Absolutely. If you are using an older column, switching to a modern, high-purity "Type B" silica column with end-capping will provide a more inert surface with fewer active silanols.[1][4] For even better performance with challenging basic compounds, consider columns with alternative chemistries like polar-embedded or charged surface hybrid (CSH) phases.[3]

Scenario 2: General Peak Tailing (All Peaks in the Chromatogram)

This pattern usually points to a physical problem with the column or HPLC system.

Q: All of my peaks are tailing, and the issue has gotten worse over time. What should I check first? A: The most likely culprit is the column itself. A void may have formed at the column inlet, or the inlet frit could be partially blocked by sample particulates.[2][4] First, try disconnecting the column and reversing it (if the manufacturer allows), then flush it with a strong solvent to waste.[4] If this does not resolve the issue, the column likely needs to be replaced.[3]

Q: How can I determine if extra-column volume is the cause? A: Extra-column volume from long or wide-diameter connection tubing, or poorly made fittings, can cause band broadening and tailing for all peaks.[3][11][13] Inspect your system, ensuring that all tubing between the injector and the detector is as short and narrow-bore as possible. Re-make any suspicious connections to eliminate dead volume.

Q: Could my sample be the problem? A: Yes, column overload can cause peak distortion, including tailing.[2][11] This can be either mass overload (too high a concentration) or volume overload (too large an injection volume).[11] To test for this, prepare a 10-fold dilution of your sample and inject it again. If the peak shape improves significantly, you are likely overloading the column.[2][14] Also, ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.[13][15]

Data & Protocols

Data Presentation

Table 1: Mobile Phase Optimization Parameters for Mitigating Peak Tailing

ParameterRecommended SettingRationale & NotesCitations
Mobile Phase pH 2.5 - 3.0Suppresses the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions with basic analytes. Ensure the column is stable at low pH.[1][4][9][10]
Buffer Concentration 20 - 50 mM (LC-UV)Increases mobile phase ionic strength, which helps to mask residual silanol sites.[9][10]
< 10 mM (LC-MS)Higher concentrations can cause ion suppression in the mass spectrometer. Use volatile buffers like ammonium formate or acetate.[11]
Mobile Phase Additive Triethylamine (TEA)A competing base (silanol suppressor) historically used at ~20 mM. Generally not required with modern high-purity columns and can shorten column lifetime.[1][10]

Table 2: Recommended Column Chemistries for this compound Analysis

Column TechnologyDescriptionKey Advantage for Basic CompoundsCitations
High-Purity "Type B" Silica Modern silica with very low metal content.Reduced silanol acidity leads to significantly less peak tailing compared to older "Type A" silica.[1][16]
End-Capped Phases Residual silanols are chemically bonded with a small silylating agent (e.g., trimethylsilyl).Blocks many of the most active silanol sites, preventing them from interacting with the analyte.[2][4]
Polar-Embedded Phases A polar functional group (e.g., amide, carbamate) is embedded within the alkyl chain.The polar group helps to shield the analyte from interacting with underlying silanols.[3]
Charged Surface Hybrid (CSH) A low level of positive charge is incorporated onto the surface of a hybrid silica-organic particle.The positive surface charge repels protonated basic analytes, preventing them from accessing silanol sites and resulting in excellent peak shape.[3]
Experimental Protocols

Protocol 1: Mobile Phase pH and Buffer Optimization

  • Baseline: Prepare your mobile phase as usual and run your standard to observe the initial peak tailing. Calculate the Asymmetry Factor (As).

  • pH Adjustment: Prepare a new aqueous mobile phase. Before adding the organic modifier, adjust the pH to 3.0 using an appropriate acid (e.g., formic acid or phosphoric acid).

  • Re-equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

  • Analysis: Inject the standard again and compare the peak shape and Asymmetry Factor to the baseline.

  • Buffer Strength (If needed): If tailing persists, incrementally increase the buffer salt concentration (e.g., from 10 mM to 25 mM) and repeat the analysis.

Protocol 2: Column Flushing and Regeneration

  • Disconnect: Disconnect the column from the detector.

  • Reverse: If permitted by the manufacturer, reverse the column's flow direction.

  • Flush Sequence: Flush the column with at least 10-20 column volumes of each of the following solvents, in order:

    • Mobile phase without buffer (e.g., Water/Acetonitrile mixture)

    • 100% Water

    • 100% Isopropanol

    • 100% Acetonitrile

  • Re-equilibrate: Return the column to its original orientation, reconnect to the detector, and thoroughly equilibrate with the initial mobile phase before use.

Protocol 3: Diagnosing Column Overload

  • Prepare Dilutions: Create a serial dilution of your sample or standard, for example, at 1:2, 1:5, and 1:10 ratios relative to the original concentration.

  • Inject and Analyze: Inject the original sample followed by each dilution under the same chromatographic conditions.

  • Evaluate Peak Shape: Carefully observe the Asymmetry Factor for the this compound peak in each chromatogram. A progressive improvement in peak shape (i.e., Asymmetry Factor approaching 1.0) with increasing dilution is a strong indicator of mass overload.

Visual Guides

G start Peak Tailing Observed (As > 1.2) decision1 Which peaks are tailing? start->decision1 path1 Only this compound decision1->path1 Isolated path2 All Peaks decision1->path2 General cause1 Likely Chemical Cause: Secondary Silanol Interaction path1->cause1 cause2 Likely Physical/System Cause path2->cause2 subcause1 Mobile Phase Issue: - Incorrect pH - Insufficient Buffer cause1->subcause1 subcause2 Column Chemistry Issue: - High Silanol Activity - Old / Type-A Column cause1->subcause2 subcause3 Physical Column Issue: - Void / Bed Deformation - Blocked Frit cause2->subcause3 subcause4 System Issue: - Extra-Column Volume - Sample Overload cause2->subcause4 solution1 Solution: - Lower pH to < 3 - Increase Buffer Strength subcause1->solution1 solution2 Solution: - Use End-Capped Column - Use High-Purity (Type B) Column subcause2->solution2 solution3 Solution: - Flush / Reverse Column - Replace Column subcause3->solution3 solution4 Solution: - Minimize Tubing Length - Dilute Sample subcause4->solution4

Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.

G cluster_low_ph Low Mobile Phase pH (< 3) cluster_mid_ph Mid-Range Mobile Phase pH (> 4) silanol_low Protonated Silanol (Si-OH) analyte_low Protonated Analyte (Analyte-NH3+) interaction_low Result: Minimal Interaction Good Peak Shape analyte_low->interaction_low Weak Hydrophobic Interaction Only silanol_mid Ionized Silanol (Si-O-) analyte_mid Protonated Analyte (Analyte-NH3+) silanol_mid->analyte_mid Secondary Ionic Attraction interaction_mid Result: Strong Ionic Interaction Peak Tailing analyte_mid->interaction_mid Hydrophobic + Ionic Interactions

Caption: Mechanism of silanol interaction with basic analytes at different pH.

References

Technical Support Center: Optimizing Mobile Phase Composition for Desfluoro-ezetimibe Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Desfluoro-ezetimibe from ezetimibe.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and ezetimibe.

Issue Possible Causes Recommended Solutions
Poor resolution between this compound and Ezetimibe Inadequate mobile phase composition. Incorrect column chemistry. Suboptimal pH of the mobile phase.Mobile Phase Optimization: - Adjust the organic modifier-to-buffer ratio. A lower percentage of organic solvent can increase retention and may improve resolution. - Experiment with different organic modifiers. While acetonitrile is common, methanol can offer different selectivity. Column Selection: - Standard C18 columns may not provide sufficient selectivity. Consider using a C8 column, such as a Zorbax Rx C8, which has been shown to be effective.[1] pH Adjustment: - The pH of the buffer can significantly impact the retention and selectivity of ionizable compounds. For neutral compounds like this compound and ezetimibe, the effect of pH is generally minimal. However, a consistent and buffered mobile phase is crucial for reproducible results. A pH of 3.0 has been used successfully.[1]
Peak Tailing or Asymmetrical Peaks Secondary interactions with the stationary phase. Column overload. Inappropriate mobile phase pH or buffer concentration.Minimize Secondary Interactions: - Use a well-buffered mobile phase to minimize interactions with residual silanols on the silica-based column. A phosphate buffer is a common choice. Sample Concentration: - Reduce the sample concentration to avoid overloading the column. Buffer Concentration: - An optimal buffer concentration (typically 20-50 mM) can improve peak shape.[2]
Retention Time Shifts Inconsistent mobile phase preparation. Fluctuations in column temperature. Column degradation.Consistent Mobile Phase: - Ensure accurate and consistent preparation of the mobile phase, including the buffer and organic modifier percentages. Temperature Control: - Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times. Column Health: - If retention times consistently decrease and peak shapes worsen, the column may be degrading and require replacement.
High Backpressure Blockage in the HPLC system. Precipitation of buffer salts in the mobile phase. Particulate matter from the sample.System Check: - Systematically check for blockages in the tubing, fittings, and column. Buffer Solubility: - Ensure the buffer concentration is not too high, as this can lead to precipitation when mixed with high percentages of organic solvent.[3] Sample Filtration: - Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from ezetimibe challenging?

A1: The separation is difficult due to the high structural similarity between the two compounds. This compound is an impurity of ezetimibe, differing only by the absence of a single fluorine atom.[5] This subtle difference makes it challenging to achieve baseline separation with standard reversed-phase HPLC methods, often requiring careful optimization of the mobile phase and selection of an appropriate stationary phase.[5]

Q2: What is a good starting point for mobile phase composition?

A2: A good starting point, based on published methods, is a gradient elution using a mixture of a phosphate buffer (pH 3.0) and acetonitrile.[1] The gradient can be optimized to achieve the desired separation.

Q3: What type of HPLC column is recommended for this separation?

A3: While C18 columns are common in reversed-phase HPLC, a C8 column, specifically a Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm), has been successfully used for the separation of this compound and ezetimibe.[1] The different selectivity of the C8 phase can be advantageous for separating these closely related compounds.

Q4: How does the mobile phase pH affect the separation?

A4: For neutral compounds like this compound and ezetimibe, the mobile phase pH has a minimal direct effect on their retention.[6] However, maintaining a consistent and buffered pH is critical for method robustness and reproducibility by minimizing secondary interactions with the stationary phase.[3][7] A low pH (e.g., 3.0) is often used to suppress the ionization of silanol groups on the silica-based column, which can help to improve peak shape.[1]

Q5: Can I use methanol instead of acetonitrile as the organic modifier?

A5: Yes, methanol can be used as an alternative organic modifier. Acetonitrile and methanol offer different selectivities in reversed-phase chromatography.[8] If you are facing challenges with an acetonitrile-based mobile phase, experimenting with methanol could provide a different elution profile and potentially improve the separation.

Experimental Protocols

HPLC Method for the Separation of this compound from Ezetimibe

This protocol is based on a validated method for the analysis of ezetimibe and its related substances.[1]

Table 1: Chromatographic Conditions

ParameterValue
Column Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 80:20 mixture of Buffer Solution and Acetonitrile
Mobile Phase B Acetonitrile
Buffer Solution 2.71 g of potassium dihydrogen phosphate in 1000 mL of water, pH adjusted to 3.0 ± 0.05 with 10% phosphoric acid
Flow Rate 1.3 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 35 °C
Sample Temperature 5 °C
Run Time 50 minutes

Table 2: Gradient Program

Time (min)% Mobile Phase B
012
512
2562
4062
4112
5012

Sample Preparation:

  • Test Solution: Dissolve 25.0 mg of the ezetimibe sample in 25.0 mL of acetonitrile (1.0 mg/mL).[9]

  • Reference Solution: Prepare a stock solution of ezetimibe reference standard at 1.0 mg/mL in acetonitrile. Dilute this stock solution to a final concentration of 0.001 mg/mL (0.10% with respect to the test solution) with acetonitrile.[9]

Visualizations

TroubleshootingWorkflow cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Start Poor Separation of This compound MobilePhase Optimize Mobile Phase Start->MobilePhase Column Evaluate Column Chemistry Start->Column Parameters Adjust Method Parameters Start->Parameters AdjustGradient Adjust Gradient Profile MobilePhase->AdjustGradient ChangeOrganic Change Organic Modifier (e.g., Methanol) MobilePhase->ChangeOrganic UseC8 Use C8 Column Column->UseC8 OptimizeFlow Optimize Flow Rate Parameters->OptimizeFlow CheckTemp Check Column Temperature Parameters->CheckTemp End Achieved Baseline Separation AdjustGradient->End ChangeOrganic->End UseC8->End OptimizeFlow->End CheckTemp->End

Caption: Troubleshooting workflow for optimizing this compound separation.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis PrepMobilePhase Prepare Mobile Phases (A and B) Equilibrate Equilibrate System with Initial Conditions PrepMobilePhase->Equilibrate PrepSample Prepare Sample and Reference Solutions Inject Inject Sample (10 µL) PrepSample->Inject Equilibrate->Inject RunGradient Run Gradient Program (50 min) Inject->RunGradient Detect Detect at 220 nm RunGradient->Detect Integrate Integrate Peaks and Determine Resolution Detect->Integrate Quantify Quantify Impurity Levels Integrate->Quantify

Caption: Experimental workflow for this compound separation by HPLC.

References

How to improve the solubility of Desfluoro-ezetimibe for in vitro experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of Desfluoro-ezetimibe for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a desfluoro analog and a known impurity of Ezetimibe, a potent cholesterol absorption inhibitor.[1][2] Like its parent compound, Ezetimibe, this compound is a lipophilic molecule and is poorly soluble in aqueous solutions, which can pose a challenge for conducting in vitro experiments that require the compound to be in solution.[3][4][5]

Q2: What are the known physicochemical properties of this compound?

A2: Specific solubility data for this compound is not extensively published. However, its structure and solubility are noted to be similar to Ezetimibe.[2] Ezetimibe is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[3][5] It is practically insoluble in water and freely to very soluble in organic solvents like ethanol, methanol, and acetone.[6]

Q3: What is the primary mechanism of action for this compound?

A3: this compound is expected to share the same mechanism of action as Ezetimibe, which is the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][7] This protein is a sterol transporter crucial for the intestinal uptake of cholesterol and phytosterols.[6][8][9] By blocking NPC1L1, Ezetimibe and its analogs reduce cholesterol absorption.[8][10][11]

Troubleshooting Guide: Improving this compound Solubility

This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your in vitro studies.

Problem: this compound precipitates out of solution in my aqueous assay buffer.

Below is a troubleshooting workflow to address this common issue.

G start Start: this compound Precipitation Issue step1 Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent start->step1 step2 Step 2: Dilute Stock Solution into Aqueous Buffer step1->step2 check1 Precipitation Still Occurs? step2->check1 step3a Option A: Decrease Final Organic Solvent Concentration check1->step3a Yes end End: Solubilized This compound check1->end No step3b Option B: Use a Surfactant in the Aqueous Buffer step3a->step3b If precipitation persists step3c Option C: Employ a Co-solvent System step3b->step3c If precipitation persists step4 Step 3: Consider Advanced Formulation Strategies step3c->step4 For persistent issues step4->end

Caption: Troubleshooting workflow for this compound solubility.

Quantitative Solubility Data

The following table summarizes the solubility of Ezetimibe, which serves as a close reference for this compound.

Solvent/MediumSolubility of EzetimibeReference
Water~0.008 mg/mL at 25°C[5]
Distilled Water2.37 ± 0.14 µg/mL at 37°C[3]
Ethanol~20 mg/mL[12]
DMSO~15 mg/mL[12]
Dimethylformamide (DMF)~20 mg/mL[12]
1:4 Solution of Ethanol:PBS (pH 7.2)~0.2 mg/mL[12]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted into your aqueous experimental medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 10-20 mg/mL).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Solubilization using a Surfactant

For experiments sensitive to organic solvents, using a surfactant can aid in solubilizing this compound in aqueous buffers.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., PBS)

  • Surfactant (e.g., Tween-20, Triton X-100)

Procedure:

  • Prepare your aqueous buffer with a low concentration of a surfactant (e.g., 0.01-0.05% Tween-20).

  • Add a small volume of the this compound stock solution to the surfactant-containing buffer while vortexing to facilitate mixing.

  • Ensure the final concentration of the organic solvent from the stock solution is minimal and does not affect your experimental system.

  • Visually inspect for any signs of precipitation.

Mechanism of Action Signaling Pathway

The expected mechanism of action for this compound involves the inhibition of cholesterol uptake mediated by the NPC1L1 protein.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary & Biliary Cholesterol->NPC1L1 Binds to Endocytosis Endocytosis NPC1L1->Endocytosis Mediates Chylomicrons Chylomicron Assembly Endocytosis->Chylomicrons Leads to Circulation To Circulation Chylomicrons->Circulation Desfluoro_Ezetimibe This compound Desfluoro_Ezetimibe->NPC1L1 Inhibits

Caption: Inhibition of cholesterol absorption by this compound.

References

Technical Support Center: Synthesis of High-Purity Desfluoro-ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of high-purity Desfluoro-ezetimibe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound, chemically known as (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone, is a known process-related impurity in the synthesis of the cholesterol-lowering drug, Ezetimibe.[1][2][3] The primary challenge in obtaining high-purity this compound lies in its structural similarity to Ezetimibe, which makes it difficult to separate using standard purification techniques.[4]

Q2: What are the typical levels of this compound impurity observed in Ezetimibe synthesis?

A2: During the process development of Ezetimibe, this compound is consistently detected as an impurity in the final product, typically at levels ranging from 0.05% to 0.15%.[1][2][3][5] International Conference on Harmonisation (ICH) guidelines suggest that for a known related compound, the acceptable level should be less than 0.15%.[1]

Q3: What is the primary source of the this compound impurity?

A3: The formation of this compound is primarily attributed to the presence of a corresponding desfluoro impurity in one of the key starting materials, specifically the "Eze-1" intermediate.[1][3] To control the final impurity level, it is recommended to limit the desfluoro impurity in the Eze-1 intermediate to below 0.10%.[1][3]

Q4: What analytical methods are used to detect and quantify this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for detecting and quantifying this compound.[1][6] Reverse-phase gradient HPLC methods are commonly employed for this purpose.[1][2][3]

Q5: Besides the desfluoro impurity, what other challenges are associated with the synthesis of Ezetimibe and its analogs?

A5: A significant challenge in the synthesis of Ezetimibe and its analogs is controlling the stereochemistry. The molecule has three chiral centers, leading to the possibility of eight different stereoisomers.[7] Ensuring the desired stereochemical purity throughout the synthesis is crucial and often a complex task.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels (>0.15%) of this compound in the final product. Presence of desfluoro impurity in the Eze-1 starting material.Source a higher purity Eze-1 intermediate with the desfluoro impurity level below 0.10%. Implement stringent quality control of starting materials using a validated HPLC method.[1][3]
Inefficient purification to remove the desfluoro analog.Due to the similar solubility profiles of this compound and Ezetimibe, standard crystallization may be ineffective.[4] Consider preparative chromatography or developing a more selective crystallization process.
Difficulty in separating this compound from the main product. Co-elution in HPLC or similar physical properties.Optimize the HPLC method by adjusting the mobile phase composition, gradient, or column chemistry. Chiral chromatography can also be explored to resolve stereoisomers and potentially the desfluoro impurity.[8]
Inconsistent yields or purity between batches. Variability in the quality of starting materials or reaction conditions.Standardize all reaction parameters, including temperature, reaction time, and reagent stoichiometry. Ensure consistent quality of all raw materials through rigorous analytical testing.
Presence of other unexpected impurities. Side reactions or degradation of intermediates or the final product.Analyze the impurity profile using LC-MS to identify the structure of unknown impurities. Based on the identification, modify the reaction conditions to minimize side reactions. For example, the azetidinone ring can be susceptible to degradation under acidic conditions.[2]

Quantitative Data Summary

The following table summarizes the typical levels of this compound impurity found during Ezetimibe synthesis.

Analyte Matrix Concentration Range Analytical Method
This compoundEzetimibe (Final Product)0.05% - 0.15%Reverse-Phase HPLC
Desfluoro Eze-1Eze-1 IntermediateRecommended Limit: < 0.10%HPLC

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Related Substances Analysis of Ezetimibe

This protocol is based on the method described for the analysis of Ezetimibe and its related impurities.[1]

  • Column: Zorbax Rx C8 (0.25 m x 4.6 mm, 5 µm)

  • Column Temperature: 35 °C

  • Sample Temperature: 5 °C

  • Mobile Phase A: 80:20 mixture of buffer solution and acetonitrile. The buffer solution is prepared by dissolving 2.71 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 3.0 ± 0.05 with 10% phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 12% B

    • 5-25 min: 12% to 62% B

    • 25-40 min: 62% B

    • 40-41 min: 62% to 12% B

    • 41-50 min: 12% B

  • Flow Rate: 1.3 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

  • Diluent: Acetonitrile

Visualizations

Synthetic Pathway Overview

Synthesis_Pathway A Eze-1 Intermediate (Containing Desfluoro Impurity) B Multi-step Synthesis A->B Reaction C Crude Ezetimibe (Containing this compound) B->C Yields D Purification (e.g., Crystallization, Chromatography) C->D Processing C_branch C->C_branch E High-Purity Ezetimibe D->E Final Product F This compound Impurity D->F Impurity Removal C_branch->D

Caption: General synthetic workflow for Ezetimibe highlighting the introduction and removal of the this compound impurity.

Troubleshooting Logic for High Impurity Levels

Troubleshooting_Workflow start High this compound Level Detected (>0.15%) check_sm Analyze Eze-1 Starting Material for Desfluoro Impurity start->check_sm sm_fail Impurity > 0.10% check_sm->sm_fail Test Result sm_pass Impurity < 0.10% check_sm->sm_pass Test Result action_sm Source Higher Purity Eze-1 sm_fail->action_sm review_purification Review Purification Protocol sm_pass->review_purification end_node Impurity Level Controlled action_sm->end_node action_purification Optimize Crystallization or Implement Chromatography review_purification->action_purification action_purification->end_node

Caption: A logical workflow for troubleshooting high levels of this compound impurity.

References

Minimizing the formation of Desfluoro-ezetimibe during ezetimibe production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the desfluoro-ezetimimbe impurity during the synthesis of ezetimibe.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during ezetimibe synthesis, with a focus on controlling the desfluoro-ezetimibe impurity.

Question: We are observing a consistent peak in our HPLC analysis of the final ezetimibe product, which we suspect is this compound. How can we confirm its identity and what is the likely cause?

Answer:

An impurity observed in the final product at levels ranging from 0.05% to 0.15% is likely this compound.[1][2][3][4][5] The molecular weight of this impurity can be confirmed by LC-MS analysis.[1][2][6]

The primary source of this impurity is the presence of a desfluoro analog in one of the key starting materials, referred to as "desfluoro Eze-1".[6] This initial impurity reacts similarly to the intended starting material throughout the synthesis, leading to the formation of this compound in the final product.[6] Due to their structural similarities, separating the desfluoro impurity from ezetimibe during purification can be challenging.[3]

To definitively confirm the identity of the impurity, it is recommended to synthesize a reference standard of this compound.

Question: Our analysis confirms the presence of this compound. What are the critical steps to control its formation?

Answer:

Control of the this compound impurity begins with the quality of the starting materials. The key is to limit the amount of the "desfluoro Eze-1" impurity in the "Eze-1" intermediate.[1][6] It is recommended to specify a limit of no more than 0.10% for the desfluoro Eze-1 impurity in the Eze-1 intermediate to ensure the final this compound impurity is within acceptable limits (typically below 0.15%).[1][6]

Implementing a robust HPLC method to quantify the desfluoro Eze-1 impurity in the starting material is a critical quality control step. An example of such a synthesis resulting in a final product with a controlled level of the impurity involved using an Eze-1 intermediate containing 0.08% of the desfluoro Eze-1, which led to the formation of 0.05% of this compound in the final product.[6]

Below is a workflow to troubleshoot and control the formation of this compound:

G Troubleshooting Workflow for this compound Formation cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions cluster_3 Verification start Impurity detected in final Ezetimibe product confirm_id Confirm identity by LC-MS and comparison with reference standard start->confirm_id analyze_sm Analyze 'Eze-1' intermediate for 'desfluoro Eze-1' impurity confirm_id->analyze_sm quantify_impurity Quantify 'desfluoro Eze-1' using a validated HPLC method analyze_sm->quantify_impurity set_spec Set specification for 'desfluoro Eze-1' in 'Eze-1' to <= 0.10% quantify_impurity->set_spec source_sm Source or synthesize 'Eze-1' meeting the specification set_spec->source_sm monitor_process Monitor subsequent batches of 'Eze-1' intermediate source_sm->monitor_process final_product_analysis Analyze final Ezetimibe product for this compound monitor_process->final_product_analysis check_limits Verify impurity level is within acceptable limits (<0.15%) final_product_analysis->check_limits

Caption: Troubleshooting Workflow for this compound Formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a process-related impurity in the synthesis of ezetimibe.[1] Its chemical structure is (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one.[1][6] It is structurally very similar to ezetimibe, but lacks a fluorine atom on one of the phenyl rings.

Q2: What are the typical levels of this compound found in ezetimibe?

A2: During process development studies, this compound has been detected in the final product at levels ranging from 0.05% to 0.15%.[1][2][3][4][6]

Q3: What are the regulatory limits for this impurity?

A3: According to the International Conference on Harmonisation (ICH) guidelines, the acceptable level for a known related compound (impurity) is generally less than 0.15%.[4][6]

Q4: How is this compound detected and quantified?

A4: this compound is typically detected and quantified using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[1][2][6]

Data Presentation

Table 1: HPLC Method Parameters for Ezetimibe and this compound Analysis

ParameterCondition
Column Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm)[6][7]
Mobile Phase A Buffer solution (2.71 g/L potassium dihydrogen phosphate, pH 3.0 with phosphoric acid) and acetonitrile (80:20)[6]
Mobile Phase B Acetonitrile[6]
Gradient Elution Time (min)/%B: 0/12, 5/12, 25/62, 40/62, 41/12, 50/12[6]
Flow Rate 1.3 mL/min[6]
Column Temperature 35 °C[6]
Sample Temperature 5 °C[6]
Detection Wavelength 220 nm[6]
Injection Volume 10 µL[6]

Table 2: Impurity Levels in a Controlled Synthesis

Intermediate/ProductImpuritySpecification/Level
Eze-1 Intermediate Desfluoro Eze-1<= 0.10%[1][6]
Ezetimibe (Final Product) This compound<= 0.15%[4][6]
Example Batch Desfluoro Eze-1 in Eze-1: 0.08%Resulting this compound in Final Product: 0.05%[6]

Experimental Protocols

Protocol 1: Synthesis of Ezetimibe and the Formation of this compound

The synthesis of ezetimibe is a multi-step process. The formation of the this compound impurity occurs when a desfluoro analog of an early intermediate ("Eze-1") is present. This protocol provides a conceptual overview of the reaction pathway.

G Ezetimibe Synthesis and Desfluoro Impurity Formation cluster_0 Starting Materials cluster_1 Synthetic Pathway cluster_2 Final Products eze1 Eze-1 Intermediate reaction_steps Multi-step Synthesis eze1->reaction_steps desfluoro_eze1 Desfluoro Eze-1 Impurity desfluoro_eze1->reaction_steps ezetimibe Ezetimibe (Desired Product) reaction_steps->ezetimibe desfluoro_ezetimibe This compound (Impurity) reaction_steps->desfluoro_ezetimibe

Caption: Ezetimibe Synthesis and Desfluoro Impurity Formation Pathway.

Protocol 2: HPLC Analysis of Ezetimibe for this compound

This protocol outlines the key steps for the HPLC analysis based on the parameters in Table 1.

  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare a buffer solution by dissolving 2.71 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with 10% phosphoric acid. Mix this buffer solution with acetonitrile in an 80:20 ratio.[6]

    • Mobile Phase B: Use HPLC-grade acetonitrile.[6]

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a suitable concentration of ezetimibe reference standard and this compound reference standard in the diluent (acetonitrile).

    • Sample Solution: Accurately weigh and dissolve the ezetimibe sample in the diluent to achieve a known concentration.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters specified in Table 1.

    • Equilibrate the column with the initial mobile phase composition for a sufficient amount of time.

  • Injection and Data Acquisition:

    • Inject 10 µL of the standard and sample solutions.[6]

    • Acquire data for 50 minutes using the specified gradient program.[6]

  • Data Analysis:

    • Identify the peaks for ezetimibe and this compound based on their retention times compared to the standard.

    • Calculate the percentage of the this compound impurity in the sample using the peak areas.

References

Addressing matrix effects in the LC-MS/MS quantification of Desfluoro-ezetimibe.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of Desfluoro-ezetimibe.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: In LC-MS/MS analysis, the "matrix" consists of all components in a biological sample other than the analyte of interest, this compound. These components can include phospholipids, proteins, salts, and other endogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][2][3]

Q2: What are the typical indicators of matrix effects in my this compound assay?

A2: Common signs that your this compound assay may be impacted by matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a reduction in assay sensitivity.[3] You may also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.

Q3: How can I identify and quantify matrix effects in my this compound analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify the regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected. Any fluctuation in the baseline signal of this compound points to the presence of matrix effects at that specific retention time.[1][4]

  • Quantitative Assessment (Post-Extraction Spike Method): This is the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak response of this compound in a neat solvent with its response in an extracted blank matrix that has been spiked with the analyte after the extraction process. The matrix factor (MF) is then calculated. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Q4: What are the primary causes of matrix effects in plasma or serum samples?

A4: One of the most significant sources of matrix effects in plasma and serum is phospholipids from cell membranes.[5][6] These molecules are often co-extracted with the analyte of interest and can cause significant ion suppression in electrospray ionization (ESI). Other endogenous components like salts and proteins can also contribute to matrix effects.[1]

Q5: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?

A5: A SIL-IS is considered the best tool for compensating for matrix effects.[4] A SIL-IS, such as this compound-d4, is chemically identical to the analyte but has a different mass due to the incorporated stable isotopes.[7] It is expected to co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[8]

Troubleshooting Guide

Issue 1: Poor reproducibility and high variability in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect Quantitatively: Perform a post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect.

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS like this compound-d4 is highly recommended to compensate for matrix variability.[8]

    • Optimize Sample Preparation: Enhance the sample cleanup procedure to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) with specific phospholipid removal cartridges (e.g., HybridSPE®, Oasis® PRiME HLB) can be highly effective.[9][10][11]

    • Chromatographic Separation: Adjust the chromatographic conditions to separate the elution of this compound from the regions of significant ion suppression identified by post-column infusion.[5]

Issue 2: The calibration curve is non-linear, particularly at lower concentrations.

  • Possible Cause: Uncompensated matrix effects that disproportionately affect the analyte at different concentration levels.

  • Troubleshooting Steps:

    • Review Internal Standard Performance: Ensure the internal standard is performing correctly and co-eluting with the analyte.

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method to reduce the overall matrix load.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.

    • Use a Weighted Linear Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to the linear regression of the calibration curve to give more weight to the lower concentration points.

Issue 3: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression is reducing the signal of the analyte.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where ion suppression is most severe.

    • Optimize Chromatography: Modify the LC method (e.g., change the gradient profile, mobile phase composition, or analytical column) to shift the elution of this compound to a region with minimal ion suppression.

    • Enhance Sample Preparation: Focus on removing phospholipids, a primary cause of ion suppression.[6] Consider specialized SPE cartridges or phospholipid removal plates.[10][11]

    • Change Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and the internal standard (this compound-d4) into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) and then spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the biological matrix before extraction at the same low and high concentrations.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Evaluate the Results: An MF close to 1 indicates minimal matrix effect. An MF < 1 signifies ion suppression, and an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across different lots of matrix should be less than 15%.

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge (e.g., Oasis® PRiME HLB) with methanol followed by water.

  • Load Sample: Load the supernatant from the pre-treatment step onto the SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute this compound with a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Quantitative Data Summary

Table 1: Matrix Effect and Recovery Data for this compound

AnalyteConcentration (ng/mL)Mean Peak Area (Neat Solution - Set A)Mean Peak Area (Post-Extraction Spike - Set B)Matrix Factor (MF)Mean Peak Area (Pre-Extraction Spike - Set C)Recovery (RE) %
This compound1.055,23448,9760.8945,67893.3
50.02,789,5672,501,8760.902,356,78994.2
This compound-d420.01,234,5671,105,4320.901,034,56793.6

Table 2: Internal Standard Normalized Matrix Factor from Six Different Plasma Lots

Plasma LotMatrix Factor (MF)IS Normalized MF
Lot 10.880.99
Lot 20.921.02
Lot 30.850.96
Lot 40.951.04
Lot 50.890.99
Lot 60.911.01
Mean 0.90 1.00
%CV 4.5% 2.9%

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound-d4) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE_Load Load onto Phospholipid Removal Plate Supernatant_Collection->SPE_Load SPE_Wash Wash Plate SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evaporation Evaporate to Dryness SPE_Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS Inject into LC-MS/MS Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for sample preparation and analysis of this compound.

Ezetimibe_MoA cluster_Intestine Intestinal Lumen & Enterocyte Dietary_Biliary_Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary_Biliary_Cholesterol->NPC1L1 Uptake Cholesterol_Absorption Cholesterol Absorption into Enterocyte NPC1L1->Cholesterol_Absorption Ezetimibe Ezetimibe UGT UGT Enzymes Ezetimibe->UGT Metabolism Ezetimibe_Glucuronide Ezetimibe-Glucuronide (Active Metabolite) Ezetimibe_Glucuronide->NPC1L1 Inhibition UGT->Ezetimibe_Glucuronide Chylomicrons Incorporation into Chylomicrons Cholesterol_Absorption->Chylomicrons To_Lymph To Lymph & Circulation Chylomicrons->To_Lymph

Caption: Simplified mechanism of action of Ezetimibe.

References

Technical Support Center: Stability-Indicating HPLC Method for Desfluoro-ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting a stability-indicating HPLC method for Ezetimibe and its process-related impurity, Desfluoro-ezetimibe.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

A1: this compound is a known process-related impurity generated during the synthesis of Ezetimibe, a cholesterol-lowering drug.[1][2] It is not typically a degradation product.[3] During the manufacturing process, it has been observed in the final drug substance at levels ranging from 0.05% to 0.15%.[2][3][4] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require that impurities in a drug substance be identified, monitored, and controlled.[4] Therefore, a robust, stability-indicating analytical method is crucial to separate and quantify this compound from the active pharmaceutical ingredient (API), Ezetimibe, and any potential degradation products to ensure the safety and quality of the final drug product.

Q2: What are the essential first steps in developing a stability-indicating method for Ezetimibe?

A2: The initial steps involve a thorough literature review for existing methods, followed by the selection of an appropriate column and mobile phase. A reversed-phase column, such as a C8 or C18, is commonly used.[3][5] The mobile phase typically consists of a buffered aqueous solution (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile.[3][6] UV detection is standard, with a wavelength around 220-233 nm often selected for monitoring.[3][7] The next critical step is to perform forced degradation studies to ensure the method can separate the API from any products that form under stress conditions.[5]

Q3: What are the typical forced degradation (stress testing) conditions for Ezetimibe?

A3: Forced degradation studies are performed to demonstrate the specificity of the analytical method. Ezetimibe should be subjected to a variety of stress conditions as recommended by ICH guidelines. These typically include:

  • Acid Hydrolysis: Using an acid like HCl at elevated temperatures.

  • Base Hydrolysis: Using a base like NaOH at elevated temperatures. Studies suggest Ezetimibe may be particularly sensitive to alkaline conditions.[8]

  • Oxidation: Using an oxidizing agent such as hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Exposing the solid drug substance to dry heat.

  • Photolytic Degradation: Exposing the drug substance to UV and fluorescent light.

The goal is to achieve partial degradation (typically 5-20%) to ensure that the degradation products can be detected and resolved from the parent drug.[5]

Q4: What are the key validation parameters for a stability-indicating HPLC method?

A4: Method validation is performed according to ICH guidelines to ensure the method is reliable for its intended purpose. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability, intermediate precision).

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been shown to be precise, accurate, and linear.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during method development and routine analysis in a question-and-answer format.

Peak Shape Problems

Q: My Ezetimibe or this compound peak is tailing. What are the likely causes and solutions?

A: Peak tailing, where the back half of the peak is wider than the front, can compromise quantitation.[9]

  • Causes:

    • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[10]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase.[11]

    • Partially Blocked Frit: Debris can accumulate on the column inlet frit, distorting the sample path.[11]

    • Column Void: A void or channel can form at the head of the column.[10]

  • Solutions:

    • Adjust Mobile Phase: Add a competitive base (e.g., triethylamine) in small amounts or slightly lower the mobile phase pH to reduce silanol interactions.

    • Reduce Sample Load: Dilute the sample or reduce the injection volume.[9]

    • Flush the Column: Reverse-flush the column (disconnect from the detector first) to dislodge particulates from the frit.[11]

    • Use a Guard Column: A guard column protects the analytical column from contaminants.[12]

    • Replace the Column: If a void has formed, the column usually needs to be replaced.[10]

Q: My analyte peak is fronting. Why is this happening?

A: Peak fronting, where the front of the peak is sloped, is less common than tailing but indicates a problem.

  • Causes:

    • Sample Overload: Injecting too high a concentration of the sample.[13]

    • Incompatible Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase. This causes the analyte band to spread before it reaches the column head.[13]

    • Column Collapse: A severe physical change or collapse at the column inlet.[13]

  • Solutions:

    • Dilute the Sample: Reduce the concentration of your sample and re-inject.[9][13]

    • Match Sample Solvent to Mobile Phase: If possible, dissolve the sample in the initial mobile phase. If the sample's solubility is low, use the weakest possible solvent.

    • Replace the Column: If the column bed is damaged, it must be replaced.[13]

Retention and Resolution Problems

Q: The retention time of my analyte is shifting between injections. What should I check?

A: Unstable retention times make peak identification unreliable.

  • Causes:

    • Inadequate Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before starting the sequence, especially important for gradient methods.

    • Mobile Phase Composition Change: The mobile phase was prepared incorrectly, or solvent proportions are changing due to evaporation or inconsistent pump mixing.

    • Fluctuating Column Temperature: The column oven is not maintaining a consistent temperature.

    • Pump or Flow Rate Issues: The HPLC pump is not delivering a consistent flow rate.

  • Solutions:

    • Increase Equilibration Time: Ensure the column is fully equilibrated before the first injection; 10-15 column volumes is a good starting point.

    • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation.

    • Use a Column Oven: Maintain a constant and stable column temperature.

    • Check Pump Performance: Prime all solvent lines and check the pump for leaks or pressure fluctuations.

Q: I have poor resolution between the Ezetimibe and this compound peaks. How can I improve it?

A: Co-elution or poor separation requires method optimization.

  • Causes:

    • Insufficient Chromatographic Selectivity: The chosen mobile phase and stationary phase do not provide enough differential interaction with the analytes.

    • Low Column Efficiency: The column may be old or damaged, leading to broader peaks.

  • Solutions:

    • Adjust Organic Modifier Percentage: In reversed-phase, decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention and may improve resolution.

    • Modify the Gradient Slope: For gradient methods, make the gradient shallower (i.e., increase the gradient time) around the elution time of the critical pair.

    • Change the Mobile Phase pH: Adjusting the pH can alter the ionization state of the analytes and improve separation.

    • Try a Different Column: A column with a different stationary phase (e.g., C8 vs. C18, or a phenyl column) may offer different selectivity.

System and Baseline Problems

Q: My system backpressure is suddenly very high. What is the cause?

A: High backpressure can damage the pump and column.

  • Causes:

    • Blockage in the System: The most common cause is a clog, often from particulate matter.[9]

    • Precipitated Buffer: Buffer from the mobile phase has precipitated in the system.

  • Solutions:

    • Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward toward the pump) to identify the source of the high pressure. A significant pressure drop after removing a component indicates it is the source of the blockage.

    • Replace In-line Filters or Frits: These are common locations for clogs.

    • Flush the System: If buffer precipitation is suspected, flush the system with warm, HPLC-grade water (do not flush the column with pure water unless the manufacturer's instructions permit it).

Q: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are unexpected peaks that can interfere with analysis.

  • Causes:

    • Carryover from a Previous Injection: A component from a previous, more concentrated sample is eluting in the current run.[9]

    • Contaminated Mobile Phase or System: Impurities are present in the solvents or are leaching from system components.

  • Solutions:

    • Run a Blank Gradient: Inject a blank (mobile phase) to see if the peak appears. If it does, it's likely carryover or contamination.[9]

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash function to clean the injection port and needle between runs.

    • Increase Gradient Flush: Extend the gradient at high organic composition at the end of each run to wash late-eluting compounds from the column.[9]

    • Use High-Purity Solvents: Ensure you are using fresh, HPLC-grade solvents.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve Ezetimibe in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1N HCl and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Place solid Ezetimibe powder in a hot air oven at 105°C for 24 hours. After cooling, weigh an appropriate amount, dissolve, and dilute to a final concentration of ~100 µg/mL.

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) and visible light for 7 days. Prepare a solution with a final concentration of ~100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Peak purity analysis of the Ezetimibe peak should be performed using a photodiode array (PDA) detector to confirm specificity.

Protocol 2: Example HPLC Method for Related Substances

This method is based on published procedures for separating Ezetimibe from its process-related impurities, including this compound.[3][4]

  • Chromatographic System: HPLC with a gradient pump, autosampler, column oven, and PDA detector.

  • Mobile Phase A: Prepare a phosphate buffer by dissolving ~2.7 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid. Mix this buffer with acetonitrile in an 80:20 v/v ratio.[3][4]

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile.

  • Chromatographic Conditions: See Table 1 for a summary.

  • System Suitability Solution: Prepare a solution containing Ezetimibe and spike it with a known amount of this compound to verify resolution and system performance.

Section 4: Data Presentation

Table 1: Example HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Column | Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm)[3][4] | | Mobile Phase A | 80:20 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile[3][4] | | Mobile Phase B | Acetonitrile[3][4] | | Flow Rate | 1.3 mL/min[3] | | Detection Wavelength | 220 nm[3] | | Injection Volume | 10 µL[3][4] | | Column Temperature | 35°C[3][4] | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 12 | | | 5 | 12 | | | 25 | 62 | | | 40 | 62 | | | 41 | 12 | | | 50 | 12 |

Table 2: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Duration
Acid Hydrolysis 1N HCl 2 hours at 80°C
Base Hydrolysis 0.1N NaOH 30 minutes at RT
Oxidation 30% H₂O₂ 4 hours at RT
Thermal Dry Heat 24 hours at 105°C

| Photolytic | UV/Visible Light | 7 days |

Table 3: ICH Method Validation Parameters and Acceptance Criteria

Parameter Typical Acceptance Criteria
Specificity No interference from blank, placebo, or degradants at the analyte's retention time. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 50% to 150% of the target analyte concentration.
Accuracy % Recovery within 98.0% - 102.0% for API; 80.0% - 120.0% for impurities.
Precision (RSD) Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
LOQ Precision RSD ≤ 10.0% at the limit of quantitation.

| Robustness | No significant changes in results with small variations in method parameters (e.g., pH ±0.2, temp ±2°C). |

Section 5: Visualizations

G cluster_plan Phase 1: Planning & Development cluster_stress Phase 2: Specificity Testing cluster_optimize Phase 3: Optimization cluster_validate Phase 4: Validation & Use Lit_Search Literature Search & Method Scoping Method_Dev Initial Method Development (Column, Mobile Phase, Detector) Lit_Search->Method_Dev Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, etc.) Method_Dev->Forced_Deg Peak_Purity Analyze Stressed Samples & Assess Peak Purity Forced_Deg->Peak_Purity Optimization Method Optimization (Improve Resolution & Peak Shape) Peak_Purity->Optimization Resolution or Purity Fails? Validation Method Validation (ICH Guidelines) Peak_Purity->Validation Resolution & Purity Pass? Optimization->Peak_Purity Re-evaluate Routine_Use Routine Analysis & Stability Testing Validation->Routine_Use

Caption: Workflow for Stability-Indicating HPLC Method Development.

G Start Poor Peak Shape Observed Shape_Check Tailing or Fronting? Start->Shape_Check Tailing_Causes Potential Tailing Causes: - Secondary Interactions - Column Overload - Column Contamination/Void Shape_Check->Tailing_Causes Tailing Fronting_Causes Potential Fronting Causes: - Sample Overload - Incompatible Sample Solvent Shape_Check->Fronting_Causes Fronting All_Peaks Affects All Peaks? Tailing_Solutions Solutions: 1. Adjust Mobile Phase pH/Modifier 2. Reduce Sample Concentration 3. Backflush or Replace Column All_Peaks->Tailing_Solutions No (Analyte Specific) System_Issue Potential System Issues: - Blocked Frit - Column Void All_Peaks->System_Issue Yes Tailing_Causes->All_Peaks Fronting_Solutions Solutions: 1. Dilute Sample 2. Match Sample Solvent   to Mobile Phase Fronting_Causes->Fronting_Solutions System_Solutions Solutions: 1. Check for High Pressure 2. Backflush Column 3. Replace Column System_Issue->System_Solutions

Caption: Troubleshooting Logic for Poor Chromatographic Peak Shape.

References

Resolving co-elution of Desfluoro-ezetimibe with other ezetimibe impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving analytical challenges in the chromatographic analysis of ezetimibe and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of Desfluoro-ezetimibe from other ezetimibe impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important impurity to monitor?

A1: this compound is a process-related impurity formed during the synthesis of ezetimibe.[1][2] Its structure is very similar to ezetimibe, differing by the absence of a fluorine atom on one of the phenyl rings.[1] Regulatory bodies like the ICH require that impurities in drug substances be monitored and controlled to ensure the safety and efficacy of the final product.[1] Given its structural similarity to the active pharmaceutical ingredient (API), it's critical to have analytical methods that can accurately quantify it.

Q2: Which analytical techniques are most commonly used for the separation of ezetimibe and its impurities?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for analyzing ezetimibe and its impurities.[3][4] These methods typically employ reversed-phase chromatography with C8 or C18 stationary phases and UV detection.[3]

Q3: What are the typical challenges in separating this compound from ezetimibe and other impurities?

A3: The primary challenge stems from the high structural similarity between this compound and ezetimibe, as well as other potential impurities. This can lead to poor resolution or co-elution in standard chromatographic methods.[5] Achieving baseline separation often requires careful method development and optimization of parameters like mobile phase composition, column chemistry, and temperature.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide addresses the specific issue of this compound co-eluting with another impurity peak.

Problem: An impurity peak is observed, but it is suspected to be a co-elution of this compound and another unknown impurity.

Step 1: Initial Assessment and Confirmation

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the peak . A non-homogenous peak purity profile across the peak is a strong indicator of co-elution.

  • Spiking Study: Spike a sample solution with a known reference standard of this compound. An increase in the height or area of the target peak confirms that this compound is one of the components.

Step 2: Method Modification for Improved Resolution

If co-elution is confirmed, systematic modification of the chromatographic parameters is necessary. The following workflow can be used to troubleshoot and resolve the co-elution.

G cluster_0 Troubleshooting Workflow for Co-elution start Co-elution Suspected confirm Confirm Co-elution (Peak Purity / Spiking) start->confirm is_confirmed Co-elution Confirmed? confirm->is_confirmed modify_gradient Adjust Gradient Slope is_confirmed->modify_gradient  Yes no_coelution Single Peak Confirmed is_confirmed->no_coelution  No change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) modify_gradient->change_organic modify_ph Modify Mobile Phase pH change_organic->modify_ph change_column Select Alternative Column (e.g., Phenyl, F5) modify_ph->change_column optimize_temp Optimize Column Temperature change_column->optimize_temp resolved Resolution Achieved? optimize_temp->resolved resolved->modify_gradient  No, Re-evaluate end Validated Method resolved->end  Yes G cluster_1 Method Development Workflow for Co-elution Resolution start Define Problem: Co-elution of This compound with Impurity X screen_params Screen Critical Parameters start->screen_params params 1. Organic Modifier (ACN vs. MeOH) 2. Column Chemistry (C18 vs. F5) 3. pH screen_params->params doe Design of Experiments (DoE) for Optimization screen_params->doe analyze Analyze Results & Identify Optimal Conditions doe->analyze validate Validate Final Method (Specificity, Robustness) analyze->validate end Resolved and Validated Method validate->end

References

Improving the yield and purity of synthesized Desfluoro-ezetimibe.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized Desfluoro-ezetimibe.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Overall Yield of this compound

  • Question: My overall yield of this compound is significantly lower than the reported 48%. What are the likely causes and how can I improve it?

  • Answer: Low overall yield can result from inefficiencies at multiple stages of the synthesis. Here are the key areas to investigate:

    • Incomplete Reactions: Monitor each reaction step by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material before proceeding to the next step. Incomplete reactions are a common source of yield loss.

    • Suboptimal Reaction Conditions: The reaction conditions for each step are critical. Refer to the detailed experimental protocols and ensure that temperature, reaction time, and reagent stoichiometry are strictly followed.

    • Purification Losses: Significant loss of product can occur during purification steps, especially during crystallization and chromatographic separation. Optimize your purification techniques to minimize these losses. For crystallization, carefully select the solvent system and control the cooling rate. For chromatography, ensure proper column packing and elution conditions.

    • Side Reactions: The formation of byproducts will directly reduce the yield of the desired product. See the troubleshooting section on "High Levels of Impurities" for more details on identifying and minimizing side reactions.

Issue 2: High Levels of Impurities in the Final Product

  • Question: My final product shows significant impurities, including the starting materials and other byproducts. How can I improve the purity?

  • Answer: The presence of impurities is a common challenge. The primary strategy is to control the purity of intermediates at each step.

    • Purity of Starting Materials: The synthesis of this compound is analogous to that of Ezetimibe. The desfluoro impurity in Ezetimibe synthesis originates from a desfluoro-analogue of an early intermediate. Therefore, it is critical to start with high-purity raw materials. Ensure the absence of desfluoro-analogues in your starting materials by using appropriate analytical techniques like HPLC.

    • Control of Stereochemistry: The synthesis involves the creation of multiple chiral centers. The Corey-Bakshi-Shibata (CBS) reduction is a key step for setting the stereochemistry of the hydroxyl group. Low stereoselectivity in this step will lead to diastereomeric impurities that can be difficult to remove. See the specific troubleshooting guide for the CBS reduction below.

    • Effective Purification of Intermediates: Do not carry forward impurities from one step to the next. Purify each intermediate to the required specification before proceeding. Crystallization is an effective method for purifying many of the intermediates in this synthesis.

    • Final Product Purification: Due to the structural similarity between this compound and some of its impurities, purification of the final product can be challenging. Multiple recrystallizations or chromatographic purification may be necessary.

Issue 3: Inefficient Corey-Bakshi-Shibata (CBS) Reduction

  • Question: The chiral reduction step using the CBS catalyst is giving low yield and/or poor stereoselectivity. What can I do to troubleshoot this?

  • Answer: The CBS reduction is a critical step and its success depends on several factors:

    • Anhydrous Conditions: The CBS reduction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Reagent Quality: The quality of the borane source (e.g., BH₃·SMe₂ or BH₃·THF) and the CBS catalyst is crucial. Use fresh, high-quality reagents.

    • Temperature Control: The reaction is typically carried out at low temperatures to maximize enantioselectivity. Ensure precise temperature control throughout the addition of reagents and the reaction period.

    • Stoichiometry of Catalyst: The amount of CBS catalyst can influence the reaction rate and selectivity. While it is a catalyst, using a sufficient loading (typically 5-10 mol%) is important for efficient conversion.

Issue 4: Incomplete β-Lactam Ring Formation

  • Question: The cyclization step to form the β-lactam ring is not going to completion. How can I drive the reaction forward?

  • Answer: The formation of the β-lactam ring is a key bond-forming reaction. Here are some troubleshooting tips:

    • Silylation Efficiency: The reaction often proceeds via silylation of the hydroxyl group. Ensure the silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) is fresh and used in sufficient excess.

    • Catalyst Activity: A catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF) is often used to promote the cyclization. Ensure the catalyst is active.

    • Reaction Time and Temperature: These reactions may require elevated temperatures and/or extended reaction times to go to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

    • Removal of Byproducts: The reaction can be sensitive to byproducts from the previous steps. Ensure the starting material for the cyclization is of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of the this compound impurity in Ezetimibe synthesis, and how does this relate to the synthesis of this compound itself?

A1: The this compound impurity in Ezetimibe synthesis originates from the presence of a desfluoro-analogue of an early-stage intermediate, specifically 4-((phenylimino)methyl)phenol (desfluoro Eze-1), in the corresponding fluorinated starting material.[1][2] The synthetic pathway for this compound is the same as for Ezetimibe, simply starting with the desfluoro-analogue of the initial building blocks.[1] Therefore, to synthesize this compound intentionally, one would start with aniline instead of 4-fluoroaniline.

Q2: What is a typical overall yield for the synthesis of this compound?

A2: A reported overall yield for the synthesis of this compound after recrystallization is approximately 48%.[1] This is comparable to the reported yield for Ezetimibe synthesis, which is around 60%.[1]

Q3: What analytical techniques are most suitable for monitoring the purity of this compound and its intermediates?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the purity of this compound and its intermediates.[1] Reversed-phase columns, such as C8 or C18, are typically used with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile.[1] UV detection at around 220-250 nm is suitable for these compounds.[1][3]

Q4: What is the most effective method for purifying the final this compound product?

A4: Crystallization is the most commonly reported and effective method for the purification of the final this compound product.[1] Due to the high structural similarity between this compound and some of its potential impurities, multiple recrystallizations may be necessary to achieve high purity. The choice of solvent system for crystallization is critical and should be optimized to provide good recovery of the pure product while leaving impurities in the mother liquor.

Q5: Are there any specific safety precautions I should take during the synthesis of this compound?

A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in the synthesis are flammable, corrosive, or toxic. For example, borane reagents are flammable and react violently with water. Work should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Illustrative Yields for Key Steps in the Synthesis of this compound

Step No.ReactionStarting MaterialProductReported Yield (%)[1]
1Imine Formation & ProtectionAniline, 4-HydroxybenzaldehydeCbz-protected desfluoro-imine~80-85%
2Diastereoselective AdditionCbz-protected desfluoro-imine, Chiral Oxazolidide-ketoneDiastereomeric adduct35%
3Chiral Reduction (CBS)Ketone intermediateChiral alcohol82%
4Silylation & CyclizationChiral alcoholSilylated β-lactamNot explicitly reported
5Deprotection/HydrogenationSilylated β-lactamThis compound (crude)Not explicitly reported
6RecrystallizationCrude this compoundPure this compoundOverall yield: 48%

Table 2: HPLC Conditions for Purity Analysis of this compound

ParameterCondition 1[1]Condition 2[4]
Column Zorbax Rx C8 (4.6 x 250 mm, 5 µm)Waters X-Select CSH C18 (4.6 x 100 mm, 2.5 µm)
Mobile Phase A Potassium dihydrogen phosphate buffer (pH 3.0)0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile0.1% Trifluoroacetic acid in acetonitrile
Gradient Time(min)/%B: 0/12, 5/12, 25/62, 40/62, 41/12, 50/12Gradient elution (specifics not detailed)
Flow Rate 1.3 mL/min1.0 mL/min
Detection 220 nm254 nm
Column Temp. 35 °CNot specified

Experimental Protocols

Synthesis of this compound (Illustrative Protocol based on[1])

  • Formation of Cbz-protected Desfluoro-imine: Aniline is reacted with 4-hydroxybenzaldehyde to form the corresponding imine (Schiff base). This is then protected with benzyl chloroformate under basic conditions to yield the Cbz-protected desfluoro-imine. The product is purified by crystallization.

  • Diastereoselective Addition: A titanium enolate of a chiral oxazolidide-ketone is added to the Cbz-protected desfluoro-imine at low temperature (-45 °C). This step creates two new chiral centers. The product is purified by crystallization.

  • Corey-Bakshi-Shibata (CBS) Reduction: The ketone functionality in the product from the previous step is stereoselectively reduced to a hydroxyl group using a borane reagent (e.g., BH₃·SMe₂) and a chiral oxazaborolidine catalyst (e.g., (R)-2-Me-CBS-oxazaborolidine). The reaction is performed at low temperature in an anhydrous solvent like methylene chloride. The product is purified by crystallization.

  • β-Lactam Ring Formation: The hydroxyl group of the chiral alcohol is silylated using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). The β-lactam ring is then formed via intramolecular cyclization, often catalyzed by a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Deprotection and Hydrogenation: The protecting groups (e.g., Cbz and silyl groups) are removed. This is typically achieved by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system to yield the final product as a white to off-white crystalline powder.

Visualizations

Synthesis_Pathway A Aniline + 4-Hydroxybenzaldehyde B Desfluoro-imine A->B Imine Formation C Cbz-protected Desfluoro-imine B->C Cbz Protection E Diastereomeric Adduct (Ketone) C->E Diastereoselective Addition D Chiral Oxazolidide-ketone D->E F Chiral Alcohol E->F CBS Reduction G Silylated Intermediate F->G Silylation H Crude this compound G->H Cyclization & Deprotection I Pure this compound H->I Recrystallization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Complete CheckYieldPurity Check Yield and Purity Start->CheckYieldPurity LowYield Low Yield CheckYieldPurity->LowYield No LowPurity Low Purity CheckYieldPurity->LowPurity No Acceptable Acceptable Results CheckYieldPurity->Acceptable Yes Sub1 Incomplete Reaction? LowYield->Sub1 Sub3 Starting Material Purity? LowPurity->Sub3 Sub2 Purification Loss? Sub1->Sub2 No Sol1 Optimize Reaction Time/ Temp/Reagents Sub1->Sol1 Yes Sol2 Optimize Crystallization/ Chromatography Sub2->Sol2 Yes Sub4 Stereocontrol Issue? Sub3->Sub4 No Sol3 Analyze Starting Material Purity Sub3->Sol3 Yes Sol4 Troubleshoot CBS Reduction Sub4->Sol4 Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

Selecting the appropriate HPLC column for Desfluoro-ezetimibe analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of an appropriate HPLC column and to troubleshoot common issues encountered during the analysis of Desfluoro-ezetimibe.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of this compound.

Question: Why am I observing peak tailing for my this compound peak?

Answer:

Peak tailing is a common issue in HPLC, often indicated by a USP tailing factor greater than 1.2.[1][2] For a compound like this compound, which may have basic functional groups, peak tailing can be caused by several factors:

  • Secondary Interactions with Silanols: Residual silanol groups on the surface of silica-based columns can interact with basic analytes, leading to peak tailing.[3][4]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to secondary interactions. For basic compounds, a lower pH (around 2-3) can protonate the silanol groups and reduce these interactions.[1]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[1][5]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can lead to poor peak shape.[3][5]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to minimize secondary interactions with residual silanols.[3]

  • Use a Different Column: Consider using a column with a different stationary phase or one that is end-capped to reduce the number of available silanol groups.[4]

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.[5]

  • Column Maintenance: If a column void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit). Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds.[2][3]

Question: My retention times are shifting from one injection to the next. What could be the cause?

Answer:

Retention time shifts can be caused by a variety of factors related to the HPLC system, mobile phase, and column.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase, or changes in its composition due to evaporation of the more volatile solvent, can lead to shifts in retention time.

  • Column Temperature: Fluctuations in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time variability.

  • Flow Rate Instability: A poorly performing pump can deliver an inconsistent flow rate, causing retention times to drift.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions and, therefore, variable retention times.

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and well-mixed. Keep the solvent reservoirs covered to minimize evaporation.

  • Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.

  • Check Pump Performance: Prime the pump to remove any air bubbles and perform a flow rate accuracy test if the problem persists.

  • Ensure Adequate Equilibration: Increase the column equilibration time between injections to ensure the column is returned to the initial conditions before the next run.

Question: I am not getting enough sensitivity for the this compound peak. How can I improve it?

Answer:

Low sensitivity can be a result of several factors, from sample preparation to detector settings.

  • Sample Concentration: The concentration of this compound in your sample may be too low.

  • Injection Volume: The volume of sample injected onto the column may be insufficient.

  • Detector Wavelength: The UV detector may not be set to the optimal wavelength for this compound.

  • Peak Broadening: Broad peaks will have a lower height, which can be perceived as low sensitivity.

Troubleshooting Steps:

  • Increase Sample Concentration: If possible, concentrate your sample to increase the amount of analyte injected.

  • Increase Injection Volume: Inject a larger volume of your sample. Be mindful not to overload the column, which can lead to peak shape issues.

  • Optimize Detection Wavelength: Determine the UV absorbance maximum for this compound and set the detector to this wavelength. For ezetimibe and its impurities, wavelengths around 220-232 nm have been reported.[6][7]

  • Improve Peak Shape: Address any issues causing peak broadening or tailing, as sharper peaks will have a greater height for the same peak area.

Below is a DOT script that generates a troubleshooting workflow diagram for common HPLC issues.

HPLC_Troubleshooting_Workflow start Problem Observed peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? peak_tailing->rt_shift No adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes low_sensitivity Low Sensitivity? rt_shift->low_sensitivity No fresh_mp Prepare Fresh Mobile Phase rt_shift->fresh_mp Yes solution_found Problem Resolved low_sensitivity->solution_found No increase_conc Increase Sample Concentration low_sensitivity->increase_conc Yes change_column Change Column adjust_ph->change_column reduce_conc Reduce Sample Concentration change_column->reduce_conc check_column Check Column Condition reduce_conc->check_column check_column->solution_found use_oven Use Column Oven fresh_mp->use_oven check_pump Check Pump Performance use_oven->check_pump equilibrate Increase Equilibration Time check_pump->equilibrate equilibrate->solution_found increase_inj_vol Increase Injection Volume increase_conc->increase_inj_vol optimize_wl Optimize Wavelength increase_inj_vol->optimize_wl improve_peak Improve Peak Shape optimize_wl->improve_peak improve_peak->solution_found

Caption: A workflow diagram for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Question: What type of HPLC column is best for this compound analysis?

Answer:

For the analysis of this compound, a reversed-phase HPLC column is the most suitable choice.[8][9][10] This is because this compound is a relatively non-polar molecule, and reversed-phase chromatography separates compounds based on their hydrophobicity.[10] The most commonly used stationary phases for this type of analysis are C18 and C8.[8][11]

  • C18 (Octadecylsilane): These columns are highly hydrophobic and provide excellent retention for non-polar compounds. They are a good starting point for method development.[11]

  • C8 (Octylsilane): These columns are less hydrophobic than C18 columns and will result in shorter retention times for non-polar analytes.[11] They can be a good choice if this compound is too strongly retained on a C18 column.

Published methods for the analysis of ezetimibe and its impurities have utilized columns such as Zorbax Rx C8, Kromasil C18, and ACE C18.[6]

Question: What are the typical column dimensions and particle sizes used for this analysis?

Answer:

The choice of column dimensions and particle size will depend on the specific requirements of your analysis, such as desired resolution, analysis time, and the capabilities of your HPLC system.

ParameterTypical RangeImpact
Length 150 - 250 mmLonger columns provide higher resolution but result in longer analysis times and higher backpressure.
Internal Diameter 4.6 mmStandard analytical scale. Smaller diameters can increase sensitivity but require an HPLC system with low extra-column volume.
Particle Size 3.5 - 5 µmSmaller particles provide higher efficiency and resolution but also lead to higher backpressure.

A commonly used configuration for this type of analysis is a 250 mm x 4.6 mm column with 5 µm particles.[6]

Question: What mobile phases are typically used for the analysis of this compound?

Answer:

A typical mobile phase for the reversed-phase analysis of this compound consists of a mixture of an aqueous buffer and an organic modifier.

  • Aqueous Buffer: A buffer is used to control the pH of the mobile phase and improve peak shape.[12] A common choice is a phosphate buffer, with the pH adjusted to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.[6] For basic compounds, a lower pH is often beneficial.[1]

  • Organic Modifier: Acetonitrile is a common organic modifier used to elute the analytes from the column. Methanol can also be used, but acetonitrile often provides better peak shapes and lower UV absorbance.

A gradient elution is often employed, where the proportion of the organic modifier is increased during the run to elute compounds with different polarities.[6]

Experimental Protocols

Example HPLC Method for the Analysis of Ezetimibe and this compound:

This protocol is based on a published method for the analysis of ezetimibe and its related substances.[6]

Chromatographic Conditions:

ParameterCondition
Column Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Buffer:Acetonitrile (80:20, v/v). Buffer is 2.71 g/L Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 12% B; 5-25 min: 12-62% B; 25-40 min: 62% B; 40-41 min: 62-12% B; 41-50 min: 12% B
Flow Rate 1.3 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent (Acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Below is a DOT script that generates a diagram illustrating the logical relationship for selecting an appropriate HPLC column.

HPLC_Column_Selection start Analyte: this compound polarity Determine Analyte Polarity start->polarity rp_hplc Reversed-Phase HPLC polarity->rp_hplc Non-polar stationary_phase Select Stationary Phase rp_hplc->stationary_phase c18 C18 (High Retention) stationary_phase->c18 Strong Hydrophobic Interaction Needed c8 C8 (Moderate Retention) stationary_phase->c8 Less Retention Needed dimensions Select Column Dimensions c18->dimensions c8->dimensions standard_res Standard Resolution & Speed (250mm x 4.6mm, 5µm) dimensions->standard_res Standard high_res Higher Resolution (Longer column, smaller particles) dimensions->high_res High Resolution high_speed Faster Analysis (Shorter column, smaller particles) dimensions->high_speed High Speed final_column Selected Column standard_res->final_column high_res->final_column high_speed->final_column

Caption: A diagram illustrating the decision-making process for HPLC column selection.

References

Validation & Comparative

A Comparative Analysis of Ezetimibe and its Desfluoro Analog: Bioactivity and Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the bioactivity of the widely used cholesterol absorption inhibitor, ezetimibe, and its process-related impurity, Desfluoro-ezetimibe. While extensive data is available for ezetimibe, this analysis also highlights the current knowledge gap regarding the biological activity of this compound and furnishes detailed experimental protocols to facilitate further research into this compound. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Ezetimibe is a potent inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for cholesterol absorption in the small intestine. By blocking this protein, ezetimibe effectively reduces the uptake of dietary and biliary cholesterol, leading to a decrease in plasma LDL-cholesterol levels. This compound is a known impurity generated during the synthesis of ezetimibe. Despite its defined chemical structure, there is a notable lack of publicly available data on its bioactivity and, specifically, its potency as an NPC1L1 inhibitor compared to the parent compound. This guide summarizes the known bioactivity of ezetimibe and provides the necessary experimental frameworks to enable a direct comparative analysis of this compound.

Ezetimibe: Mechanism of Action and Bioactivity

Ezetimibe's primary mechanism of action is the inhibition of cholesterol absorption from the small intestine. This is achieved through its direct interaction with the NPC1L1 protein located on the brush border of enterocytes.[1] The binding of ezetimibe to NPC1L1 prevents the internalization of the NPC1L1/cholesterol complex, thereby blocking the uptake of cholesterol into the cells.[2][3] This leads to a reduction in the delivery of intestinal cholesterol to the liver, which in turn upregulates the expression of LDL receptors and increases the clearance of LDL-cholesterol from the circulation. Ezetimibe is primarily metabolized to ezetimibe-glucuronide, an active metabolite that also contributes to its cholesterol-lowering effect.

This compound: An Uncharacterized Impurity

This compound is recognized as a process-related impurity in the manufacturing of ezetimibe.[4][5] Its chemical structure is well-documented, differing from ezetimibe by the absence of a fluorine atom on one of its phenyl rings. However, a thorough review of the scientific literature reveals a significant gap in the understanding of its biological activity. To date, no quantitative data, such as IC50 values for NPC1L1 inhibition or direct comparisons of its effect on cholesterol absorption to that of ezetimibe, have been published.

Quantitative Data Comparison

Due to the lack of available experimental data for this compound's bioactivity, a direct quantitative comparison with ezetimibe cannot be provided at this time. The following table is presented as a template for researchers to populate once such data becomes available through the experimental protocols outlined in this guide.

ParameterEzetimibeThis compoundReference
Target Niemann-Pick C1-Like 1 (NPC1L1)Presumed NPC1L1[1]
Mechanism of Action Inhibition of cholesterol absorptionUnknown[2]
IC50 (NPC1L1 Inhibition) Data UnavailableData Unavailable
Binding Affinity (Kd for NPC1L1) Data UnavailableData Unavailable
Inhibition of Cholesterol Uptake (%) ~54% (in vivo)Data Unavailable[6]

Experimental Protocols

To address the knowledge gap surrounding the bioactivity of this compound, the following detailed experimental protocols are provided. These methods are standard in the field for characterizing inhibitors of cholesterol absorption.

NPC1L1 Binding Assay

This assay is designed to determine the binding affinity of a test compound to the NPC1L1 protein.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transfect cells with a plasmid encoding human NPC1L1 using a suitable transfection reagent.

  • Membrane Preparation:

    • After 48 hours, harvest the cells and homogenize them in a lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • Incubate the membrane preparation with varying concentrations of a radiolabeled ligand (e.g., [³H]ezetimibe) in the presence or absence of increasing concentrations of the test compound (this compound or unlabeled ezetimibe).

    • After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioactivity.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Perform non-linear regression analysis of the competition binding data to determine the Ki or IC50 value for the test compound.

Cellular Cholesterol Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of cholesterol into cultured cells.

Methodology:

  • Cell Culture:

    • Plate a suitable cell line, such as Caco-2 or Huh7 cells, in a 96-well plate and grow to confluency.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of the test compound (this compound or ezetimibe) or vehicle control for a specified period.

  • Cholesterol Uptake:

    • Add a solution containing a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) or radiolabeled cholesterol (e.g., [¹⁴C]cholesterol) to the cells.

    • Incubate for a period to allow for cholesterol uptake.

  • Measurement:

    • For fluorescent cholesterol: Wash the cells to remove extracellular fluorescent cholesterol and measure the intracellular fluorescence using a fluorescence plate reader.

    • For radiolabeled cholesterol: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of cholesterol uptake inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

NPC1L1_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture HEK293T Cell Culture Transfect NPC1L1 Transfection Culture->Transfect Harvest Cell Harvesting Transfect->Harvest Membrane Membrane Isolation Harvest->Membrane Incubate Incubate Membranes with Radioligand & Test Compound Membrane->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Scintillation Counting Wash->Measure Analyze Calculate Ki / IC50 Measure->Analyze

Caption: Workflow for the NPC1L1 Binding Assay.

Cholesterol_Uptake_Assay start Plate Cells (e.g., Caco-2) treatment Pre-incubate with Test Compound start->treatment uptake Add Labeled Cholesterol treatment->uptake measurement Wash & Measure (Fluorescence or Radioactivity) uptake->measurement analysis Calculate % Inhibition & IC50 measurement->analysis

Caption: Workflow for the Cellular Cholesterol Uptake Assay.

Signaling Pathway of Ezetimibe Action

The following diagram illustrates the established signaling pathway through which ezetimibe exerts its cholesterol-lowering effects.

Ezetimibe_Signaling Ezetimibe Ezetimibe NPC1L1 NPC1L1 Ezetimibe->NPC1L1 Inhibits Complex NPC1L1-Cholesterol Complex NPC1L1->Complex Cholesterol Dietary/Biliary Cholesterol Cholesterol->NPC1L1 Binds Internalization Complex Internalization Complex->Internalization Absorption Cholesterol Absorption in Small Intestine Internalization->Absorption Liver Hepatic Cholesterol Stores Absorption->Liver Decreased Delivery LDL_R LDL Receptor Upregulation Liver->LDL_R Leads to Clearance LDL-C Clearance LDL_R->Clearance LDL_C Plasma LDL-C Clearance->LDL_C Reduces

Caption: Ezetimibe's Mechanism of Action on Cholesterol Absorption.

Conclusion

Ezetimibe is a well-characterized inhibitor of cholesterol absorption with a clear mechanism of action targeting the NPC1L1 protein. In contrast, its desfluoro- impurity remains biologically uncharacterized. The experimental protocols provided in this guide offer a clear path for researchers to perform a direct comparative analysis of the bioactivity of this compound and ezetimibe. Such studies are crucial for a comprehensive understanding of the pharmacological profile of ezetimibe and its related substances.

References

A Comparative Guide to Validating an HPLC Method for Desfluoro-ezetimibe in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Desfluoro-ezetimibe, a process-related impurity of the cholesterol-lowering drug, ezetimibe.[1][2] The validation is conducted following the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3][4] This document is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A detailed experimental protocol for a stability-indicating HPLC method for the determination of this compound is outlined below. This protocol is a composite based on established methods for ezetimibe and its impurities.[5][6]

1. Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6] Alternative columns like C8 or those with different selectivities may also be employed.[7][8]

  • Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

  • Flow Rate: Typically maintained at 1.0 mL/min.[5][9]

  • Detection Wavelength: UV detection is commonly performed at a wavelength where both ezetimibe and this compound have adequate absorbance, for instance, 232 nm or 254 nm.[5][6]

  • Injection Volume: A typical injection volume is 10-20 µL.

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C or 30°C.

2. Preparation of Solutions:

  • Standard Solution: A stock solution of this compound reference standard is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components).[1] Working standard solutions are prepared by diluting the stock solution to the desired concentrations.

  • Sample Solution: The sample containing ezetimibe and potentially this compound is dissolved in a suitable solvent to achieve a concentration within the linear range of the method.[1]

  • Spiked Sample Solution: For accuracy and specificity assessments, a sample solution is spiked with a known amount of this compound reference standard.

3. Method Validation Parameters (according to ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated through forced degradation studies (acid, base, oxidation, heat, and light) to ensure that the this compound peak is free from interference from degradation products.[10][11][12] Peak purity analysis using a photodiode array (PDA) detector can also be employed.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity is assessed by analyzing a series of at least five different concentrations of the this compound standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[6][9]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples with known amounts of this compound (spiked samples) at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within an acceptable range, typically 98-102%.[13]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

    • Reproducibility: Assessed by means of an inter-laboratory trial (if required). The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.[10]

  • System Suitability: To ensure the chromatographic system is adequate for the intended analysis. System suitability parameters such as theoretical plates, tailing factor, and resolution between adjacent peaks are monitored.[14]

Data Presentation: A Comparative Overview of HPLC Method Performance

The following table summarizes typical performance characteristics of a validated HPLC method for the determination of this compound, compiled from various literature sources. This allows for a comparative assessment of method performance against established benchmarks.

Validation ParameterTypical Performance of Alternative Method 1Typical Performance of Alternative Method 2ICH Acceptance Criteria
Specificity No interference from placebo and degradation productsPeak purity index > 0.999 for the analyte peakThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.9995≥ 0.999≥ 0.999
Range 0.05 - 1.5 µg/mLLOQ - 150% of the specification limitEstablished by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%Typically 98.0 - 102.0% for drug substance impurities.
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%Typically ≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.5%Typically ≤ 2.0%
LOD ~0.015 µg/mL~0.02 µg/mLSignal-to-noise ratio of 3:1
LOQ ~0.05 µg/mL~0.06 µg/mLSignal-to-noise ratio of 10:1
Robustness No significant impact on results with minor changes in pH, flow rate, and temperature.System suitability parameters remain within limits with deliberate variations.The method's capacity to remain unaffected by small variations in parameters should be demonstrated.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method for this compound according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: System Suitability & Documentation cluster_3 ICH Q2(R1) Guideline A Select Chromatographic Conditions (Column, Mobile Phase, etc.) B Optimize Separation Parameters (Gradient, Flow Rate, Temperature) A->B C Specificity (Forced Degradation) B->C Proceed to Validation D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Define System Suitability Criteria H->I J Perform System Suitability Tests I->J K Prepare Validation Report J->K Finalize L Ensures method is fit for purpose K->L

Caption: Logical workflow for HPLC method validation according to ICH guidelines.

References

A Comparative Guide to Analytical Methods for Desfluoro-ezetimibe Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Desfluoro-ezetimibe, a known impurity and metabolite of the cholesterol-lowering drug, Ezetimibe. The accurate quantification of this compound is critical for pharmaceutical quality control and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and provides a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Data Presentation: A Comparative Overview

The selection of an analytical method hinges on the specific requirements of the study, such as required sensitivity, sample matrix, and throughput. Below is a summary of typical performance characteristics for the quantification of this compound and its parent compound, Ezetimibe, by HPLC-UV and LC-MS/MS.

ParameterHPLC-UV for this compoundRepresentative LC-MS/MS for Ezetimibe*
Linearity Range 0.05 - 2.5 µg/mL0.1 - 20 ng/mL[1]
Correlation Coefficient (r²) > 0.999> 0.999[1]
Limit of Detection (LOD) 0.015 µg/mLNot explicitly reported, but LLOQ is 0.1 ng/mL[1]
Limit of Quantification (LOQ) 0.05 µg/mL0.1 ng/mL[1]
Accuracy (% Recovery) 98.0% - 102.0%98.44% - 102.00% (as Relative Error %)[1]
Precision (% RSD) < 2.0%Intra-day: 1.08% - 4.38%; Inter-day: 1.69% - 4.06%[1]

Experimental Protocols

Detailed methodologies for the HPLC-UV and a representative LC-MS/MS method are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound as a related substance in bulk drug material.[2]

Chromatographic Conditions:

  • Column: Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase A: 80:20 mixture of a buffer solution (2.71 g of potassium dihydrogen phosphate in 1000 mL of water, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 12
    5 12
    25 62
    40 62
    41 12

    | 50 | 12 |

  • Flow Rate: 1.3 mL/min.[2]

  • Column Temperature: 35 °C.[2]

  • Sample Temperature: 5 °C.[2]

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Diluent: Acetonitrile.[2]

  • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Further dilute to prepare calibration standards.

  • Sample Solution: Dissolve the Ezetimibe bulk drug sample in the diluent to a suitable concentration.

Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This representative method is based on a validated assay for Ezetimibe in human plasma and is expected to be readily adaptable for this compound.[1]

Chromatographic Conditions:

  • Column: Gemini C18 (50 mm x 2.0 mm, 5 µm).[1]

  • Mobile Phase: 70:30 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[1]

  • Flow Rate: 0.20 mL/min.[1]

  • Injection Volume: 5 µL.[1]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Ezetimibe: m/z 408.0 → 270.8[1]

    • This compound (Predicted): m/z 392.2 → 271.1 (based on its molecular weight and fragmentation pattern).

    • Internal Standard (Ezetimibe-d4): m/z 412.1 → 270.8[1]

Sample Preparation (from Plasma):

  • Extraction: Liquid-liquid extraction (LLE) is a common technique.

  • Procedure: To a plasma sample, add an internal standard solution, followed by an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane). Vortex to mix and then centrifuge to separate the layers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

Mandatory Visualizations

To further clarify the methodologies, the following diagrams illustrate the experimental workflows.

experimental_workflow cluster_hplc HPLC-UV Method Workflow cluster_lcms LC-MS/MS Method Workflow hplc_prep Sample Preparation (Dissolution in Acetonitrile) hplc_inject HPLC Injection (10 µL) hplc_prep->hplc_inject hplc_sep Chromatographic Separation (Zorbax Rx C8, Gradient Elution) hplc_inject->hplc_sep hplc_detect UV Detection (220 nm) hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant lcms_prep Sample Preparation (Liquid-Liquid Extraction from Plasma) lcms_inject LC Injection (5 µL) lcms_prep->lcms_inject lcms_sep Chromatographic Separation (Gemini C18, Isocratic Elution) lcms_inject->lcms_sep lcms_ion Electrospray Ionization (Negative Mode) lcms_sep->lcms_ion lcms_detect Tandem MS Detection (MRM) lcms_ion->lcms_detect lcms_quant Quantification lcms_detect->lcms_quant

Caption: Comparative workflows for HPLC-UV and LC-MS/MS analysis of this compound.

cross_validation_logic start Define Analytical Need (e.g., Impurity Quantification) method1 Method 1: HPLC-UV start->method1 method2 Method 2: LC-MS/MS start->method2 validation1 Validate Method 1 (Linearity, Precision, Accuracy, etc.) method1->validation1 validation2 Validate Method 2 (Linearity, Precision, Accuracy, etc.) method2->validation2 compare Compare Performance Data validation1->compare validation2->compare select Select Optimal Method Based on Requirements compare->select

Caption: Logical flow for the cross-validation of analytical methods.

References

Comparing the inhibitory potency of Desfluoro-ezetimibe and ezetimibe on NPC1L1.

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available scientific literature exists regarding the biological activity of Desfluoro-ezetimibe, a known process-related impurity in the synthesis of the cholesterol absorption inhibitor, ezetimibe. Extensive searches for data on the inhibitory potency of this compound on the Niemann-Pick C1-Like 1 (NPC1L1) protein have yielded no experimental results. Consequently, a direct quantitative comparison of its activity with that of ezetimibe is not possible at this time.

This guide will therefore focus on the well-characterized inhibitory effects of ezetimibe on NPC1L1, providing a comprehensive overview of its mechanism of action, quantitative potency, and the experimental methodologies used to determine these parameters.

Ezetimibe: A Potent Inhibitor of NPC1L1-Mediated Cholesterol Absorption

Ezetimibe is a widely prescribed medication for the management of hypercholesterolemia.[1][2] Its primary mechanism of action is the inhibition of cholesterol absorption in the small intestine.[1] This is achieved through direct binding to the NPC1L1 protein, a critical transporter for cholesterol and other sterols across the intestinal enterocyte brush border membrane.[3][4][5] By blocking NPC1L1, ezetimibe effectively reduces the uptake of both dietary and biliary cholesterol, leading to a decrease in circulating low-density lipoprotein cholesterol (LDL-C) levels.[1][2]

Quantitative Inhibitory Potency of Ezetimibe

The inhibitory potency of ezetimibe and its active glucuronide metabolite has been determined through various in vitro and in vivo studies. The binding affinity is often expressed as the dissociation constant (Kd), while the functional inhibition is measured by the half-maximal inhibitory concentration (IC50) or the half-maximal effective dose (ED50).

Compound Parameter Species/System Value Reference
Ezetimibe GlucuronideKdHuman NPC1L1 (recombinant)220 nM[3]
Ezetimibe GlucuronideKdRhesus Monkey NPC1L140 nM[3]
Ezetimibe GlucuronideKdRat NPC1L1 (recombinant)540 nM[3]
Ezetimibe GlucuronideKdMouse NPC1L112,000 nM[3]
EzetimibeIC50Cholesterol Uptake by NPC1L13.86 µM[6]
Ezetimibe GlucuronideIC50Cholesterol Uptake by NPC1L1682 nM[6]
EzetimibeED50Inhibition of plasma cholesterol rise (in vivo)0.5 µg/kg/day[7]
EzetimibeInhibition of intestinal cholesterol absorptionHypercholesterolemic patients54%[7]

Mechanism of Action of Ezetimibe on NPC1L1

Ezetimibe inhibits NPC1L1-mediated cholesterol uptake by binding to the extracellular domain of the protein.[8] This binding is thought to prevent the conformational changes necessary for the internalization of cholesterol into the enterocyte.[9] Specifically, ezetimibe has been shown to block the sterol-induced endocytosis of NPC1L1.[9]

ezetimibe_mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Cholesterol Micelles npc1l1 NPC1L1 cholesterol->npc1l1 Binds endocytosis Endocytosis npc1l1->endocytosis Triggers npc1l1->endocytosis cholesterol_int Intracellular Cholesterol endocytosis->cholesterol_int Internalizes ezetimibe Ezetimibe ezetimibe->npc1l1 Binds & Inhibits

Ezetimibe inhibits NPC1L1-mediated cholesterol endocytosis.

Experimental Protocols for Assessing NPC1L1 Inhibition

The inhibitory potency of compounds like ezetimibe on NPC1L1 is typically assessed using in vitro cell-based assays or radioligand binding assays.

Cholesterol Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of labeled cholesterol into cells expressing NPC1L1.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) or other suitable cells are cultured and transfected to stably express the human NPC1L1 protein.

  • Compound Incubation: The NPC1L1-expressing cells are pre-incubated with varying concentrations of the test compound (e.g., ezetimibe) or a vehicle control.

  • Cholesterol Uptake: A solution containing radiolabeled cholesterol (e.g., [3H]cholesterol) mixed with a bile salt to form micelles is added to the cells.

  • Incubation: The cells are incubated for a defined period to allow for cholesterol uptake.

  • Washing: The cells are washed to remove any non-internalized radiolabeled cholesterol.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the NPC1L1 protein.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing NPC1L1 or from intestinal brush border membranes.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to NPC1L1 (e.g., a radiolabeled ezetimibe analog) in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured.

  • Data Analysis: The data are analyzed using competitive binding analysis to determine the Ki (inhibitory constant) or Kd (dissociation constant) of the test compound.

experimental_workflow cluster_assay Cholesterol Uptake Inhibition Assay Workflow start Start step1 Culture NPC1L1-expressing cells start->step1 step2 Pre-incubate with test compound step1->step2 step3 Add radiolabeled cholesterol micelles step2->step3 step4 Incubate for cholesterol uptake step3->step4 step5 Wash cells step4->step5 step6 Lyse cells and measure radioactivity step5->step6 end Determine IC50 step6->end

Workflow for a cholesterol uptake inhibition assay.

References

Head-to-head comparison of different analytical columns for Desfluoro-ezetimibe separation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective separation of Desfluoro-ezetimibe, a known impurity of the cholesterol-lowering drug Ezetimibe, is critical for ensuring product quality and safety.[1][2][3] This guide provides a head-to-head comparison of various High-Performance Liquid Chromatography (HPLC) columns used for this separation, supported by experimental data from published studies.

Performance Comparison of Analytical Columns

The selection of an appropriate analytical column is paramount for achieving optimal separation of this compound from Ezetimibe and other related substances. The following table summarizes the performance of different column chemistries based on available data.

Column TypeColumn NameDimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection (nm)Analyte Retention Time (min)Key Findings
C18 Kromasil (or ACE) C180.25 m x 4.6 mm, 5 µmGradient: Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 3.0)1.130225Not specifiedUsed for related substances analysis of an Ezetimibe intermediate.[1]
C18 Inertsil ODS-3V150 x 4.6 mm, 5.0 μmGradient: Acetonitrile and 0.1% Orthophosphoric acid in water2.025238Not specifiedSuccessful separation of Ezetimibe from process-related impurities and degradation products.[4]
C18 Water X-Select CSH C18100 mm x 4.6 mm, 2.5 µmGradient: Acetonitrile and 0.1% Trifluoroacetic acid in water1.0Not specified25412.51Good separation of this compound and other related substances from Ezetimibe.[5][6]
C8 Zorbax Rx C80.25 m x 4.6 mm, 5 µmGradient: Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 3.0)1.33522018.05Detected this compound as a process-related impurity in Ezetimibe.[1]
Chiral Chiral Pak AS-H250 x 4.6 mm, 5 µmn-Hexane, ethanol, 2-Propanol and Trifluoroacetic acid (84:12:4:0.1 v/v)Not specifiedNot specifiedNot specifiedNot specifiedResolution between enantiomers was found to be more than 2.0.[2]
Chiral Lux 5 µm Cellulose-1Two columns in series: 150 x 4.6 mmAcetonitrile / Water (45:55, v/v)0.355248Not specifiedMet all system suitability requirements for Ezetimibe chiral impurities and showed better resolution and peak symmetry compared to CHIRALCEL OD-RH.[7]
Chiral CHIRALCEL 5 µm OD-RHTwo columns in series: 150 x 4.6 mmAcetonitrile / Water (45:55, v/v)0.355248Not specifiedMet all system suitability requirements for Ezetimibe chiral impurities per USP monograph.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.

Method 1: C18 Column (Water X-Select CSH C18)
  • Column: Water X-Select CSH C18 (100 mm x 4.6 mm, 2.5 µm).[5][6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[5][6]

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.[5][6]

  • Gradient Elution: A gradient program is utilized.[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 254 nm.[5][6]

  • Sample Preparation: Ezetimibe drug material is dissolved in a suitable diluent.[5]

Method 2: C8 Column (Zorbax Rx C8)
  • Column: Zorbax Rx C8 (0.25 m x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Buffer solution (2.71 g of potassium dihydrogen phosphate in 1000 mL of water, pH adjusted to 3.0 with 10% phosphoric acid) and acetonitrile (80:20).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: Time (min)/%B: 0/12, 5/12, 25/62, 40/62, 41/12, 50/12.[1]

  • Flow Rate: 1.3 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Sample Temperature: 5 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV at 220 nm.[1]

  • Test Solution Preparation: 25.0 mg of sample dissolved in 25.0 mL of acetonitrile (1.0 mg/mL).[1]

Method 3: Chiral Separation (Chiral Pak AS-H)
  • Column: Chiral Pak AS-H (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid (84:12:4:0.1 v/v/v/v).[2]

  • Injection Volume: 10 µL.[2]

  • Key Finding: Achieved a resolution of more than 2.0 between the enantiomers of Ezetimibe.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Sample Preparation (Dissolution in Diluent) Injector Autosampler/Injector SamplePrep->Injector Inject Sample MobilePhasePrep Mobile Phase Preparation (Buffer & Organic Solvent) Column Analytical Column (e.g., C18, C8, Chiral) MobilePhasePrep->Column Pump Mobile Phase Injector->Column Detector UV Detector Column->Detector Elution Chromatogram Chromatogram Generation Detector->Chromatogram DataAnalysis Data Analysis (Peak Integration, Quantification) Chromatogram->DataAnalysis Report Final Report DataAnalysis->Report

Caption: General experimental workflow for HPLC-based separation and analysis of this compound.

This guide provides a comparative overview to assist in the selection of an appropriate analytical column and method for the separation of this compound. The choice of column will ultimately depend on the specific requirements of the analysis, such as the need for chiral separation or the simultaneous analysis of multiple impurities.

References

Inter-laboratory validation of a quantitative assay for Desfluoro-ezetimibe.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Desfluoro-ezetimibe, a known process-related impurity of the cholesterol-lowering drug, ezetimibe.[1][2][3][4] The presence of such impurities must be monitored and controlled to ensure the quality and safety of the final drug product.[1][4] This document summarizes the performance of a validated High-Performance Liquid Chromatography (HPLC) method and discusses other potential analytical approaches.

Comparison of Analytical Method Performance

ParameterHPLC Method for Related Substances
Analyte This compound
Method High-Performance Liquid Chromatography (HPLC)
Matrix Ezetimibe Drug Substance
Linearity Range Data not explicitly provided for this compound alone. The method is validated for the determination of related substances at a level of 0.10% with respect to the ezetimibe test solution concentration.
Accuracy (% Recovery) Data not explicitly provided.
Precision (RSD%) Data not explicitly provided.
Limit of Detection (LOD) Data not explicitly provided.
Limit of Quantification (LOQ) The method is designed to control the this compound impurity at a specification of 0.10%.[1][2]
Reference Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis, 5(6), 356–370.[1][2][4]

Note: The provided data is primarily for the control of this compound as an impurity and a comprehensive set of validation parameters for the standalone quantification of this compound is not detailed in the referenced literature. For bioanalytical applications, such as in human plasma, a more sensitive method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) would typically be required. While several LC-MS/MS methods have been developed for ezetimibe, specific validation data for this compound in biological matrices is not extensively published.[5][6][7][8][9]

Experimental Protocols

HPLC Method for the Determination of this compound in Ezetimibe Drug Substance

This protocol is based on the related substances method described by Atici and Karlığa (2015).[1][2][4]

a. Chromatographic Conditions:

  • Column: Zorbax Rx C8 (250 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase A: A mixture of a buffer solution (2.71 g of potassium dihydrogen phosphate in 1000 mL of water, with pH adjusted to 3.0 ± 0.05 with 10% phosphoric acid) and acetonitrile (80:20, v/v).[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 12
    5 12
    25 62
    40 62
    41 12

    | 50 | 12 |

  • Flow Rate: 1.3 mL/min[1]

  • Column Temperature: 35 °C[1]

  • Sample Temperature: 5 °C[1]

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 10 µL[1]

b. Preparation of Solutions:

  • Diluent: Acetonitrile

  • Test Solution (1.0 mg/mL of ezetimibe): Dissolve 25.0 mg of the ezetimibe sample in 25.0 mL of acetonitrile.[1]

  • Reference Solution (0.10%): Dissolve 25.0 mg of ezetimibe reference standard in 25.0 mL of acetonitrile. Dilute 1.0 mL of this solution to 100.0 mL with acetonitrile. Then, dilute 1.0 mL of the resulting solution to 10.0 mL with acetonitrile to obtain a final concentration of approximately 0.001 mg/mL.[1]

Visualizations

Formation of this compound Impurity

This compound is a process-related impurity that can form during the synthesis of ezetimibe. Its formation is primarily due to the presence of a desfluoro-aniline starting material. The following diagram illustrates a simplified synthetic pathway leading to both ezetimibe and the this compound impurity.

G cluster_start Starting Materials cluster_intermediates Intermediate Formation cluster_final Final Products 4-Fluoroaniline 4-Fluoroaniline Eze-1_Intermediate Eze-1 Intermediate (Fluorinated) 4-Fluoroaniline->Eze-1_Intermediate Aniline Aniline Desfluoro_Eze-1 Desfluoro Eze-1 Intermediate (Non-Fluorinated) Aniline->Desfluoro_Eze-1 Other_Precursors Other Precursors Other_Precursors->Eze-1_Intermediate Other_Precursors->Desfluoro_Eze-1 Ezetimibe Ezetimibe Eze-1_Intermediate->Ezetimibe This compound This compound (Impurity) Desfluoro_Eze-1->this compound

Caption: Formation of Ezetimibe and this compound impurity.

General Workflow for Inter-laboratory Validation of an Analytical Assay

An inter-laboratory validation study is crucial for establishing the reproducibility and robustness of an analytical method across different laboratories. The following workflow outlines the key stages of such a study.

G A Method Development & Single-Lab Validation B Protocol Design & Sample Preparation A->B C Distribution to Participating Laboratories B->C D Analysis of Samples by Each Laboratory C->D E Data Collection & Statistical Analysis (e.g., ANOVA) D->E F Evaluation of Performance Parameters (Repeatability, Reproducibility) E->F G Final Validation Report F->G

Caption: Workflow of an inter-laboratory validation study.

References

Desfluoro-ezetimibe vs. Other Ezetimibe Analogs: A Comparative Analysis of Cholesterol Absorption Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Desfluoro-ezetimibe and other key ezetimibe analogs as inhibitors of cholesterol absorption. The analysis is based on available experimental data on their biological activity, binding affinity to the molecular target Niemann-Pick C1-Like 1 (NPC1L1), and in vivo efficacy. This document is intended to serve as a resource for researchers and professionals involved in the development of novel lipid-lowering therapies.

Introduction to Ezetimibe and its Analogs

Ezetimibe is a pioneering cholesterol absorption inhibitor that effectively lowers low-density lipoprotein cholesterol (LDL-C) levels by targeting the NPC1L1 protein in the small intestine.[1] This mechanism is distinct from that of statins, which inhibit cholesterol synthesis in the liver.[2] The unique 2-azetidinone scaffold of ezetimibe has been the subject of extensive structure-activity relationship (SAR) studies, leading to the development of various analogs with modified pharmacokinetic and pharmacodynamic profiles.

This compound is a known process-related impurity found in the synthesis of ezetimibe.[3] Its structure is identical to ezetimibe except for the absence of a fluorine atom on the N-phenyl ring. This guide will explore the implications of this and other structural modifications on the biological activity of these compounds.

Comparative Biological Performance

The efficacy of ezetimibe and its analogs is primarily determined by their ability to bind to and inhibit the NPC1L1 transporter. The following tables summarize the available quantitative data on the NPC1L1 binding affinity and in vivo cholesterol-lowering effects of selected ezetimibe analogs.

Table 1: Comparative NPC1L1 Binding Affinity (Ki, nM) of Ezetimibe Analogs

Compound Human NPC1L1 Monkey NPC1L1 Dog NPC1L1 Hamster NPC1L1 Rat NPC1L1 Mouse NPC1L1 In Vivo Activity (Hamster)
Ezetimibe Glucuronide 220 40 - - 540 12000 Active
SCH61159 240 36 130 360 430 14000 Active
SCH60481 2200 250 1000 1800 2300 >30000 Active
SCH58832 1100 220 830 1400 1400 21000 Active
SCH60179 >30000 >30000 >30000 >30000 >30000 >30000 Inactive

| SCH50032 | >30000 | >30000 | >30000 | >30000 | >30000 | >30000 | Inactive |

Data sourced from Garcia-Calvo et al. (2005). In vivo activity is indicated as active or inactive in lowering plasma and/or liver cholesterol in hamsters.

Table 2: In Vivo Cholesterol-Lowering Efficacy of Ezetimibe and Analogs

Compound Species Dose % Total Cholesterol Reduction Reference
Ezetimibe Rat 0.1-3 mg/kg 60-94% (diet-induced hypercholesterolemia) van Heek et al., 2003[4]
SCH48461 Rat 10 mg/kg Significant inhibition of exogenous cholesterol absorption van Heek et al., 2003[4]
Analog 2c Hamster Not specified Moderate Wang et al., 2011[2]
Analog 2d Hamster Not specified Moderate Wang et al., 2011[2]
Analog 3a Hamster Not specified Moderate Wang et al., 2011[2]

| Analog 3b | Hamster | Not specified | Moderate | Wang et al., 2011[2] |

Structure-Activity Relationship (SAR)

The biological activity of ezetimibe analogs is highly dependent on their chemical structure. Key SAR findings include:

  • 2-Azetidinone Ring: This core structure is essential for activity.[2]

  • C4-Aryl Group: A (4-hydroxyphenyl) group at the C4 position is optimal for potent inhibitory activity.

  • N1-Aryl Group: The N-aryl ring is required and is tolerant of various substitutions. The p-fluorophenyl group in ezetimibe is known to block metabolic oxidation, enhancing its in vivo potency.[2] The absence of this fluorine in this compound likely leads to increased metabolic susceptibility and reduced activity.

  • C3 Side Chain: A three-atom linker from the C3 position bearing a pendent aryl group is optimal. Modifications to this side chain can modulate the compound's activity and properties. For instance, introducing amide groups or electron-deficient pyridine rings has been explored, with some analogs showing comparable effects to ezetimibe in lowering total cholesterol.[2]

The binding of ezetimibe and its analogs to NPC1L1 is a critical determinant of their in vivo efficacy. Analogs that exhibit strong binding to NPC1L1 are generally active in lowering cholesterol, while those with poor binding are inactive.

Experimental Protocols

In Vivo Cholesterol Absorption Assay in Mice

This protocol is designed to assess the in vivo efficacy of ezetimibe analogs in inhibiting intestinal cholesterol absorption.

Methodology:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to a standard chow diet and water.

  • Dosing:

    • The test compound (e.g., this compound, other ezetimibe analogs, or vehicle control) is administered orally via gavage.

    • Following compound administration (typically 1-2 hours), a lipid emulsion containing radiolabeled cholesterol (e.g., [14C]-cholesterol) is administered by oral gavage.

  • Sample Collection:

    • Blood samples are collected at various time points post-lipid emulsion administration (e.g., 1, 2, 4, and 8 hours).

    • At the end of the experiment, animals are euthanized, and the small intestine is harvested.

  • Analysis:

    • Radioactivity in the plasma is measured using a scintillation counter to determine the amount of absorbed cholesterol.

    • The small intestine can be flushed to measure the amount of unabsorbed radiolabeled cholesterol remaining in the lumen.

  • Data Interpretation: The percentage of cholesterol absorption inhibition is calculated by comparing the plasma radioactivity in the compound-treated group to the vehicle-treated group.

NPC1L1 Binding Assay

This in vitro assay determines the binding affinity of ezetimibe analogs to the NPC1L1 protein.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

    • Cells are transiently or stably transfected with a plasmid expressing human NPC1L1.

  • Membrane Preparation:

    • Transfected cells are harvested and homogenized.

    • Cell membranes expressing NPC1L1 are isolated by ultracentrifugation.

  • Binding Assay:

    • A radiolabeled ligand with known high affinity for NPC1L1 (e.g., [3H]-ezetimibe glucuronide) is used.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or other analogs) are incubated with the cell membranes and the radiolabeled ligand.

  • Separation and Detection:

    • The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Ezetimibe_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Brush Border Membrane) Dietary & Biliary\nCholesterol Dietary & Biliary Cholesterol Micelle Micelle Dietary & Biliary\nCholesterol->Micelle Bile Acids NPC1L1 NPC1L1 Micelle->NPC1L1 Cholesterol Delivery Cholesterol_Uptake Vesicular Endocytosis NPC1L1->Cholesterol_Uptake Internalization Ezetimibe_Analogs Ezetimibe & Analogs Ezetimibe_Analogs->NPC1L1 Binding & Inhibition

Caption: Mechanism of action of ezetimibe and its analogs.

Experimental_Workflow_NPC1L1_Binding Start HEK293_Culture Culture HEK293 Cells Start->HEK293_Culture Transfection Transfect with NPC1L1 Plasmid HEK293_Culture->Transfection Membrane_Prep Isolate Cell Membranes (Expressing NPC1L1) Transfection->Membrane_Prep Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separate Bound & Free Radioligand (Filtration) Incubation->Filtration Scintillation Measure Radioactivity Filtration->Scintillation Analysis Calculate IC50 & Ki Scintillation->Analysis End Analysis->End

Caption: Workflow for NPC1L1 binding assay.

Conclusion

The development of ezetimibe analogs continues to be a promising area of research for new lipid-lowering therapies. The comparative data presented in this guide highlights the critical role of specific structural features in determining the efficacy of these compounds. While direct experimental data on this compound is lacking, SAR principles suggest that it is likely less potent than ezetimibe due to the absence of a metabolically protective fluorine atom. Further studies are warranted to definitively characterize the biological profile of this compound and other novel ezetimibe analogs. The experimental protocols provided herein offer a standardized approach for the evaluation of these compounds.

References

A Comparative Guide to the LC-MS/MS Method for the Quantification of Desfluoro-ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Desfluoro-ezetimibe, a known process-related impurity of the cholesterol-lowering drug, Ezetimibe. While specific LC-MS/MS methods validated for this compound are not extensively published, the structural similarity to Ezetimibe allows for a reliable comparison based on the well-established and validated LC-MS/MS methods for the parent drug. This guide will present data from studies on Ezetimibe to infer the expected accuracy and precision for this compound analysis, detail relevant experimental protocols, and compare it with alternative analytical techniques.

Performance of LC-MS/MS for Ezetimibe Analysis

The accuracy and precision of an analytical method are paramount for reliable quantification in research and pharmaceutical quality control. The data presented below, derived from various validated LC-MS/MS methods for Ezetimibe in human plasma, demonstrates the high level of accuracy and precision achievable. It is anticipated that a validated LC-MS/MS method for this compound would yield comparable results.

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
Ezetimibe0.1 (LLOQ)4.384.062.000.44[1]
Ezetimibe0.31.503.32--[1]
Ezetimibe44.272.76--[1]
Ezetimibe161.081.69--[1]
Ezetimibe0.757.22-104.24-[2]
Ezetimibe74.61-97.63-[2]
Ezetimibe161.49-102.40-[2]
Ezetimibe1507.73-102.85-[2]
Ezetimibe2509.15-101.36-[2]

CV: Coefficient of Variation, RE: Relative Error, LLOQ: Lower Limit of Quantification

Experimental Protocol: A Representative LC-MS/MS Method

The following is a detailed experimental protocol for the analysis of Ezetimibe in human plasma, which can be adapted for this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) [1]

  • To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., Ezetimibe-d4).

  • Add 100 µL of 0.1 M sodium carbonate buffer.

  • Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 50°C.

  • Reconstitute the residue in 200 µL of 50% acetonitrile.

2. Chromatographic Conditions [1]

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Gemini C18, 50 x 2.0 mm, 5 µm.

  • Mobile Phase: Acetonitrile / 0.1% Formic acid (70:30, v/v).

  • Flow Rate: 0.20 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions [1]

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ezetimibe: m/z 408.0 → 270.8

    • Ezetimibe-d4 (IS): m/z 412.1 → 270.8

    • Note: The MRM transition for this compound would need to be optimized but is expected to be similar, with a parent ion m/z corresponding to its molecular weight.

  • Key Parameters:

    • Curtain Gas: 20 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Experimental Workflow

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is add_buffer Add Buffer add_is->add_buffer lle Liquid-Liquid Extraction (methyl tert-butyl ether) add_buffer->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation ms_detection MS/MS Detection (MRM Mode) chrom_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound analysis using LC-MS/MS.

Comparison with Alternative Methods

While LC-MS/MS is the gold standard for its sensitivity and selectivity, other methods can be employed for the analysis of this compound, particularly in the context of quality control for the bulk drug substance.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Principle: HPLC-UV separates compounds based on their interaction with a stationary phase, and detection is based on the absorption of UV light.

  • Advantages:

    • Widely available and cost-effective instrumentation.

    • Robust and reliable for the analysis of impurities in drug substances.[3][4][5]

  • Disadvantages:

    • Lower sensitivity compared to LC-MS/MS, making it less suitable for bioanalytical applications where concentrations are very low.

    • Potential for interference from co-eluting compounds that absorb at the same wavelength.

  • Performance: A validated HPLC method for this compound as a related substance in Ezetimibe has been reported, with specified limits to control its formation.[3][4][5]

Conclusion

The LC-MS/MS methodology offers unparalleled sensitivity and selectivity for the quantification of this compound, making it the ideal choice for bioanalytical studies and trace-level impurity analysis. The accuracy and precision data from validated Ezetimibe methods strongly suggest that a similar high level of performance can be expected for this compound. While HPLC-UV provides a robust alternative for quality control of the drug substance, LC-MS/MS remains the superior technique for applications requiring the highest levels of sensitivity and specificity. The detailed protocol and workflow provided in this guide serve as a solid foundation for researchers and scientists to develop and validate their own LC-MS/MS methods for this compound analysis.

References

Establishing the Limit of Detection and Quantification for Desfluoro-ezetimibe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Desfluoro-ezetimibe, a known process-related impurity of the cholesterol-lowering drug, Ezetimibe.[1][2][3][4] The determination of these limits is crucial for ensuring the quality and safety of Ezetimibe drug substances and products. This compound has a structure similar to the active pharmaceutical ingredient, which can make its separation and quantification challenging.[5]

Comparative Analysis of Analytical Methods

The primary analytical technique for quantifying this compound and other impurities in Ezetimibe is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.[1][2][3][5] While specific LOD and LOQ values for this compound are not always explicitly stated as standalone figures in the literature, they are often determined as part of the validation of broader analytical methods for Ezetimibe and its related substances. The LOD and LOQ are typically established based on the signal-to-noise ratio, with common ratios being 3:1 for LOD and 10:1 for LOQ.[6]

For instance, in the analysis of Ezetimibe's enantiomeric purity, the LOD and LOQ for the (R)-enantiomer were reported to be 0.2 μg/mL and 0.5 μg/mL, respectively.[1] For another related substance, methyl ezetimibe, the LOD and LOQ were found to be 0.005% and 0.015%, respectively.[1] These values, while not for this compound itself, provide a benchmark for the sensitivity of HPLC methods used for Ezetimibe impurity profiling.

Below is a summary table illustrating typical performance data for HPLC methods used in the analysis of Ezetimibe and its impurities.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
Chiral HPLC-UV(R)-enantiomer of Ezetimibe0.2 μg/mL0.5 μg/mL[1]
RP-HPLC-UVMethyl ezetimibe0.005%0.015%[1]
Stability-indicating HPLCEzetimibe and related impuritiesDetermined by S/N ratio of 3:1Determined by S/N ratio of 10:1[6]

Experimental Workflow for LOD & LOQ Determination

The process of establishing the LOD and LOQ for this compound involves a systematic workflow. This ensures that the determined limits are reliable and reproducible. The following diagram illustrates a typical experimental workflow.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_validation Validation prep_standards Prepare Standard Solutions of this compound method_dev Develop & Optimize HPLC Method prep_standards->method_dev prep_samples Prepare Spiked Samples (Matrix) prep_samples->method_dev linearity Establish Linearity (Calibration Curve) method_dev->linearity instrument_analysis Analyze Samples linearity->instrument_analysis sn_ratio Signal-to-Noise Ratio (S/N) instrument_analysis->sn_ratio visual_eval Visual Evaluation instrument_analysis->visual_eval statistical Statistical Calculation (e.g., based on SD of blank) instrument_analysis->statistical verify_lod Verify LOD sn_ratio->verify_lod verify_loq Verify LOQ (Accuracy & Precision) sn_ratio->verify_loq visual_eval->verify_lod visual_eval->verify_loq statistical->verify_lod statistical->verify_loq

Workflow for LOD and LOQ Determination

Experimental Protocols

Below are detailed methodologies for key experiments in the determination of LOD and LOQ for this compound.

1. Standard Solution Preparation:

  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the mobile phase to obtain a range of concentrations that are expected to encompass the LOD and LOQ.

2. Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of Ezetimibe and its impurities.[1]

  • Mobile Phase: A gradient or isocratic mobile phase, often consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: A wavelength where this compound has significant absorbance, for example, 232 nm.

  • Injection Volume: 10-20 µL.

3. LOD and LOQ Determination Methods:

  • Based on Signal-to-Noise Ratio:

    • Inject a series of diluted solutions of this compound.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD.[6]

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ.[6]

  • Based on the Standard Deviation of the Blank:

    • Analyze a number of blank samples (mobile phase or matrix without the analyte) and determine the standard deviation of the response.

    • The LOD can be calculated as: LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve).

    • The LOQ can be calculated as: LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve).

  • Based on the Calibration Curve:

    • Construct a calibration curve using a series of low-concentration standards of this compound.

    • The LOD and LOQ can be determined from the standard deviation of the y-intercepts of the regression line.

4. Validation of LOQ:

  • The LOQ is confirmed by demonstrating that at this concentration, the analytical method provides results with acceptable accuracy and precision.

  • Accuracy: Analyze a minimum of five samples at the LOQ concentration and determine the recovery.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple samples at the LOQ concentration. The relative standard deviation (RSD) should be within acceptable limits.

This guide provides a foundational understanding of the principles and practices involved in establishing the limit of detection and quantification for this compound. For specific applications, the methodologies should be validated according to the relevant regulatory guidelines.

References

A Comparative Guide to System Suitability Parameters for Desfluoro-ezetimibe HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control. When analyzing active pharmaceutical ingredients (APIs) like ezetimibe and its impurities, such as Desfluoro-ezetimibe, ensuring the analytical method's performance is critical. System suitability testing (SST) is a mandatory part of this process, verifying that the chromatographic system is adequate for the intended analysis. This guide provides a comparative overview of system suitability parameters for the HPLC analysis of this compound, supported by experimental data from published methods.

This compound is a known process-related impurity of ezetimibe, an antihyperlipidemic agent.[1][2] Its monitoring and control are crucial for ensuring the safety and efficacy of the final drug product. The acceptable level for a known related compound in a drug substance is typically less than 0.15%.[3] Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of ezetimibe and its impurities.[4][5]

Comparative Analysis of System Suitability Parameters

System suitability parameters are a set of tests to ensure that the equipment, electronics, analytical operations, and samples to be analyzed constitute a system that can produce acceptable results. Key parameters include tailing factor, theoretical plates, resolution, and the precision of replicate injections (% RSD). The following table summarizes these parameters from different HPLC methods developed for the analysis of ezetimibe and its related substances, including this compound.

ParameterMethod 1 (Ezetimibe Assay)Method 2 (Ezetimibe & Simvastatin)Method 3 (Rosuvastatin & Ezetimibe)Acceptance Criteria (Typical)
Tailing Factor (T) ~1.008[6]1.205[7]Not SpecifiedT ≤ 2
Theoretical Plates (N) High counts noted[6]Not Specified> 2000N > 2000
Resolution (Rs) Not applicable (single analyte)Well-separated peaks> 2[8]Rs > 2 between adjacent peaks
% RSD (Replicate Injections) < 2%[7]< 2%[7]< 2%[9]% RSD ≤ 2.0%
Capacity Factor (k') 5.318[6]Not SpecifiedNot Specified1 < k' < 10

Note: The data presented is compiled from various studies focusing on ezetimibe and its combination products, as specific system suitability data for this compound alone is not always detailed separately. The acceptance criteria are based on general pharmacopeial guidelines.

Experimental Protocols

The system suitability parameters are determined using a system suitability solution, which typically contains the API and its relevant impurities. Below are representative experimental protocols for HPLC analysis of ezetimibe and its impurities.

Method A: Gradient RP-HPLC for Ezetimibe and Related Substances

This method is designed to separate ezetimibe from its known impurities, including this compound.

  • Column: Waters X-Select CSH C18 (4.6 mm × 100 mm, 2.5 μm)[4]

  • Mobile Phase A: 0.1% trifluoroacetic acid in water[4]

  • Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile[4]

  • Gradient Program: A time-based gradient is employed to ensure the separation of all compounds.

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 254 nm[4]

  • Column Temperature: 35 °C[3]

  • Injection Volume: 20 µL[3]

  • System Suitability Solution: A solution of ezetimibe spiked with known impurities, including this compound, at a specified concentration (e.g., 0.15% of the ezetimibe concentration).[3]

Method B: Isocratic RP-HPLC for Ezetimibe Assay

This method is suitable for the quantification of ezetimibe in pharmaceutical dosage forms.

  • Column: Betasil C18 (250 mm x 4.6 mm i.d., 5µ)[6]

  • Mobile Phase: Acetonitrile and 10 mM Sodium Dihydrogen Phosphate (NaH2PO4) buffer (pH 7.0) in a ratio of 60:40 v/v[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 233 nm[6]

  • System Suitability Solution: A standard solution of ezetimibe at the assay concentration (e.g., 10.0 µg/mL).[6] Six replicate injections are performed to evaluate system precision.[6]

Workflow for HPLC System Suitability Testing

The following diagram illustrates the logical workflow for performing system suitability tests before conducting an HPLC analysis for this compound.

HPLC_SST_Workflow start Start: Prepare System Suitability Solution (Ezetimibe + this compound) equilibrate Equilibrate HPLC System with Mobile Phase start->equilibrate inject Inject System Suitability Solution (n ≥ 5 replicates) equilibrate->inject acquire Acquire Chromatographic Data inject->acquire process Process Data: Integrate Peaks (Ezetimibe & this compound) acquire->process calculate Calculate System Suitability Parameters: - Tailing Factor (T) - Theoretical Plates (N) - Resolution (Rs) - % RSD of Peak Area & RT process->calculate evaluate Evaluate Parameters against Pre-defined Acceptance Criteria calculate->evaluate pass System is Suitable: Proceed with Sample Analysis evaluate->pass Pass fail System is Not Suitable: Troubleshoot and Re-evaluate evaluate->fail Fail end End pass->end fail->equilibrate Adjust System

Caption: Workflow for HPLC System Suitability Testing.

This guide highlights the critical parameters and methodologies for ensuring the suitability of an HPLC system for the analysis of this compound. By adhering to these principles and adapting the provided protocols, researchers can ensure the generation of reliable and accurate data in the quality control of ezetimibe.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Desfluoro-ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for desfluoro-ezetimibe, a known impurity and analogue of the cholesterol absorption inhibitor, ezetimibe. Adherence to these protocols is essential for laboratory safety, environmental protection, and regulatory compliance.

I. Understanding the Compound and Associated Hazards

This compound is primarily encountered as a research chemical and a process-related impurity in the synthesis of ezetimibe.[1][2] While a specific Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance or mixture, the parent compound, ezetimibe, is recognized as being toxic to aquatic life with long-lasting effects and is classified as an environmentally hazardous substance for transportation.[3][4][5][6][7] Given the structural similarity, it is prudent to handle and dispose of this compound with a similar level of caution to prevent environmental contamination.

Key Regulatory Considerations:

The disposal of pharmaceutical and chemical waste is governed by multiple regulatory bodies. In the United States, these primarily include:

  • Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]

  • Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.

  • State and Local Regulations: Individual states may have more stringent requirements for waste disposal.[8][10]

It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the related compound ezetimibe. This information is critical for understanding the chemical properties relevant to its handling and disposal.

PropertyThis compoundEzetimibeReference
Molecular Formula C24H22FNO3C24H21F2NO3[3]
Molecular Weight 391.43 g/mol 409.4 g/mol [3]
CAS Number 302781-98-2163222-33-1[3][11]
Log Pow (Octanol-Water) Not available4.36[5][6][7]
Bioaccumulation (BCF) Not available173 (Lepomis macrochirus - Bluegill sunfish)[5][7]
Hazard Classification Not classified as hazardousToxic to aquatic life with long lasting effects.[3][4][6][7]

Note: The high Log Pow and Bioaccumulation Factor (BCF) for ezetimibe indicate a potential for bioaccumulation in aquatic organisms, reinforcing the need for responsible disposal to prevent environmental release.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, clearly labeled, and sealed waste container.

    • Contaminated materials such as weighing papers, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous liquid waste.

    • Once cleaned, the container can be disposed of as non-hazardous waste, or recycled according to institutional policies. Scratch out all personal or proprietary information on the label before disposal.[12]

3. Waste Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the name of the chemical ("this compound"), and the accumulation start date.

  • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash. [5][9][10] Improper disposal can lead to contamination of water supplies and harm to aquatic ecosystems.[8][10]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for this compound Disposal A Start: Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Powder, Contaminated Items) C->D E Liquid Waste (Solutions) C->E F Collect in Labeled Hazardous Waste Container D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Licensed Hazardous Waste Disposal H->I J End: Disposal Complete I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem, building a foundation of trust in responsible chemical handling and research.

References

Personal protective equipment for handling Desfluoro-ezetimibe

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Desfluoro-ezetimibe

For research use only. Not for human or veterinary use.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. While one safety data sheet classifies this compound as not a hazardous substance or mixture, it is prudent to adhere to established safety protocols for handling chemical compounds, particularly in a research environment.[1] The following recommendations for personal protective equipment (PPE) are based on guidelines for the closely related compound, Ezetimibe, to ensure a high standard of safety.

Personal Protective Equipment (PPE) Recommendations

A comprehensive approach to personal protection is crucial when handling chemical compounds. This includes protection for the eyes, skin, and respiratory system.

Protection Type Recommended Equipment Guidelines and Considerations
Eye Protection Safety glasses with side shields or goggles.If there is a potential for direct contact with dusts, mists, or aerosols, wear appropriate goggles. A faceshield or other full-face protection should be used if there is a risk of splashing.[2][3]
Skin Protection Chemical-resistant gloves. Work uniform or laboratory coat.Consider double gloving for enhanced protection.[2] Additional protective garments such as sleevelets, an apron, or disposable suits should be used based on the specific task to avoid exposed skin.[2][3]
Respiratory Protection Combined particulates and organic vapor type respirator.Recommended if adequate local exhaust ventilation is not available or if an exposure assessment indicates that exposures may exceed recommended guidelines.[2] Not typically required under normal use conditions with adequate ventilation.[4]
Standard Handling and Disposal Procedures

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Minimize dust generation and accumulation.

  • Avoid contact with skin, eyes, or clothing.[4]

  • Do not breathe dust.

  • Ensure adequate ventilation in the handling area.[4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

Spill and Disposal:

  • In case of a spill, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[2][3]

  • Avoid dispersing dust into the air.[2][3]

  • Follow all local, state, and federal regulations for waste disposal.

Emergency First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.

  • Skin Contact: Immediately flush the skin with plenty of water.[3] Remove contaminated clothing and shoes.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterward.[4]

In all cases of exposure, seek medical attention if symptoms persist or if there is any doubt.

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the decision-making process for selecting appropriate PPE and the standard workflow for handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_ppe_details Specific PPE assess_task Assess Handling Task check_splash Potential for Splash or Aerosol? assess_task->check_splash check_ventilation Adequate Local Exhaust Ventilation? assess_task->check_ventilation skin_protection Select Skin Protection assess_task->skin_protection eye_protection Select Eye Protection check_splash->eye_protection respiratory_protection Select Respiratory Protection check_ventilation->respiratory_protection goggles_faceshield Goggles / Faceshield eye_protection->goggles_faceshield Yes safety_glasses Safety Glasses with Side Shields eye_protection->safety_glasses No double_gloves Double Gloves, Lab Coat, Additional Garments skin_protection->double_gloves High-Risk Task single_gloves Gloves, Lab Coat skin_protection->single_gloves Standard Handling respirator Particulate & Organic Vapor Respirator respiratory_protection->respirator No no_respirator None Required respiratory_protection->no_respirator Yes

PPE Selection Workflow for this compound

Handling_Disposal_Workflow start Start Handling Procedure don_ppe Don Appropriate PPE start->don_ppe prepare_workspace Prepare Well-Ventilated Workspace don_ppe->prepare_workspace weigh_handle Weigh and Handle Compound prepare_workspace->weigh_handle clean_spill Clean Any Spills Promptly weigh_handle->clean_spill store_compound Store in Tightly Closed Container clean_spill->store_compound decontaminate Decontaminate Work Area store_compound->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste Properly doff_ppe->dispose_waste end End of Procedure dispose_waste->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desfluoro-ezetimibe
Reactant of Route 2
Reactant of Route 2
Desfluoro-ezetimibe

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.